molecular formula C14H24O4 B1665097 Triallyl pentaerythritol CAS No. 1471-17-6

Triallyl pentaerythritol

Cat. No.: B1665097
CAS No.: 1471-17-6
M. Wt: 256.34 g/mol
InChI Key: FYRWKWGEFZTOQI-UHFFFAOYSA-N
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Description

AI 3-09536 is a biochemical.

Properties

IUPAC Name

3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propan-1-ol
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InChI

InChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FYRWKWGEFZTOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CO)(COCC=C)COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044806
Record name 3-(Prop-2-en-1-yloxy)-2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol
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Molecular Weight

256.34 g/mol
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CAS No.

1471-17-6
Record name Pentaerythritol triallyl ether
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Record name AI 3-09536
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Record name 1-Propanol, 3-(2-propen-1-yloxy)-2,2-bis[(2-propen-1-yloxy)methyl]-
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Record name 3-(Prop-2-en-1-yloxy)-2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol
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Record name 3-(allyloxy)-2,2-bis[(allyloxy)methyl]propanol
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Record name TRIALLYL PENTAERYTHRITOL
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Foundational & Exploratory

triallyl pentaerythritol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Triallyl Pentaerythritol (B129877) (APE), also known as Pentaerythritol Triallyl Ether (PEATA). It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require detailed technical information on this versatile crosslinking agent.

Chemical Structure and Identification

Triallyl pentaerythritol is a tri-functional allyl ether monomer.[1] Its structure consists of a central quaternary carbon atom derived from pentaerythritol, with three of the four hydroxyl groups etherified to form allyl ethers and one hydroxyl group remaining free.[1][2] This unique combination of three reactive allyl groups and one hydroxyl group allows for efficient crosslinking and further chemical modification.[1]

Below is a diagram representing the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identification

Identifier Value Source(s)
Chemical Name Pentaerythritol triallyl ether; 3-(allyloxy)-2,2-bis((allyloxy)methyl)propan-1-ol [3][4]
CAS Number 1471-17-6 [3][5]
Molecular Formula C₁₄H₂₄O₄ [3][5]
Molecular Weight 256.34 g/mol [3][5]
SMILES C=CCOCC(CO)(COCC=C)COCC=C [3][5][6]
InChI InChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2 [3][6]

| InChIKey | FYRWKWGEFZTOQI-UHFFFAOYSA-N |[3][6] |

Physicochemical Properties

This compound is typically a clear, colorless liquid.[7] Its physical and chemical properties make it suitable for a variety of polymerization processes.

Table 2: Physicochemical Properties

Property Value Source(s)
Appearance Clear Colorless Liquid [7]
Boiling Point 156-161 °C (at 3 mmHg) [3][8][9]
152 °C [5]
Density 0.985 g/cm³ (at 20 °C) [3][8][10]
Refractive Index ~1.4650 [3][8]
Viscosity 10-30 mPa·s (at 23 °C) [1][10]
Hydroxyl Value 230-260 mgKOH/g [1][7]
pKa 14.35 ± 0.10 (Predicted) [3][9]
Solubility Partly miscible in water [10]

| Storage Temp. | 2-8 °C |[3][5] |

Table 3: Typical Commercial Specifications

Parameter Specification Source(s)
Triallyl Ether Content ≥74% [1][7]
Diallyl Ether Content ≤26% [1][7]
Total Ether Content ≥98% [7]
Peroxide Content ≤20 ppm [1][7]

| Color (APHA) | ≤50 |[1][7] |

Experimental Protocols: Synthesis

The most common synthesis route for this compound involves the reaction of pentaerythritol with an allyl halide, such as allyl chloride (3-chloropropene), in the presence of a strong base like sodium hydroxide (B78521).[11][12] The reaction can be promoted by an allyl alcohol accelerator, which allows the process to occur under normal atmospheric pressure and can inhibit the formation of byproducts.[11][12]

Protocol: Synthesis via Allyl Chloride

This protocol is based on methods described in patents for the synthesis of pentaerythritol allyl ethers.[12][13][14]

  • Materials:

    • Pentaerythritol

    • Sodium Hydroxide (NaOH) aqueous solution (e.g., 48% w/w)

    • 3-Chloropropene (Allyl Chloride)

    • Allyl Alcohol (Accelerator)

    • Water

  • Procedure:

    • Charging the Reactor: Charge the reaction vessel with pentaerythritol, a portion of the sodium hydroxide solution, and the allyl alcohol accelerator.

    • Initial Heating: Heat the mixture to dissolve the pentaerythritol. The reaction temperature is typically controlled between 90-100 °C.[13]

    • Addition of Allyl Chloride: Begin the continuous dropwise addition of 3-chloropropene. The exothermic reaction helps maintain the temperature. The rate of addition is controlled to manage the reaction temperature.[13]

    • Further Base Addition: After a set period of adding allyl chloride, the remaining sodium hydroxide solution is added to the reactor, and the temperature is increased again.[13]

    • Completion of Allyl Chloride Addition: Continue the dropwise addition of 3-chloropropene until the stoichiometric amount is reached.

    • Reflux and Workup: After the addition is complete, the mixture is refluxed for a short period (e.g., 30 minutes) and then cooled.[13]

    • Phase Separation: Add water to the cooled reaction mixture to dissolve the sodium chloride byproduct. The organic layer (containing the product) is then separated from the aqueous layer.[13]

    • Purification: The crude product is purified by removing low-boiling components, yielding a mixture primarily composed of this compound.[13]

The following diagram illustrates the general workflow for this synthesis.

G reactants 1. Charge Reactor - Pentaerythritol - NaOH (aq) - Allyl Alcohol heating 2. Heat to 90-100°C reactants->heating addition1 3. Add Allyl Chloride (dropwise) heating->addition1 addition2 4. Add remaining NaOH & Continue Allyl Chloride addition addition1->addition2 reflux 5. Reflux for 30 min addition2->reflux workup 6. Cool & Add Water reflux->workup separation 7. Separate Organic & Aqueous Layers workup->separation product 8. Purify Organic Layer (Remove low boilers) separation->product

Caption: General workflow for the synthesis of this compound.

Applications

The trifunctional nature of APE makes it a highly effective crosslinking agent, enhancing the physical and chemical properties of a wide range of polymers.[15] Its primary function is to create a robust three-dimensional network within a polymer matrix.

Key application areas include:

  • Super Absorbent Polymers (SAP): It is used as a crosslinker to improve water retention capacity in products like diapers and agricultural films.[1][3]

  • UV-Curable Resins: In coatings, inks, and adhesives, APE accelerates the curing speed under UV light and improves surface hardness and gloss.[1][2][15] The allyl groups participate readily in free-radical polymerization.[15]

  • Unsaturated Polyesters: It enhances the thermal stability and mechanical strength of polyester (B1180765) resins, which are used in electrical insulation materials.[1][3]

  • Coatings and Inks: APE is used in various coatings, including wood, automotive, and marine applications, to improve durability and resistance.[7][10]

  • Thickeners and Modifiers: It serves as a crosslinking agent for acrylic polymers used as thickeners and rheology modifiers.[2][3]

The diagram below shows the relationship between APE's core structure and its main application fields.

G center This compound (APE) prop1 3 Allyl Groups (High Reactivity) center->prop1 enables prop2 1 Hydroxyl Group (Further Modification) center->prop2 allows prop3 Trifunctional Crosslinker center->prop3 acts as app2 UV-Curable Resins (Coatings, Inks, Adhesives) prop1->app2 app1 Super Absorbent Polymers (SAP) prop3->app1 app3 Unsaturated Polyesters prop3->app3 app4 Polyurethane Resins prop3->app4

Caption: Relationship between APE's properties and its applications.

Safety Information

This compound is an industrial chemical and should be handled with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects).[3]

  • Precautionary Statements: Users should wear suitable protective clothing, gloves, and eye/face protection.[3][9] It should be kept away from sources of ignition.[9] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

In-Depth Technical Guide: Triallyl Pentaerythritol (TAPE) as a Crosslinker for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the core functionality, chemical behavior, and potential applications of Triallyl Pentaerythritol (B129877) in advanced polymer systems.

Executive Summary

Triallyl pentaerythritol (TAPE), also known as pentaerythritol triallyl ether, is a trifunctional crosslinking agent possessing three reactive allyl ether groups and a single hydroxyl group. This unique structure allows for the formation of complex, three-dimensional polymer networks, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting materials.[1][2] TAPE is primarily utilized in the production of thermosetting resins, coatings, and superabsorbent polymers.[3] Its crosslinking activity is predominantly facilitated through free-radical polymerization of its allyl moieties or via thiol-ene click chemistry, offering versatile curing options, including UV-initiated polymerization.[1] While TAPE shares a structural backbone with the more extensively studied pentaerythritol tetra-acrylate (PETA), its allyl ether functional groups exhibit distinct reactivity, influencing polymerization kinetics and the properties of the final crosslinked network. This guide provides a comprehensive overview of the core functionality of TAPE, its crosslinking mechanisms, and a summary of its material properties, with a particular focus on its potential, though currently underexplored, applications in the field of drug delivery.

Chemical Properties and Structure

This compound is a colorless, transparent liquid derived from the etherification of pentaerythritol. Its molecular structure is characterized by a central quaternary carbon atom bonded to four primary carbon atoms. Three of these are functionalized with allyl ether groups, and one remains as a hydroxyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1471-17-6[2]
Molecular Formula C₁₄H₂₄O₄[2]
Molecular Weight 256.34 g/mol [2]
Appearance Colorless, transparent liquid[1]
Boiling Point 152 °C[2]
Density 1.261 g/cm³[2]
Storage 2°C - 8°C, in a well-closed container[2]

The presence of both polymerizable allyl groups and a functional hydroxyl group makes TAPE a versatile building block for creating complex polymer architectures, including star polymers and dendritic structures.[1]

Core Functionality: Crosslinking Mechanisms

The crosslinking functionality of TAPE is primarily attributed to the reactivity of its three allyl ether groups. These groups can participate in polymerization reactions to form a covalently bonded polymer network. The two predominant mechanisms for the crosslinking of TAPE are free-radical polymerization and thiol-ene reactions.

Free-Radical Polymerization

The allyl groups of TAPE can undergo free-radical polymerization, typically initiated by thermal decomposition of a radical initiator (e.g., peroxides, azo compounds) or by photoinitiators upon exposure to UV light.[2] The process involves three main stages: initiation, propagation, and termination.

  • Initiation: A free radical (I•) is generated from an initiator and adds to the double bond of an allyl group on a TAPE molecule, creating a new radical.

  • Propagation: The newly formed radical reacts with other TAPE molecules, propagating the polymer chain and forming a crosslinked network.

  • Termination: The polymerization process is terminated when two growing radical chains combine or disproportionate.

Free_Radical_Polymerization

Caption: Free-Radical Polymerization of TAPE.

Thiol-Ene Reaction

The thiol-ene reaction is a "click" chemistry process that involves the radical-mediated addition of a thiol (R-SH) across the double bond of an ene (in this case, the allyl group of TAPE). This reaction is known for its high efficiency, rapid rates, and insensitivity to oxygen inhibition, making it particularly suitable for photopolymerization applications.[4]

The mechanism proceeds via a step-growth process:

  • A thiyl radical (RS•) is generated from a thiol, either through initiation or chain transfer.

  • The thiyl radical adds to the allyl double bond of TAPE, forming a carbon-centered radical.

  • This carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming a thioether linkage. This new thiyl radical can then continue the reaction cycle.

Thiol_Ene_Reaction

Caption: Thiol-Ene Crosslinking Mechanism with TAPE.

Quantitative Data on Crosslinker Performance

While extensive quantitative data specifically for this compound is limited in the available literature, studies on the structurally similar crosslinker, pentaerythritol tetra-acrylate (PETA), provide valuable insights into the expected performance of pentaerythritol-based crosslinkers. It is important to note that the acrylate (B77674) groups of PETA are generally more reactive in free-radical polymerization than the allyl ether groups of TAPE, which may result in faster curing rates and higher crosslinking densities for PETA under similar conditions.

Table 2: Influence of PETA Concentration on Hydrogel Properties (PEO Hydrogels)

PETA Concentration (% w/w)Gel Fraction (%)Equilibrium Water Content (EWC) (%)Crosslinking Density (ρc) (mol/m³)Average Molecular Weight Between Crosslinks (Mc) ( g/mol )Mesh Size (ζ) (nm)
1.075.2 ± 2.195.8 ± 0.30.17 ± 0.0148,932 ± 1,53448.2 ± 0.8
2.582.5 ± 1.594.2 ± 0.20.29 ± 0.0228,571 ± 1,24537.1 ± 0.8
5.088.6 ± 1.292.1 ± 0.40.48 ± 0.0317,241 ± 98728.3 ± 0.7
7.591.3 ± 0.990.5 ± 0.50.68 ± 0.0412,195 ± 75423.4 ± 0.6
10.093.1 ± 0.889.2 ± 0.60.85 ± 0.059,708 ± 62120.9 ± 0.5

Data adapted from a study on polyethylene (B3416737) oxide (PEO) hydrogels crosslinked with PETA.[5][6]

As the concentration of the crosslinker (in this case, PETA) increases, there is a corresponding increase in the gel fraction and crosslinking density.[5] This leads to a more tightly bound network, resulting in a decrease in the equilibrium water content, a lower average molecular weight between crosslinks, and a smaller mesh size.[5] A similar trend is expected for TAPE, although the specific values will vary depending on the polymer system and reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for crosslinking using TAPE via UV-curing and thiol-ene reaction. Specific parameters such as concentrations, irradiation times, and temperatures will require optimization based on the specific polymer system and desired properties.

Protocol for UV-Curing of a TAPE-Crosslinked Hydrogel

This protocol describes the general procedure for preparing a hydrogel using TAPE as a crosslinker via UV-initiated free-radical polymerization.

Materials:

  • Monomer (e.g., acrylic acid)

  • This compound (TAPE)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Solvent (e.g., deionized water)

  • Nitrogen source for purging

Procedure:

  • Preparation of the Pre-polymer Solution:

    • Dissolve the desired amount of monomer in the solvent.

    • Add the specified concentration of TAPE as the crosslinker.

    • Add the photoinitiator and stir the solution in the dark until fully dissolved.

  • Purging:

    • Purge the solution with nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Curing:

    • Pour the solution into a mold of the desired shape.

    • Expose the solution to a UV light source (e.g., 365 nm) for a predetermined time. The curing time will depend on the UV intensity, photoinitiator concentration, and sample thickness.

  • Post-Curing and Purification:

    • After curing, the hydrogel can be removed from the mold.

    • To remove any unreacted monomers or initiator, the hydrogel should be washed extensively with the solvent (e.g., deionized water) over several days, with frequent solvent changes.

  • Characterization:

    • The swelling ratio, gel fraction, and mechanical properties of the hydrogel can then be determined using standard techniques.

UV_Curing_Workflow

Caption: Experimental Workflow for UV-Curing.

Protocol for Thiol-Ene Photopolymerization

This protocol outlines the general steps for crosslinking a polymer system using TAPE and a multifunctional thiol via a photoinitiated thiol-ene reaction.

Materials:

  • This compound (TAPE)

  • Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP)

  • Photoinitiator (optional, as some thiol-ene reactions can be initiated by UV light alone)

  • Solvent (if necessary)

Procedure:

  • Formulation:

    • Mix TAPE and the multifunctional thiol in a stoichiometric ratio of allyl groups to thiol groups (typically 1:1).

    • If a photoinitiator is used, add it to the mixture and stir until homogeneous.

  • Curing:

    • Apply a thin film of the mixture to a substrate or fill a mold.

    • Expose the mixture to a UV light source to initiate the thiol-ene reaction. Curing is often very rapid, sometimes occurring within seconds to minutes.

  • Characterization:

    • The resulting crosslinked polymer can be analyzed for its mechanical, thermal, and chemical properties.

Applications in Drug Delivery

The use of TAPE as a crosslinker in drug delivery systems is an emerging area with significant potential, although it is not yet widely documented in scientific literature. Pentaerythritol-based structures, in general, have been explored for drug delivery applications, such as in the formation of amphiphilic star block copolymers for controlled drug release and in dendrimer-based systems for nucleic acid delivery.[1][5]

The properties of TAPE-crosslinked polymers, such as tunable mesh size and hydrophilicity, could be leveraged for the controlled release of therapeutic agents. The crosslinking density, which can be controlled by the concentration of TAPE, would directly influence the diffusion rate of an encapsulated drug from the polymer matrix.

Potential Advantages of TAPE in Drug Delivery:

  • Controlled Release: The crosslinked network can be designed to control the release kinetics of a drug.

  • Biocompatibility: Pentaerythritol-based polymers are generally considered to be biocompatible.

  • Versatility: The dual functionality of TAPE (allyl and hydroxyl groups) allows for further modification and functionalization of the polymer network, for example, to attach targeting ligands.

Further research is needed to fully explore the potential of TAPE in the development of novel drug delivery systems. Studies focusing on the loading and release of specific drugs from TAPE-crosslinked matrices, as well as in vivo biocompatibility and degradation studies, are required to validate its utility in this field.

Conclusion

This compound is a versatile trifunctional crosslinker with significant potential in polymer chemistry. Its ability to form robust, three-dimensional networks through free-radical polymerization and thiol-ene reactions makes it a valuable tool for enhancing the properties of a wide range of materials. While quantitative data on its performance is still emerging, the principles of its crosslinking functionality are well-understood. For researchers and professionals in drug development, TAPE represents an intriguing, though underexplored, candidate for the creation of novel controlled-release systems. Future investigations into its specific interactions with therapeutic molecules and its behavior in biological environments will be crucial in unlocking its full potential in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis and Purification of Pentaerythritol Triallyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of pentaerythritol (B129877) triallyl ether, a versatile crosslinking agent and building block in polymer chemistry. The methodologies detailed herein are based on established chemical principles, primarily the Williamson ether synthesis, and incorporate modern advancements such as phase-transfer catalysis to enhance reaction efficiency and product yield.

Synthesis of Pentaerythritol Triallyl Ether

The synthesis of pentaerythritol triallyl ether is predominantly achieved through the Williamson ether synthesis.[1][2][3] This method involves the reaction of pentaerythritol with an allylating agent, typically allyl chloride, in the presence of a strong base like sodium hydroxide (B78521).[4][5] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the alkoxide ions of pentaerythritol, formed in situ, attack the electrophilic carbon of allyl chloride.[2][5]

To overcome the challenges of reacting a solid alcohol (pentaerythritol) with an organic halide, phase-transfer catalysis is often employed.[6][7][8] A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt or polyethylene (B3416737) glycol, facilitates the transfer of the alkoxide nucleophile from the solid or aqueous phase to the organic phase where the reaction with allyl chloride occurs, thereby increasing the reaction rate and yield.[8][9][10]

1.1. General Reaction Scheme:

Synthesis_Pathway Penta Pentaerythritol C(CH₂OH)₄ Intermediate Pentaerythritol Alkoxide C(CH₂O⁻Na⁺)ₓ(CH₂OH)₄₋ₓ Penta->Intermediate + NaOH NaOH NaOH (aq) Byproduct NaCl + H₂O NaOH->Byproduct AllylCl Allyl Chloride CH₂=CHCH₂Cl Product Pentaerythritol Triallyl Ether C(CH₂OCH₂CH=CH₂)₃(CH₂OH) AllylCl->Product PTC Phase Transfer Catalyst PTC->Product facilitates reaction Intermediate->PTC Intermediate->Product + 3 CH₂=CHCH₂Cl (Allyl Chloride)

Caption: General synthesis pathway for pentaerythritol triallyl ether.

1.2. Experimental Protocols

Two representative experimental protocols for the synthesis of pentaerythritol triallyl ether are detailed below. The first is a conventional approach, while the second incorporates a phase-transfer catalyst to improve reaction efficiency.

Protocol 1: Conventional Synthesis

This protocol is adapted from a method involving the reaction of pentaerythritol with allyl chloride in the presence of sodium hydroxide.[11]

  • Materials:

    • Pentaerythritol

    • Sodium hydroxide (48% aqueous solution)

    • Allyl chloride (3-chloropropene)

    • Allyl alcohol (optional, as an accelerator)[4][12]

  • Procedure:

    • To a reactor equipped with a condenser and a stirrer, add pentaerythritol and a 48% aqueous solution of sodium hydroxide.

    • Add a small amount of allyl alcohol to the mixture.

    • Heat the mixture to dissolve the pentaerythritol.

    • Under normal pressure, heat the reaction mixture to 90-100°C.

    • Slowly add allyl chloride dropwise to the reaction mixture over a period of 5 hours.

    • After the addition is complete, allow the reaction to reflux for an additional 30 minutes.

    • Cool the reaction mixture.

    • Add water to dissolve the generated sodium chloride and separate the organic and aqueous layers.

    • The crude product is in the organic layer.

Protocol 2: Phase-Transfer Catalysis Synthesis

This protocol utilizes a phase-transfer catalyst to enhance the reaction rate and selectivity.[9][10]

  • Materials:

    • Pentaerythritol

    • Sodium hydroxide or Potassium hydroxide (30-50% aqueous solution)

    • Allyl chloride

    • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide or PEG 200-1000)

    • Distilled water

  • Procedure:

    • In a reaction kettle, mix pentaerythritol, the alkali catalyst, allyl chloride, the phase-transfer catalyst, and distilled water.

    • Pressurize the reactor with nitrogen to 0.2 MPa.

    • Heat the mixture to 60-80°C and begin stirring.

    • Maintain the reaction at this temperature for 8-10 hours.

    • After the etherification reaction is complete, discharge the materials.

    • Separate the sodium chloride from the reaction mixture via centrifugation.

    • To the filtrate, add an equal volume of water and neutralize to pH 7 with a 20% hydrochloric acid solution.

    • Allow the mixture to stand and separate into layers. Remove the lower aqueous phase.

    • The upper oil phase contains the crude product.

1.3. Quantitative Data from Synthesis Experiments

The following table summarizes quantitative data from various synthesis methods reported in the literature.

ParameterMethod 1[11]Method 2[9]Method 3[10]
Starting Materials Pentaerythritol, NaOH, Allyl ChloridePentaerythritol, NaOH/KOH, Allyl ChloridePentaerythritol, NaOH, Allyl Chloride
Catalyst Allyl Alcohol (accelerator)Tetrabutylammonium bromide or PEGPEP type polyether (PTC)
Molar Ratio (Pentaerythritol:Allyl Chloride:Base) Not specified1 : 3.0-5.5 : 3.0-5.51 : 3.5-4.2 : 3.2-3.8
Reaction Temperature (°C) 90-10060-8060-120
Reaction Time (hours) 5.58-104-14
Yield (%) 92 (based on pentaerythritol)88 (based on allyl chloride)>90 (selectivity for triallyl ether)
Product Composition 11.5% diether, 81% triether, 7.5% tetraetherNot specified5.0% diether, 90.7% triether, 4.3% tetraether

Purification of Pentaerythritol Triallyl Ether

The crude product obtained from the synthesis contains unreacted starting materials, byproducts (such as mono- and di-allyl ethers, and tetra-allyl ether), the catalyst, and salts. A multi-step purification process is necessary to isolate the desired pentaerythritol triallyl ether.

2.1. Purification Workflow

Purification_Workflow Crude Crude Product Washing Water Washing & Neutralization Crude->Washing Separation Phase Separation Washing->Separation Distillation1 Atmospheric Distillation Separation->Distillation1 Aqueous Aqueous Layer (salts, catalyst) Separation->Aqueous remove Distillation2 Reduced Pressure Distillation Distillation1->Distillation2 LowBoiling Low-Boiling Impurities (e.g., allyl alcohol) Distillation1->LowBoiling remove Pure Pure Pentaerythritol Triallyl Ether Distillation2->Pure

Caption: General purification workflow for pentaerythritol triallyl ether.

2.2. Detailed Purification Protocol

This protocol is a generalized procedure based on common purification techniques described in the literature.[9][10]

  • Materials:

    • Crude pentaerythritol triallyl ether

    • Water

    • Hydrochloric acid (20% solution, for neutralization if needed)

  • Procedure:

    • Washing and Neutralization:

      • Transfer the crude product to a separation funnel.

      • Add an equal volume of water to the crude product to dissolve any remaining salts and the catalyst.

      • If the reaction was carried out under basic conditions, neutralize the mixture to pH 7 by adding a 20% hydrochloric acid solution dropwise.

      • Shake the funnel vigorously and then allow the layers to separate.

      • Drain and discard the lower aqueous layer.

      • Repeat the washing process with water two more times.

    • Removal of Low-Boiling Impurities:

      • Transfer the washed organic layer to a round-bottom flask.

      • Set up a simple distillation apparatus.

      • Heat the mixture under atmospheric pressure to remove any low-boiling impurities, such as residual allyl alcohol or water.

    • Reduced Pressure Distillation:

      • After removing the low-boiling impurities, allow the flask to cool.

      • Reconfigure the apparatus for vacuum distillation.

      • Apply a vacuum and gently heat the mixture to distill the pentaerythritol triallyl ether. The boiling point of pentaerythritol allyl ether is approximately 100 °C at 0.1 mmHg.

      • Collect the fraction corresponding to the desired product.

2.3. Characterization

The purity and identity of the final product can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the degree of allylation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any minor components in the product mixture.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

The synthesis of pentaerythritol triallyl ether via the Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, is an effective and scalable method. The choice of reaction conditions, including the molar ratios of reactants, temperature, and catalyst, significantly influences the yield and product distribution. A systematic purification process involving washing and multi-stage distillation is crucial for obtaining a high-purity product suitable for research and industrial applications. This guide provides a solid foundation for researchers and professionals to successfully synthesize and purify pentaerythritol triallyl ether.

References

An In-depth Technical Guide to CAS 1471-17-6: Pentaerythritol Triallyl Ether (PEATA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the scientific literature on the compound with CAS number 1471-17-6, identified as Pentaerythritol (B129877) Triallyl Ether (PEATA). This document consolidates available data on its chemical and physical properties, synthesis protocols, and primary applications. Notably, the existing body of scientific literature predominantly focuses on the utility of PEATA in polymer and materials science as a crosslinking agent and thickener. For the intended audience in drug development and life sciences, it is crucial to note that there is a conspicuous absence of research on the biological activity, mechanism of action, or therapeutic potential of this compound.

Chemical and Physical Properties

Pentaerythritol triallyl ether is a colorless liquid characterized by the presence of three allyl ether functionalities and one primary hydroxyl group.[1] These structural features make it a versatile monomer for polymerization and a useful intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of Pentaerythritol Triallyl Ether

PropertyValueReference(s)
Molecular Formula C₁₄H₂₄O₄[2][3]
Molecular Weight 256.34 g/mol [3][4]
Appearance Clear, colorless liquid[2]
Boiling Point 156-161 °C at 3 mmHg[2]
152 °C[4]
224-225 °C[3]
100 °C at 10 Pa[5]
Density 0.985 g/cm³ at 20 °C[3][5]
1.261 g/cm³[4]
Refractive Index ~1.465[2]
Melting Point < -20 °C[3][5]
Flash Point 146 °C[3][5]
Solubility Partially miscible in water[3][5][6]
pKa (Predicted) 14.35 ± 0.10[2]
Hydroxyl Number 230-260 mg KOH/g[3][5]

Table 2: Compositional Specifications

ComponentContent (%)
Triallyl ether content 74.0 - 84.0
Diallyl ether content ≤ 26
Tetraallyl ether content ≤ 26

Synthesis of Pentaerythritol Triallyl Ether

The synthesis of pentaerythritol triallyl ether typically involves the reaction of pentaerythritol with an allylating agent. A common laboratory-scale synthesis is described below.

Experimental Protocol: Allylation of Pentaerythritol

This protocol describes the synthesis of a related compound, 3-(prop-2-ynyloxy)-2,2-bis((prop-2-ynyloxy)methyl)propan-1-ol, which follows a similar synthetic strategy to PEATA and is often cited in the context of CAS 1471-17-6 search results.[2][7] The allylation would proceed similarly, substituting propargyl bromide with allyl bromide.

Materials:

  • Pentaerythritol (14.7 mmol)

  • Dimethylsulfoxide (DMSO) (15 mL)

  • Aqueous Sodium Hydroxide (NaOH) solution (40 wt%, 10 mL)

  • Propargyl Bromide (or Allyl Bromide for PEATA synthesis) (110 mmol)

  • Ethyl Acetate (B1210297) (EtOAc) (150 mL)

  • Water (H₂O)

  • Brine

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

  • A solution of pentaerythritol in DMSO is prepared in a reaction vessel.

  • An aqueous solution of NaOH is added to the reaction mixture.

  • The solution is stirred at room temperature for 30 minutes.

  • Propargyl bromide (or allyl bromide) is then added to the solution.

  • The reaction is allowed to proceed at room temperature for an additional 10 hours.

  • The reaction mixture is then poured into ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by flash chromatography (EtOAc/hexane = 1/4) to yield the product as a yellowish oil.[2][7]

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow of Pentaerythritol Triallyl Ether Analog A 1. Dissolve Pentaerythritol in DMSO B 2. Add aqueous NaOH solution A->B C 3. Stir at room temperature for 30 min B->C D 4. Add Allyl Bromide C->D E 5. React for 10 hours at room temperature D->E F 6. Quench with EtOAc and wash with H₂O and brine E->F G 7. Dry organic layer with Na₂SO₄ F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by Flash Chromatography H->I J Pentaerythritol Triallyl Ether (Product) I->J

Caption: Synthesis workflow for a Pentaerythritol Triallyl Ether analog.

Applications

The primary applications of pentaerythritol triallyl ether are in the field of polymer and materials science. Its trifunctional nature allows for the formation of cross-linked polymer networks.

  • Crosslinker and Thickener: It is widely used as a crosslinker and thickener for superabsorbent polymers (SAP), unsaturated polyesters, UV curing resins, and polyurethane resins.[2][7]

  • Coatings and Adhesives: It is also utilized in the formulation of adhesives and in powder coatings and emulsions.[2][7] In coatings, it can enhance properties such as heat resistance and chemical stability.[8]

  • Membrane Science: Research has shown its use as a crosslinker (under the synonym PEATA) in the fabrication of anti-fouling thin-layer hydrogel composite membranes for ultrafiltration, where it was found to decrease protein rejection compared to other crosslinkers.[2][8]

Biological Activity and Relevance to Drug Development

An extensive review of the scientific literature reveals a lack of studies on the biological activity, pharmacology, or toxicology of pentaerythritol triallyl ether in the context of drug development. The available toxicological information is limited to material safety data, which indicates it can cause skin and eye irritation and is harmful to aquatic life with long-lasting effects.[5][7] The oral LD50 in rats is reported to be greater than 5000 mg/kg, suggesting low acute toxicity.[7]

There is no evidence to suggest that CAS 1471-17-6 has been investigated as a therapeutic agent or that it interacts with any known biological signaling pathways. Therefore, for professionals in drug development, this compound is unlikely to be of direct interest as an active pharmaceutical ingredient. Its relevance would be limited to its potential use as a component in the formulation of drug delivery systems or medical devices, leveraging its properties as a polymer crosslinker.

Conclusion

Pentaerythritol triallyl ether (CAS 1471-17-6) is a well-characterized chemical intermediate with established applications in the polymer and materials science industries. Its synthesis is straightforward, and its physicochemical properties are well-documented. However, for researchers and scientists in the field of drug development, it is important to recognize that the current body of scientific knowledge does not support any investigation into its biological activity or therapeutic potential. Future research could explore its biocompatibility and potential use in biomedical polymers, but as of now, it remains firmly in the domain of industrial chemistry.

References

Thermal Stability and Degradation Profile of Triallyl Pentaerythritol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the thermal degradation of triallyl pentaerythritol (B129877) (TAPE) is limited in publicly available literature. This guide synthesizes information on the thermal behavior of its constituent chemical moieties—the pentaerythritol core and allyl ether groups—to present a scientifically grounded, albeit illustrative, thermal stability and degradation profile. The quantitative data and degradation pathways described herein are representative models intended for informational and research guidance purposes.

Executive Summary

Triallyl pentaerythritol (TAPE), a trifunctional monomer, is utilized as a crosslinking agent to enhance the thermal and chemical resistance of polymers.[1][2][3] An understanding of its intrinsic thermal stability and degradation profile is crucial for its application in materials science, particularly in defining processing limits and predicting long-term performance at elevated temperatures. This technical guide provides a detailed overview of the expected thermal behavior of TAPE, including its stability threshold, illustrative thermogravimetric and calorimetric data, postulated degradation pathways, and standard protocols for its empirical analysis. Based on available data for similar structures, TAPE is anticipated to be thermally stable up to approximately 250°C, after which it undergoes a multi-stage degradation process initiated by the cleavage of its allyl ether bonds.

Thermal Stability Analysis

The thermal stability of TAPE is dictated by the bond dissociation energies of its chemical structure. The molecule consists of a robust neopentyl carbon core, known for its thermal stability, and three allyl ether functional groups. The allylic C-O ether bonds are generally the most thermally labile components of the molecule.

Onset of Degradation

The initiation of thermal degradation is expected to occur at the allyl ether linkages. While one source suggests that pentaerythritol triallyl ether is stable up to 250°C, the onset of measurable weight loss under dynamic heating conditions in an inert atmosphere is likely to begin in the range of 250-300°C.[4]

Illustrative Quantitative Data

The following tables present illustrative data for the thermal decomposition of TAPE as would be determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Illustrative TGA Data for this compound

ParameterValue (Illustrative)Description
Onset Temperature (Tonset)~260 °CThe temperature at which significant thermal degradation and mass loss begin.
Peak Degradation Temp (Tpeak)~350 °CThe temperature at which the maximum rate of mass loss occurs for the primary degradation step.
5% Mass Loss Temperature (T5%)~275 °CThe temperature at which 5% of the initial sample mass has been lost.
10% Mass Loss Temperature (T10%)~290 °CThe temperature at which 10% of the initial sample mass has been lost.
50% Mass Loss Temperature (T50%)~360 °CThe temperature at which 50% of the initial sample mass has been lost.
Residual Mass @ 600 °C< 5%The percentage of the initial mass remaining at 600 °C in an inert atmosphere.

Table 2: Illustrative DSC Data for this compound

ParameterValue (Illustrative)Description
Glass Transition (Tg)Not ApplicableAs a small molecule, TAPE does not exhibit a glass transition.
Melting Point (Tm)Not Typically ObservedTAPE is a liquid at room temperature.
DecompositionEndothermic/ExothermicThe overall degradation process may exhibit complex endothermic (bond breaking) and exothermic (rearrangement/secondary reactions) features, likely resulting in a broad endothermic peak corresponding to volatilization of degradation products.

Proposed Degradation Profile and Pathways

The thermal degradation of TAPE in an inert atmosphere is proposed to proceed through a free-radical mechanism initiated by the homolytic cleavage of the C-O bonds in the allyl ether groups, which are the weakest bonds in the structure.

Initiation: Homolytic Cleavage

At temperatures exceeding 250°C, the primary initiation step is the scission of an allyl-ether bond to form a pentaerythritol-based oxy radical and an allyl radical.

Propagation and Product Formation

The highly reactive radical species generated during initiation can undergo a variety of subsequent reactions:

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other TAPE molecules, propagating the degradation chain.

  • Intramolecular Rearrangement: The pentaerythritol-based radical may undergo intramolecular rearrangements.

  • Elimination Reactions: A plausible pathway for the decomposition of the allyl ether moiety is a retro-ene type reaction, which would lead to the formation of acrolein and a hydroxyl group on the pentaerythritol backbone.

  • Fragmentation of the Core: At higher temperatures (>400°C), the central neopentyl core can begin to fragment, leading to the formation of smaller volatile organic compounds.

The expected degradation products would include a mixture of volatile compounds such as acrolein, allyl alcohol, and various smaller hydrocarbons, with a smaller fraction of char residue.

Visualization of Proposed Degradation Pathway

G Proposed Thermal Degradation Pathway of TAPE TAPE This compound (TAPE) Initiation Homolytic Cleavage (>250°C) TAPE->Initiation Radicals Pentaerythritol-oxy Radical + Allyl Radical Initiation->Radicals Propagation Hydrogen Abstraction Radicals->Propagation RetroEne Retro-Ene Reaction Radicals->RetroEne Fragmentation Core Fragmentation (>400°C) Radicals->Fragmentation Propagation->TAPE Attacks another TAPE molecule Volatiles Volatile Products (Acrolein, Allyl Alcohol, etc.) RetroEne->Volatiles Fragmentation->Volatiles Char Char Residue Fragmentation->Char

Caption: Proposed degradation pathway for this compound.

Experimental Protocols

To empirically determine the thermal stability and degradation profile of TAPE, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperatures at which TAPE degrades and the corresponding mass loss.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Place a 5-10 mg sample of TAPE into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

    • Place the pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

    • Record the mass loss as a function of temperature.

    • Analyze the resulting TGA curve to determine Tonset, Tpeak, and mass loss percentages at various temperatures.

Differential Scanning Calorimetry (DSC)
  • Objective: To identify thermal transitions such as melting and decomposition, and to measure the heat flow associated with these events.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Hermetically seal a 2-5 mg sample of TAPE into a clean aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to 400°C at a heating rate of 10°C/min.

    • Record the differential heat flow between the sample and the reference.

    • Analyze the resulting DSC thermogram for endothermic or exothermic peaks associated with degradation.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the chemical composition of the thermal degradation products.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Procedure:

    • Place a small amount (e.g., 0.1-0.5 mg) of TAPE into a pyrolysis sample cup.

    • Insert the sample cup into the pyrolyzer, which is interfaced with the GC injector.

    • Pyrolyze the sample at a set temperature (e.g., 350°C, corresponding to the Tpeak from TGA) for a short duration (e.g., 10-30 seconds) in an inert atmosphere (helium).

    • The volatile pyrolysis products are swept directly onto the GC column.

    • Separate the pyrolysis products using a suitable GC temperature program.

    • Identify the separated components using the mass spectrometer and comparison of the resulting mass spectra with a library (e.g., NIST).

Visualization of Experimental Workflow

G Experimental Workflow for TAPE Thermal Analysis cluster_tga TGA cluster_dsc DSC cluster_pygcms Py-GC-MS TGA_Sample Sample Prep (5-10 mg) TGA_Run Heat to 600°C @ 10°C/min (Nitrogen atm) TGA_Sample->TGA_Run TGA_Data Mass Loss vs. Temp TGA_Run->TGA_Data PY_Run Pyrolyze at Tpeak (Helium atm) TGA_Data->PY_Run Determine Tpeak DSC_Sample Sample Prep (2-5 mg) DSC_Run Heat to 400°C @ 10°C/min (Nitrogen atm) DSC_Sample->DSC_Run DSC_Data Heat Flow vs. Temp DSC_Run->DSC_Data PY_Sample Sample Prep (0.1-0.5 mg) PY_Sample->PY_Run GCMS_Data Identification of Degradation Products PY_Run->GCMS_Data TAPE_Sample TAPE Sample TAPE_Sample->TGA_Sample TAPE_Sample->DSC_Sample TAPE_Sample->PY_Sample

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While awaiting specific experimental verification, this guide provides a robust, chemically-reasoned framework for understanding the thermal stability and degradation of this compound. The illustrative data and proposed pathways suggest that TAPE is a moderately thermally stable monomer, with degradation initiating at the allyl ether functionalities. For high-temperature applications, processing temperatures should be maintained below 250°C to avoid significant degradation. The detailed experimental protocols provided herein offer a clear path for researchers to empirically validate and further refine this thermal profile.

References

Spectroscopic Analysis of Triallyl Pentaerythritol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the NMR and FTIR Spectral Characteristics of a Versatile Crosslinking Agent

This technical guide provides a comprehensive overview of the spectroscopic analysis of triallyl pentaerythritol (B129877) (TAPE), a key trifunctional monomer utilized in polymer synthesis. For researchers, scientists, and professionals in drug development, understanding the spectral characteristics of TAPE is crucial for quality control, reaction monitoring, and structural elucidation. This document details the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy as applied to TAPE, including detailed experimental protocols and data interpretation.

Introduction to Triallyl Pentaerythritol

This compound (CAS No: 1471-17-6) is a colorless liquid characterized by the presence of three allyl ether functional groups and one primary hydroxyl group.[1][2] This unique structure makes it a valuable crosslinking agent and building block in the synthesis of polymers, coatings, and resins.[3][4] The allyl groups provide sites for polymerization and addition reactions, while the hydroxyl group can be further functionalized.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is fundamental to interpreting its NMR and FTIR spectra. The molecule's carbon backbone, derived from pentaerythritol, and the specific functionalities of the allyl and hydroxyl groups give rise to characteristic signals.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shifts and multiplicities.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
=CH₂ (terminal vinyl)5.20 - 5.35Multiplet6H
-CH= (internal vinyl)5.85 - 6.00Multiplet3H
-O-CH ₂-CH=CH₂ (allyl)~4.00Doublet6H
-C-CH ₂-O- (pentaerythritol backbone)~3.50Singlet6H
-C-CH ₂-OH (pentaerythritol backbone)~3.60Singlet2H
-OH VariableSinglet (broad)1H

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
=C H₂ (terminal vinyl)117 - 120
-C H= (internal vinyl)134 - 136
-O-C H₂- (allyl)70 - 75
-C-C H₂-O- (pentaerythritol backbone)68 - 72
-C-C H₂-OH (pentaerythritol backbone)60 - 65
Quaternary Carbon45 - 50

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Experimental Protocol for NMR Analysis

A general methodology for the NMR analysis of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh TAPE (10-20 mg) b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Insert Sample into Spectrometer c->d e Acquire 1H and 13C Spectra d->e f Fourier Transform & Phasing e->f g Peak Integration & Assignment f->g h Structural Elucidation g->h

Figure 2: Experimental Workflow for NMR Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

FTIR Spectral Data

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3600 - 3200 (broad)O-H stretchHydroxyl (-OH)
3100 - 3000=C-H stretchAlkene (Allyl)
3000 - 2850C-H stretchAlkane
1650 - 1630C=C stretchAlkene (Allyl)
1470 - 1430C-H bendAlkane
1150 - 1050 (strong)C-O-C stretchEther
1000 - 900=C-H bend (out-of-plane)Alkene (Allyl)
Experimental Protocol for FTIR Analysis

Given that this compound is a viscous liquid, Attenuated Total Reflectance (ATR) is a suitable and convenient method for FTIR analysis.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.

  • Sample Application: Apply a small drop of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background correction on the sample spectrum.

  • Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

G cluster_0 Instrument Setup cluster_1 Sample Analysis cluster_2 Data Interpretation a Clean ATR Crystal b Record Background Spectrum a->b c Apply TAPE to Crystal b->c d Acquire Spectrum c->d e Background Correction d->e f Peak Identification & Assignment e->f g Functional Group Analysis f->g

Figure 3: Experimental Workflow for ATR-FTIR Analysis.

Conclusion

The spectroscopic analysis of this compound by NMR and FTIR provides a robust framework for its characterization. NMR spectroscopy offers detailed structural elucidation of the carbon and proton framework, while FTIR spectroscopy allows for the rapid identification of key functional groups. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the synthesis, quality control, and application of this versatile monomer.

References

The Pivotal Role of the Hydroxyl Group in the Reactivity of Triallyl Pentaerythritol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triallyl pentaerythritol (B129877) (TAPE), a trifunctional monomer, presents a unique molecular architecture combining three reactive allyl groups with a single primary hydroxyl group. This dual functionality makes it a versatile building block in polymer chemistry and material science. While the allyl groups are readily available for polymerization and crosslinking, the often-overlooked hydroxyl group plays a crucial role in tailoring the final properties of TAPE-derived materials. This technical guide delves into the reactivity of this hydroxyl moiety, providing insights into its participation in key chemical transformations, supported by experimental protocols and characterization data.

The Dual Functionality of Triallyl Pentaerythritol

This compound (3-(allyloxy)-2,2-bis((allyloxy)methyl)propan-1-ol) is synthesized from pentaerythritol. The synthetic process can be controlled to favor the tri-substituted product, leaving one primary hydroxyl group unreacted. This structure provides two distinct avenues for chemical modification:

  • Allyl Groups: These unsaturated moieties are susceptible to free-radical polymerization, thiol-ene reactions, and other addition reactions, making TAPE an excellent crosslinking agent to enhance the mechanical strength and thermal stability of polymers.[1]

  • Hydroxyl Group: The primary hydroxyl group offers a reactive site for a variety of chemical transformations, including esterification, etherification, and the formation of urethanes. This allows for the incorporation of TAPE into different polymer backbones and the synthesis of novel functionalized molecules.

The strategic utilization of the hydroxyl group's reactivity is key to unlocking the full potential of TAPE as a versatile chemical intermediate.

Reactivity of the Hydroxyl Group: Key Transformations

The lone hydroxyl group in this compound exhibits reactivity characteristic of a primary alcohol. This allows for a range of modifications to the TAPE molecule, enabling its use as a macromonomer or a chain extender in various polymerization processes.

Esterification

The hydroxyl group of TAPE can be readily esterified with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. This reaction is fundamental for incorporating TAPE into polyester (B1180765) chains or for synthesizing TAPE-based esters with specific functionalities.

Reaction Scheme:

Esterification TAPE TAPE-OH Ester TAPE-O-CO-R TAPE->Ester + R-COOH Acid R-COOH Acid->Ester Water H₂O Ester->Water + H₂O

Caption: General scheme of TAPE esterification.

Etherification

The Williamson ether synthesis provides a classic method for converting the hydroxyl group of TAPE into an ether linkage. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This pathway is crucial for synthesizing TAPE derivatives with tailored solubility and for creating building blocks for more complex macromolecular architectures.

Reaction Scheme:

Etherification TAPE_OH TAPE-OH Alkoxide TAPE-O⁻ TAPE_OH->Alkoxide + Base Base Base Ether TAPE-O-R Alkoxide->Ether + R-X AlkylHalide R-X Salt Salt Ether->Salt + X⁻

Caption: Williamson ether synthesis with TAPE.

Urethane (B1682113) Formation

The reaction of the hydroxyl group of TAPE with isocyanates is a cornerstone for its application in polyurethane chemistry. In this reaction, TAPE acts as a polyol (specifically, a monool with additional reactive functionalities), reacting with di- or polyisocyanates to form urethane linkages. This allows for the incorporation of the allyl-functionalized TAPE unit into polyurethane networks, imparting properties such as hydrophobicity and the potential for subsequent crosslinking through the allyl groups.

Reaction Scheme:

Urethane_Formation TAPE_OH TAPE-OH Urethane TAPE-O-CO-NH-R TAPE_OH->Urethane + R-NCO Isocyanate R-NCO Isocyanate->Urethane

Caption: Urethane linkage formation with TAPE.

The use of TAPE as a chain extender or crosslinking agent in polyurethane synthesis allows for the development of materials with unique properties, such as improved adhesion and the ability to be further modified through the pendant allyl groups.[4][5][6][7][8]

Quantitative Data Summary

While specific kinetic data for the reactions of the hydroxyl group in TAPE is scarce in publicly available literature, the following table summarizes typical reaction parameters and expected outcomes based on the reactivity of similar primary alcohols and information gleaned from patent literature.

Reaction TypeReactantCatalystTemperature (°C)Reaction Time (h)Expected YieldReference(s)
EsterificationRosinNone260-290--[2]
EtherificationAllyl ChlorideNaOH90-1008.592% (for TAPE synthesis)[9]
EtherificationPropargyl BromideNaOHRoom Temp.1062% (for TAPE analogue)[9]
Urethane FormationDiisocyanate----[5][6][7][8]

Experimental Protocols

The following are detailed experimental protocols for key reactions involving the hydroxyl group of this compound. These protocols are based on established synthetic methodologies and can be adapted for specific research needs.

Synthesis of this compound (Illustrative)

This protocol describes a typical synthesis of TAPE, resulting in the desired product with a free hydroxyl group.

Workflow:

TAPE_Synthesis_Workflow start Start reactants Mix Pentaerythritol, NaOH, and Allyl Alcohol start->reactants heat Heat to 90-100 °C reactants->heat add_allyl_chloride Add Allyl Chloride dropwise over 5h heat->add_allyl_chloride reflux Reflux for 30 min add_allyl_chloride->reflux cool Cool to Room Temp. reflux->cool wash Wash with Water cool->wash separate Separate Organic Layer wash->separate distill Remove Low-Boiling Components separate->distill product Obtain TAPE Product distill->product

Caption: Workflow for the synthesis of TAPE.

Procedure:

  • In a reactor equipped with a condenser, stirrer, and thermometer, add 72 grams (2 moles) of pentaerythritol.[9]

  • Add 167 grams of a 48% aqueous solution of sodium hydroxide (B78521) (2 moles) and 10 grams of allyl alcohol.[9]

  • Heat the mixture to dissolve the pentaerythritol.[9]

  • At a temperature of 90-100°C under normal pressure, add 520 ml (6.4 moles) of 3-chloropropene (allyl chloride) dropwise over 5 hours.[9]

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes.[9]

  • Cool the reaction mixture and add 1200 ml of water to dissolve the salts.[9]

  • Separate the organic layer from the aqueous layer.[9]

  • Remove any low-boiling components by distillation to obtain the crude pentaerythritol allyl ether product.[9] The resulting mixture typically contains a high percentage of this compound.[9]

Etherification of this compound (Adapted Williamson Ether Synthesis)

This protocol is an adaptation of the Williamson ether synthesis for the etherification of the hydroxyl group of TAPE.

Workflow:

Etherification_Workflow start Start dissolve Dissolve TAPE in an aprotic solvent (e.g., THF) start->dissolve add_base Add a strong base (e.g., NaH) at 0 °C dissolve->add_base stir Stir for 30 min add_base->stir add_halide Add Alkyl Halide (R-X) dropwise stir->add_halide react Allow to react at room temperature add_halide->react monitor Monitor reaction by TLC/GC react->monitor quench Quench with saturated aqueous NH₄Cl monitor->quench extract Extract with an organic solvent (e.g., Ether) quench->extract dry Dry organic layer and evaporate solvent extract->dry purify Purify by column chromatography dry->purify product Obtain TAPE-O-R purify->product

Caption: Workflow for TAPE etherification.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the solution.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the desired alkyl halide (1.2 equivalents) dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired ether.

Synthesis of a TAPE-based Polyurethane Prepolymer

This protocol outlines the synthesis of an isocyanate-terminated prepolymer using TAPE as a chain extender.

Workflow:

Polyurethane_Workflow start Start charge_reactor Charge reactor with a polyol and a diisocyanate start->charge_reactor heat Heat to 80 °C under N₂ charge_reactor->heat add_tape Add TAPE dropwise heat->add_tape react React for 2-3 hours add_tape->react monitor Monitor NCO content by titration react->monitor product Obtain Isocyanate-terminated prepolymer monitor->product

References

An In-depth Technical Guide to the Trifunctional Nature of Triallyl Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl pentaerythritol (B129877) (TAPE), a versatile monomer, possesses a unique trifunctional nature stemming from its three reactive allyl groups and a single primary hydroxyl group. This distinct molecular architecture makes it a valuable building block in polymer chemistry, enabling the synthesis of complex three-dimensional networks, hyperbranched polymers, and tailored functional materials. This technical guide delves into the core aspects of TAPE's trifunctionality, providing a comprehensive overview of its chemical properties, reactivity, and applications, with a particular focus on its utility for researchers in materials science and drug development. This document outlines key experimental protocols and presents quantitative data where available, offering a foundational resource for harnessing the potential of this multifunctional monomer.

Introduction

Triallyl pentaerythritol (TAPE), systematically named 3-(allyloxy)-2,2-bis((allyloxy)methyl)propan-1-ol, is a colorless, transparent liquid derived from the partial allylation of pentaerythritol. Its structure is characterized by a central quaternary carbon atom bonded to three allyl ether functionalities and one hydroxymethyl group. This trifunctionality is the cornerstone of its utility, offering multiple pathways for polymerization and chemical modification.

The three allyl groups serve as reactive sites for free-radical polymerization, thiol-ene "click" chemistry, and other addition reactions, making TAPE an excellent crosslinking agent to enhance the mechanical strength, thermal stability, and chemical resistance of polymers.[1] The presence of three allyl groups allows for the formation of densely crosslinked networks.

Simultaneously, the primary hydroxyl group provides an additional site for functionalization through reactions such as esterification or etherification.[2] This dual reactivity allows for the synthesis of a wide array of derivatives and complex macromolecular structures, including star and hyperbranched polymers.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing experiments involving TAPE.

PropertyValueReference(s)
CAS Number 1471-17-6[5]
Molecular Formula C₁₄H₂₄O₄[6]
Molecular Weight 256.34 g/mol [5][6]
Appearance Colorless, transparent liquid[2]
Density 0.985 g/cm³[7]
Boiling Point 156-161 °C at 3 mmHg[7]
Refractive Index ~1.465[7]
Hydroxyl Value 230-260 mg KOH/g[8]
Viscosity (23 °C) 10-30 mPa·s[8]

The Trifunctional Reactivity of this compound

The trifunctional nature of TAPE is defined by the distinct reactivity of its allyl and hydroxyl groups.

Reactivity of the Allyl Groups

The three allyl groups of TAPE are susceptible to a variety of polymerization and addition reactions.

The allyl groups of TAPE can participate in free-radical polymerization, making it an effective crosslinking agent.[1] However, allyl ethers, in general, exhibit a tendency to act as retarders and chain transfer agents in radical polymerizations.[8][9] This is due to the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, leading to a stabilized allylic radical that is less reactive in propagation. This "degradative chain transfer" can lower the overall rate of polymerization and the molecular weight of the resulting polymer.[1][9]

A proposed mechanism for the radical-mediated reaction of allyl ethers involves a [3+2] cyclization, where a radical abstracts an allylic hydrogen, and the resulting allyl ether radical reacts with another allyl ether molecule to form a five-membered ring.[10][11]

Despite the complexities of their polymerization kinetics, the trifunctionality of TAPE's allyl groups is highly effective for creating crosslinked networks in systems like UV-curable resins, adhesives, and coatings.[1]

The allyl groups of TAPE readily undergo thiol-ene "click" reactions. This reaction is a highly efficient and often photo-initiated radical addition of a thiol to the double bond of the allyl group, forming a stable thioether linkage.[12] The reaction proceeds via an anti-Markovnikov addition.[12] Given TAPE's three allyl groups, it can react with multi-functional thiols to rapidly form highly crosslinked and homogenous polymer networks under mild conditions.[13][14]

Reactivity of the Hydroxyl Group

The single primary hydroxyl group on the TAPE molecule provides a versatile handle for further chemical modification.

The hydroxyl group can be readily esterified with a variety of carboxylic acids, acid chlorides, or anhydrides. This allows for the attachment of different functional moieties to the TAPE core, such as fatty acid chains to produce bio-lubricants or other specialty esters.[15][16][17] The extent of esterification can be monitored by techniques such as titration to determine the acid value of the reaction mixture.[18]

Experimental Protocols

The following sections provide generalized protocols for key reactions involving this compound. Researchers should optimize these procedures based on their specific reactants and desired outcomes.

Synthesis of this compound

The synthesis of TAPE typically involves the partial allylation of pentaerythritol using an allyl halide, such as allyl chloride, in the presence of a base.

Protocol:

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve pentaerythritol in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Add a base, such as sodium hydroxide, to the solution and stir.

  • Slowly add allyl chloride to the reaction mixture. The molar ratio of reactants will influence the degree of allylation.

  • Maintain the reaction at a controlled temperature (e.g., 90-100 °C) for several hours.[10]

  • After the reaction is complete, cool the mixture and wash with water to remove salts and unreacted base.

  • Extract the product with an organic solvent and dry the organic phase.

  • Purify the this compound by vacuum distillation.[10]

Free-Radical Polymerization (Crosslinking)

This protocol describes a general procedure for using TAPE as a crosslinking agent in a free-radical polymerization.

Protocol:

  • In a reaction vessel, combine the primary monomer (e.g., an acrylate (B77674) or styrene), this compound (as the crosslinker), and a suitable solvent if necessary.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The concentration of the initiator will affect the polymerization rate and the properties of the final polymer.[19][20]

  • Degas the mixture to remove oxygen, which can inhibit radical polymerization.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).[9]

  • Monitor the progress of the polymerization by techniques such as gravimetry or spectroscopy.

  • Once the desired conversion is reached, cool the reaction and precipitate the polymer in a non-solvent.

  • Dry the resulting crosslinked polymer.

Thiol-Ene Photopolymerization

This protocol outlines the photo-initiated thiol-ene reaction of TAPE.

Protocol:

  • In a suitable vessel, mix this compound with a multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) in the desired stoichiometric ratio of ene to thiol groups.

  • Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), typically at a concentration of 0.1-1 wt%.[21]

  • Thoroughly mix the components to ensure a homogeneous solution.

  • Expose the mixture to a UV light source (e.g., 365 nm) to initiate the polymerization.[22] The curing time will depend on the intensity of the UV source and the specific formulation.

  • The reaction proceeds rapidly to form a crosslinked network.

Esterification of the Hydroxyl Group

This protocol provides a general method for the esterification of the hydroxyl group of TAPE.

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, a carboxylic acid (e.g., a fatty acid), and an azeotropic solvent such as toluene.[15]

  • Add an acid catalyst, for example, p-toluenesulfonic acid or sulfuric acid.[15][23]

  • Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by measuring the acid value of the mixture or by techniques like TLC or NMR.

  • Once the reaction is complete, cool the mixture and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the catalyst, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure and purify the product, for instance, by column chromatography.

Characterization

The structure and purity of this compound and its derivatives can be confirmed using a variety of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. In the ¹H NMR spectrum of TAPE, characteristic signals for the allyl protons (in the range of 5-6 ppm for the vinyl protons and around 4 ppm for the methylene (B1212753) protons adjacent to the ether oxygen) and the protons of the hydroxymethyl group can be observed.[24][25]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups. The spectrum of TAPE will show characteristic peaks for the C=C stretching of the allyl groups (around 1645 cm⁻¹), the C-O-C stretching of the ether linkages, and a broad O-H stretching band for the hydroxyl group (around 3400 cm⁻¹).[26]

  • Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is a key technique for determining the molecular weight and molecular weight distribution of polymers synthesized using TAPE.[2][27][28][29][30]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) and curing behavior of polymers containing TAPE.[31][32][33] Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the materials.[33][34]

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in various research and development areas, including:

  • Hyperbranched Polymers: TAPE can serve as a core molecule or a monomer in the synthesis of hyperbranched and dendritic structures due to its multiple reactive sites.[3][35][36][37] These highly branched architectures are of interest for applications in drug delivery, coatings, and as rheology modifiers.

  • Crosslinked Networks for Drug Delivery: The ability of TAPE to form hydrogels and other crosslinked polymer networks via radical polymerization or thiol-ene chemistry is relevant for the development of controlled-release drug delivery systems.

  • Dental Resins: Allyl-containing monomers are explored in the formulation of dental composites. The crosslinking ability of TAPE can contribute to the mechanical properties of these materials.[38][39][40][41]

  • Coatings and Adhesives: In the coatings and adhesives industry, TAPE is used to improve curing speed, hardness, and thermal stability of the final products.[1][8]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows involving this compound.

TAPE_Structure TAPE This compound (TAPE) Allyl1 Allyl Group 1 TAPE->Allyl1 Allyl2 Allyl Group 2 TAPE->Allyl2 Allyl3 Allyl Group 3 TAPE->Allyl3 Hydroxyl Hydroxyl Group TAPE->Hydroxyl

Caption: Molecular structure of this compound.

Radical_Polymerization cluster_reactants Reactants cluster_process Polymerization Process Monomer Primary Monomer Initiation Initiation (Heat/UV) Monomer->Initiation TAPE TAPE (Crosslinker) TAPE->Initiation Initiator Radical Initiator Initiator->Initiation Propagation Propagation Initiation->Propagation Crosslinking Crosslinking Propagation->Crosslinking Termination Termination Propagation->Termination Crosslinking->Propagation Product Crosslinked Polymer Network Crosslinking->Product

Caption: Workflow for free-radical polymerization using TAPE.

Thiol_Ene_Reaction cluster_reactants Reactants cluster_process Reaction Steps TAPE TAPE (Ene) Initiation Initiation (UV Light) TAPE->Initiation Thiol Multifunctional Thiol Thiol->Initiation Photoinitiator Photoinitiator Photoinitiator->Initiation Propagation Chain Transfer Initiation->Propagation Addition Thiol-Ene Addition Propagation->Addition Addition->Propagation Product Thioether Network Addition->Product

Caption: Thiol-Ene "click" chemistry reaction pathway.

Esterification_Workflow Reactants TAPE + Carboxylic Acid + Acid Catalyst + Toluene Reaction Reflux with Dean-Stark (Water Removal) Reactants->Reaction Workup Neutralization & Washing Reaction->Workup Purification Solvent Removal & Chromatography Workup->Purification Product TAPE-Ester Derivative Purification->Product

Caption: Experimental workflow for the esterification of TAPE.

Conclusion

The trifunctional nature of this compound, arising from its three allyl groups and one hydroxyl group, provides a powerful and versatile platform for the synthesis of a wide range of polymeric materials. Its ability to act as a crosslinker in radical polymerizations and thiol-ene reactions, combined with the potential for further functionalization at the hydroxyl site, makes it a valuable monomer for researchers in materials science, polymer chemistry, and drug development. While the reactivity of the allyl ether groups presents certain kinetic complexities in radical polymerizations, these can be leveraged to control network formation. The detailed understanding of its properties and reactivity outlined in this guide serves as a foundation for the rational design and synthesis of novel materials with tailored properties for advanced applications. Further research into the quantitative aspects of its copolymerization and polymerization kinetics would be beneficial for more precise control over the resulting polymer architectures.

References

Health and Safety in the Laboratory: A Technical Guide to Triallyl Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallyl pentaerythritol (B129877) (TAPE), a trifunctional allyl ether, is a versatile crosslinking agent and monomer utilized in the synthesis of polymers, resins, and coatings.[1][2] Its application in laboratory settings, particularly in the development of novel materials and drug delivery systems, necessitates a thorough understanding of its health and safety profile. This technical guide provides an in-depth overview of the known hazards, handling procedures, and emergency protocols associated with triallyl pentaerythritol to ensure a safe laboratory environment. The information presented herein is a synthesis of available safety data and toxicological information, intended to supplement, not replace, institutional safety protocols and professional judgment.

Physicochemical and Toxicological Data

A comprehensive understanding of the inherent properties of a chemical is the foundation of a robust safety protocol. The following tables summarize the key physicochemical characteristics and available toxicological data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1471-17-6[3]
Molecular Formula C₁₄H₂₄O₄[4]
Molecular Weight 256.34 g/mol [4]
Appearance Clear, colorless liquid
Boiling Point 100°C @ 10 Pa[3]
Density 0.985 g/cm³ @ 20°C
Solubility in Water Partly miscible[3]
Flash Point 146°C

Table 2: Toxicological Data for this compound

EndpointValueSpeciesReference
Acute Oral Toxicity (LD50) >5000 mg/kgRat
Aquatic Toxicity (LC50, 96h) 52 mg/LFish
Aquatic Toxicity (EC50, 72h) >100 mg/LAlgae
Skin Irritation IrritantNot specified
Eye Irritation Irritating effectNot specified

Hazard Identification and Safety Precautions

This compound is classified as an irritant and is harmful to aquatic organisms.[5] Direct contact can cause irritation to the skin and eyes. Ingestion and inhalation should be avoided. Long-term environmental effects may arise from improper disposal.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Tightly sealed safety goggles are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves are required. Suitable materials include chloroprene (B89495) rubber, nitrile rubber (NBR), or fluorocarbon rubber (Viton).

  • Respiratory Protection: In well-ventilated areas for brief exposure or low concentrations, a respiratory filter device may be sufficient. For intensive or prolonged exposure, a self-contained breathing apparatus is necessary.

  • Skin Protection: Appropriate protective clothing should be worn to prevent skin contact.

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment:

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Prevent the formation of aerosols.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Protect from heat and direct sunlight. Avoid contact with air and oxygen to prevent peroxide formation.

Experimental Protocols for Safety Assessment

The following sections detail standardized protocols for assessing the skin and eye irritation potential of chemicals like this compound. These are based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Model: A single albino rabbit is typically used for the initial test.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the rabbit is clipped.

  • Application: 0.5 mL of the liquid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days to assess the reversibility of any effects.

  • Scoring: The severity of erythema and edema is scored on a scale of 0 (none) to 4 (severe).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (Based on OECD Guideline 439)

This in vitro method provides an alternative to animal testing for assessing skin irritation.

Methodology:

  • Test System: A commercially available reconstructed human epidermis model is used.

  • Application: The test substance is applied topically to the surface of the tissue.

  • Exposure: The exposure duration is typically 60 minutes.

  • Viability Assessment: After exposure and a post-incubation period, cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Classification: A reduction in tissue viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

  • Animal Model: A single albino rabbit is used for the initial test.

  • Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations continue for up to 21 days.

  • Scoring: Lesions are scored according to a standardized system for opacity of the cornea, inflammation of the iris, and redness and swelling of the conjunctiva.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test (Based on OECD Guideline 492)

This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Methodology:

  • Test System: A reconstructed human cornea-like epithelium model is used.

  • Application: The test substance is applied to the surface of the corneal tissue.

  • Exposure: The exposure time varies depending on the protocol (e.g., 30 minutes for liquids).

  • Viability Assessment: Cell viability is measured after exposure using an appropriate method (e.g., MTT assay).

  • Classification: If the tissue viability remains above a certain threshold, the substance is considered a non-irritant.

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately:

  • Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water or milk. Seek immediate medical attention.

  • Spill: Absorb the spill with an inert material (e.g., sand, diatomite) and dispose of it according to local regulations. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Fire and Explosion Hazard

This compound is combustible. In the event of a fire, use carbon dioxide, dry chemical powder, or water spray. Firefighters should wear self-contained breathing apparatus.

Toxicological Mechanisms and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, the toxicity of allyl ethers is often attributed to their metabolic conversion to acrolein, a highly reactive α,β-unsaturated aldehyde.[6] Acrolein is known to induce cellular toxicity through several mechanisms, primarily involving oxidative stress, DNA damage, and apoptosis.[5][7][8]

Acrolein readily depletes cellular glutathione (B108866) (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS).[9] This oxidative stress can activate stress-activated protein kinase pathways, including p38 MAPK and JNK.[5] Furthermore, acrolein can cause DNA damage, triggering the DNA damage response (DDR) pathway involving ATM and Chk kinases.[5] Ultimately, these events can converge on the mitochondrial apoptosis pathway, characterized by the upregulation of Bax/Bcl-2 ratio and cleavage of caspase-3, leading to programmed cell death.[5][7] Acrolein has also been shown to activate the Fas death receptor pathway.[8]

Visualizations

The following diagrams illustrate a general experimental workflow for assessing chemical safety and the proposed signaling pathway for this compound toxicity.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Hazard Classification Literature Review Literature Review In Vitro Testing In Vitro Testing Literature Review->In Vitro Testing In Silico Prediction In Silico Prediction In Silico Prediction->In Vitro Testing Skin Irritation (OECD 439) Skin Irritation (OECD 439) Eye Irritation (OECD 492) Eye Irritation (OECD 492) Dermal Irritation (OECD 404) Dermal Irritation (OECD 404) Eye Irritation (OECD 405) Eye Irritation (OECD 405) Data Analysis Data Analysis Classification & Labeling Classification & Labeling Data Analysis->Classification & Labeling In Vitro Testing->Data Analysis In Vivo Testing (if necessary) In Vivo Testing (if necessary) In Vitro Testing->In Vivo Testing (if necessary) In Vivo Testing (if necessary)->Data Analysis

Caption: A typical workflow for chemical safety assessment.

G This compound This compound Metabolism Metabolism This compound->Metabolism Acrolein Acrolein Metabolism->Acrolein GSH Depletion GSH Depletion Acrolein->GSH Depletion DNA Damage DNA Damage Acrolein->DNA Damage Fas Receptor Pathway Fas Receptor Pathway Acrolein->Fas Receptor Pathway Oxidative Stress (ROS) Oxidative Stress (ROS) GSH Depletion->Oxidative Stress (ROS) p38 MAPK / JNK Activation p38 MAPK / JNK Activation Oxidative Stress (ROS)->p38 MAPK / JNK Activation ATM/Chk Activation ATM/Chk Activation DNA Damage->ATM/Chk Activation Mitochondrial Dysfunction Mitochondrial Dysfunction p38 MAPK / JNK Activation->Mitochondrial Dysfunction ATM/Chk Activation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Fas Receptor Pathway->Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed signaling pathway for this compound toxicity.

Conclusion

This compound is a valuable chemical intermediate with a defined set of health and safety considerations. Adherence to proper handling procedures, consistent use of appropriate personal protective equipment, and a thorough understanding of emergency protocols are paramount for its safe use in a laboratory setting. This guide provides a comprehensive overview to assist researchers and professionals in implementing safe work practices. It is imperative to always consult the most recent Safety Data Sheet (SDS) and institutional safety guidelines before working with this or any other chemical.

References

Methodological & Application

Application Notes and Protocols for Triallyl Pentaerythritol (TAPE) in UV-Curable Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Triallyl Pentaerythritol (B129877) (TAPE) as a crosslinking agent in ultraviolet (UV) curable resin formulations. This document outlines the role of TAPE, its impact on formulation properties, and detailed protocols for preparation and characterization.

Introduction to Triallyl Pentaerythritol (TAPE)

This compound (TAPE), also known as pentaerythritol triallyl ether, is a multifunctional monomer containing three reactive allyl groups and one hydroxyl group.[1] Its chemical structure allows it to act as an efficient crosslinking agent in free-radical polymerization processes, which are characteristic of many UV-curable systems.[2] When incorporated into formulations with other monomers and oligomers, TAPE can significantly enhance the physical and chemical properties of the cured material.

Chemical Structure of this compound (TAPE)

  • CAS Number: 1471-17-6

  • Molecular Formula: C₁₄H₂₄O₄

  • Molecular Weight: 256.34 g/mol

  • Appearance: Clear, colorless liquid

Role and Advantages of TAPE in UV-Curable Formulations

TAPE is primarily used to increase the crosslink density of the polymer network formed during UV curing. This leads to several desirable properties in the final product:

  • Accelerated Curing Speed: The high functionality of TAPE contributes to a faster polymerization rate, reducing the required UV exposure time.[1]

  • Improved Mechanical Strength: Increased crosslinking leads to harder, more durable materials with enhanced tensile strength and scratch resistance.[2]

  • Enhanced Chemical and Thermal Resistance: A denser polymer network provides better resistance to solvents and improves the thermal stability of the cured resin.[1][2]

  • Versatility: TAPE can be incorporated into a variety of UV-curable systems, including coatings, inks, and adhesives.[3]

UV Curing Mechanism with TAPE

UV curing is a rapid polymerization process initiated by the absorption of UV light by a photoinitiator. The process, involving TAPE, can be summarized in the following steps:

  • Initiation: The photoinitiator absorbs UV radiation and decomposes to form free radicals.

  • Propagation: These free radicals react with the double bonds of the acrylate (B77674) or other unsaturated monomers and oligomers in the formulation, as well as the allyl groups of TAPE. This initiates a chain reaction, rapidly building a polymer network.

  • Crosslinking: The trifunctional nature of TAPE allows it to connect multiple polymer chains, forming a densely crosslinked, three-dimensional structure.

  • Termination: The polymerization process ceases when free radicals are quenched.

Below is a diagram illustrating the signaling pathway of the UV curing process.

UV_Curing_Pathway cluster_initiation Initiation cluster_propagation Propagation & Crosslinking cluster_termination Termination UV_Light UV Light Photoinitiator Photoinitiator UV_Light->Photoinitiator Absorption Free_Radicals Free Radicals Photoinitiator->Free_Radicals Decomposition Monomer_Oligomer Acrylate Monomers & Oligomers Free_Radicals->Monomer_Oligomer Reacts with Growing_Polymer_Chain Growing Polymer Chain Monomer_Oligomer->Growing_Polymer_Chain Forms TAPE This compound (TAPE) Crosslinked_Network Crosslinked Polymer Network TAPE->Crosslinked_Network Forms 3D Structure Growing_Polymer_Chain->TAPE Reacts with Stable_Polymer Cured Resin Crosslinked_Network->Stable_Polymer Radical Quenching

Caption: UV Curing Signaling Pathway with TAPE.

Data Presentation: Impact of Polyfunctional Monomers on Resin Properties

While specific data for TAPE is limited in publicly available literature, the following tables summarize representative data for a similar polyfunctional acrylate, pentaerythritol triacrylate (PETA), in a UV-curable urethane (B1682113) acrylate (UA) formulation. This data illustrates the expected trends when incorporating a trifunctional crosslinker like TAPE.

Table 1: Viscosity of UV-Curable Formulations with Varying Diluent (HEMA) Content

FormulationC-PUA Oligomer (wt%)HEMA (wt%)Viscosity (mPa·s)
C-PUA-010008360
C-PUA-1090101650
C-PUA-208020520
C-PUA-307030210
C-PUA-406040115
Data adapted from a study on cardanol-based polyurethane acrylate (C-PUA) resins. While not TAPE, this demonstrates the effect of adding a low-viscosity component.

Table 2: Mechanical and Thermal Properties of Cured Films

FormulationHEMA (wt%)Tensile Strength (MPa)Tensile Modulus (MPa)Glass Transition Temp. (T_g, °C)
C-PUA-101012.4107.274
C-PUA-202019.8295.496
C-PUA-303026.5540.1112
C-PUA-404032.0782.7123
Data adapted from a study on cardanol-based polyurethane acrylate (C-PUA) resins. The increasing concentration of the reactive diluent HEMA in the presence of a polyfunctional oligomer leads to higher tensile strength, modulus, and T_g, indicating a more rigid and crosslinked network.[4]

Table 3: Coating Properties of Cured Films

FormulationHEMA (wt%)Pencil HardnessAdhesion (Grade)
C-PUA-10104H1
C-PUA-20205H1
C-PUA-30305H2
C-PUA-40406H2
Data adapted from a study on cardanol-based polyurethane acrylate (C-PUA) resins, where pencil hardness increases with higher crosslinking, and adhesion is graded on a scale where lower is better.[4]

Experimental Protocols

The following protocols provide a general framework for the preparation and testing of UV-curable formulations containing TAPE.

Formulation Preparation

Materials:

  • Urethane acrylate or other suitable oligomer

  • Reactive diluent (e.g., isobornyl acrylate, hexanediol (B3050542) diacrylate)

  • This compound (TAPE)

  • Photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)

Procedure:

  • In a light-blocking container, combine the desired amounts of the oligomer and reactive diluent.

  • Mechanically stir the mixture at a moderate speed until a homogeneous solution is obtained.

  • Add the desired weight percentage of TAPE to the mixture and continue stirring until fully dissolved.

  • Add the photoinitiator (typically 1-5 wt%) and stir until it is completely dissolved.

  • Allow the formulation to sit for a short period to allow any air bubbles to dissipate.

The logical relationship for preparing different formulations is depicted below.

Formulation_Workflow Start Start Define_Formulations Define Formulations (Varying TAPE %) Start->Define_Formulations Prepare_Base Prepare Base Resin (Oligomer + Diluent) Define_Formulations->Prepare_Base Add_TAPE Add TAPE (Different Concentrations) Prepare_Base->Add_TAPE Add_Photoinitiator Add Photoinitiator Add_TAPE->Add_Photoinitiator Homogenize Homogenize Mixture Add_Photoinitiator->Homogenize Degas Degas Formulation Homogenize->Degas End Formulations Ready for Curing Degas->End Testing_Workflow Cured_Sample Cured Resin Film Mechanical_Testing Mechanical Testing Cured_Sample->Mechanical_Testing Chemical_Resistance Chemical Resistance Test (Solvent Rubs) Cured_Sample->Chemical_Resistance Thermal_Analysis Thermal Analysis (TGA/DSC) Cured_Sample->Thermal_Analysis Viscosity Viscosity Measurement (Uncured Resin) Hardness Hardness Test (Pencil/Pendulum) Mechanical_Testing->Hardness Adhesion Adhesion Test (Cross-hatch) Mechanical_Testing->Adhesion Tensile Tensile Test (Strength/Modulus) Mechanical_Testing->Tensile Data_Analysis Data Analysis and Comparison Hardness->Data_Analysis Adhesion->Data_Analysis Tensile->Data_Analysis Chemical_Resistance->Data_Analysis Thermal_Analysis->Data_Analysis

References

Application Notes and Protocols for Triallyl Pentaerythritol as a Crosslinker in Thiol-Ene Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing triallyl pentaerythritol (B129877) as a trifunctional crosslinker in thiol-ene click chemistry. This versatile platform enables the rapid and efficient formation of highly crosslinked polymer networks, hydrogels, and other functional materials for a wide range of applications, including drug delivery, tissue engineering, and advanced materials development.

Introduction to Thiol-Ene Click Chemistry

Thiol-ene click chemistry is a powerful and efficient class of reactions involving the addition of a thiol (R-SH) to an alkene ('ene', C=C) to form a stable thioether linkage. The reaction can be initiated by radicals (typically via photopolymerization) or catalyzed by a base (Michael addition).[1] The photo-initiated radical addition is particularly advantageous due to its rapid reaction rates under mild conditions, high yields, and insensitivity to oxygen and water, making it a "click" reaction of choice for many biomedical applications.[2][3]

Triallyl pentaerythritol, with its three reactive allyl groups, serves as an excellent crosslinking agent. When reacted with multifunctional thiols, such as the commonly used tetrathiol pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), it forms a robust and homogenous three-dimensional polymer network. The properties of the resulting material can be precisely tuned by varying the type of thiol, the stoichiometric ratio of thiol to ene functional groups, and the reaction conditions.[4]

Key Advantages of this compound in Thiol-Ene Systems
  • High Crosslinking Density: The trifunctional nature of this compound allows for the formation of densely crosslinked networks, leading to materials with enhanced mechanical strength and thermal stability.[4]

  • Tunable Properties: The mechanical and thermal properties of the resulting polymers, such as Young's modulus and glass transition temperature (Tg), can be tailored by selecting different multifunctional thiol co-monomers and adjusting their ratios.[4]

  • Rapid and Efficient Curing: Photo-initiated polymerization is typically complete within minutes, enabling rapid prototyping and fabrication of materials.[1]

  • Biocompatibility: Thiol-ene reactions are cytocompatible, making the resulting hydrogels suitable for applications like cell encapsulation and drug delivery systems.[5]

  • Homogeneous Networks: The step-growth mechanism of the thiol-ene reaction leads to the formation of uniform polymer networks with delayed gelation, which minimizes internal stress.[1]

Applications

The polymer networks formed using this compound as a crosslinker are suitable for a variety of advanced applications:

  • Drug Delivery: The hydrogels can be loaded with therapeutic agents for sustained and controlled release. The degradation of the network and subsequent drug release can be controlled by incorporating hydrolytically cleavable bonds.[6][7]

  • Tissue Engineering: The biocompatible nature of these hydrogels makes them excellent scaffolds for 3D cell culture and tissue regeneration.[3][5]

  • 3D Printing and Micropatterning: The rapid photopolymerization allows for the use of these formulations in additive manufacturing and the creation of micro-patterned surfaces for biological studies.[4][8]

  • Coatings and Adhesives: The robust nature of the crosslinked polymer makes it suitable for creating durable coatings and high-strength adhesives.

Quantitative Data Presentation

The properties of thiol-ene networks can be systematically tuned. The following tables summarize representative mechanical and thermal properties of networks formed from a triallyl monomer (Triallyl Levoglucosan - TALG, structurally similar to this compound) and various multifunctional thiols, demonstrating the influence of thiol functionality and stoichiometry.

Table 1: Mechanical Properties of Triallyl-Thiol Networks [4]

Thiol CrosslinkerThiol:Ene RatioYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Pentaerythritol tetrakis(3-mercaptopropionate) (4SH) 1:114.5 ± 2.60.44 ± 0.053.5 ± 0.7
Pentaerythritol tetrakis(3-mercaptopropionate) (4SH) 0.5:13.3 ± 0.40.17 ± 0.016.0 ± 0.6
Trimethylolpropane tris(3-mercaptopropionate) (3SH) 1:110.1 ± 1.10.30 ± 0.033.5 ± 0.4
Trimethylolpropane tris(3-mercaptopropionate) (3SH) 0.5:15.2 ± 0.90.20 ± 0.034.6 ± 0.8

Table 2: Thermal Properties of Triallyl-Thiol Networks [4]

Thiol CrosslinkerThiol:Ene RatioGlass Transition Temp. (T_g, °C)Decomposition Temp. (T_d,10%, °C)
Pentaerythritol tetrakis(3-mercaptopropionate) (4SH) 1:16.9329
Pentaerythritol tetrakis(3-mercaptopropionate) (4SH) 0.5:1-19.4329
Trimethylolpropane tris(3-mercaptopropionate) (3SH) 1:12.5332
Trimethylolpropane tris(3-mercaptopropionate) (3SH) 0.5:1-12.4333

Experimental Protocols

This section provides a detailed protocol for the photo-initiated synthesis of a crosslinked polymer network using this compound and a multifunctional thiol.

Protocol 1: Photo-initiated Synthesis of a Thiol-Ene Hydrogel

Objective: To synthesize a crosslinked hydrogel via photo-initiated thiol-ene click chemistry using this compound and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

Materials:

  • This compound ('ene' monomer)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP, 'thiol' monomer)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or Irgacure 2959 for biological applications)

  • Solvent (e.g., dichloromethane (B109758) (DCM) for polymer films, or phosphate-buffered saline (PBS) for hydrogels)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (e.g., vials, syringes)

  • UV lamp (e.g., 365 nm, with controlled intensity)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the photoinitiator in the chosen solvent (e.g., 1-5% w/w with respect to the total monomer weight).

    • Ensure all monomers are of high purity.

  • Monomer Formulation:

    • In a glass vial, combine this compound and PETMP. A 1:1 stoichiometric ratio of thiol to ene functional groups is typically used for optimal network formation.

      • Calculation Note: this compound has 3 'ene' groups. PETMP has 4 'thiol' groups. For a 1:1 functional group ratio, the molar ratio of this compound to PETMP should be 4:3.

    • Add the desired amount of solvent to achieve the target polymer concentration. For hydrogel formation, this could be in the range of 10-50 wt% polymer in buffer.[9]

    • Add the photoinitiator stock solution to the monomer mixture.

    • Vortex or stir the mixture until a homogeneous solution is formed.

  • Degassing (Optional but Recommended):

    • To minimize oxygen inhibition (though thiol-ene reactions are less sensitive than acrylate (B77674) systems), gently bubble nitrogen or argon gas through the solution for 5-10 minutes.

  • Curing/Polymerization:

    • Cast the monomer solution into a mold of the desired shape (e.g., between two glass slides with a spacer for a thin film, or in a petri dish for a hydrogel slab).

    • Expose the solution to UV light. The exposure time and intensity will depend on the photoinitiator concentration, sample thickness, and desired conversion. Typical curing times range from a few seconds to several minutes.[10]

  • Post-Curing and Purification:

    • After UV exposure, the crosslinked polymer/hydrogel is formed.

    • To remove any unreacted monomers and photoinitiator, immerse the polymer in a suitable solvent (e.g., DCM for polymers, or a large volume of distilled water or PBS for hydrogels) for 24-48 hours, changing the solvent periodically.[11]

  • Characterization:

    • Gel Fraction: Determine the extent of network formation by measuring the weight of the polymer before and after the solvent extraction process (after drying).

    • Swelling Ratio (for hydrogels): Measure the weight of the hydrogel in its swollen and dry states to determine its water uptake capacity.

    • Mechanical Testing: Use techniques like tensile testing or rheometry to characterize the mechanical properties (e.g., Young's modulus, storage modulus).

    • Spectroscopy (FTIR): Confirm the disappearance of the characteristic thiol (S-H, ~2570 cm⁻¹) and allyl C=C (~1645 cm⁻¹) peaks to monitor reaction conversion.[11]

Visualizations (Graphviz DOT Language)

Reaction Mechanism

ThiolEneMechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation I Photoinitiator R_radical Initiator Radical (R•) I->R_radical UV Light Thiyl_radical Thiyl Radical (R'-S•) R_radical->Thiyl_radical + R'-SH Thiol Thiol (R'-SH) Thiyl_radical_prop R'-S• Ene Ene (C=C) Carbon_radical Carbon Radical Thioether Thioether Linkage Carbon_radical->Thioether + R'-SH Thiyl_radical_regen R'-S• Thioether->Thiyl_radical_regen (Chain Transfer) Thiyl_radical_prop->Carbon_radical + Ene Thiol_prop R'-SH

Caption: Radical-mediated thiol-ene reaction mechanism.

Experimental Workflow

ThiolEneWorkflow start Start prep Prepare Monomer and Photoinitiator Solution start->prep mix Mix this compound, Multifunctional Thiol, and Initiator prep->mix cast Cast Solution into Mold mix->cast cure Cure with UV Light (e.g., 365 nm) cast->cure purify Purify by Solvent Extraction cure->purify characterize Characterize Material (Mechanical, Thermal, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for hydrogel synthesis.

Drug Delivery Application

DrugDelivery cluster_formulation Hydrogel Formulation cluster_release Drug Release monomers This compound + Multifunctional Thiol mix Mix and Encapsulate monomers->mix drug Therapeutic Drug drug->mix uv UV Curing mix->uv hydrogel Drug-Loaded Hydrogel uv->hydrogel implant Application/Implantation hydrogel->implant degradation Network Degradation (e.g., hydrolysis) implant->degradation release Sustained Drug Release degradation->release

References

Application Notes and Protocols: Formulation of 3D Printing Resins with Triallyl Pentaerythritol for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating 3D printing resins using triallyl pentaerythritol (B129877) (APE), with a focus on applications in drug delivery and biomedical device fabrication. The protocols outlined below are based on the principles of thiol-ene photopolymerization, which offers rapid curing, low shrinkage, and the ability to create biocompatible and biodegradable materials.

Introduction to Triallyl Pentaerythritol in 3D Printing

Pentaerythritol triallyl ether (APE) is a trifunctional monomer containing three reactive allyl groups.[1] This structure makes it an excellent candidate for creating highly crosslinked polymer networks when combined with multifunctional thiol crosslinkers through a photoinitiated thiol-ene reaction. This "click" chemistry approach is characterized by its high efficiency and mild reaction conditions, making it suitable for incorporating sensitive drug molecules.[1] The resulting poly(thioether) networks can be designed to have a range of mechanical properties and degradation profiles, which are critical for controlled drug release and the fabrication of patient-specific medical devices.

Resin Formulation for Thiol-Ene Photopolymerization

The formulation of a 3D printing resin with this compound is centered around the stoichiometric balance between the allyl groups of APE and the thiol groups of a crosslinking agent. A photoinitiator is required to start the polymerization process upon exposure to UV or visible light.

Core Components
ComponentExampleFunctionTypical Concentration (wt%)
Allyl Ether Monomer This compound (APE)Forms the polymer backbone40 - 70%
Thiol Crosslinker Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Creates crosslinks between APE molecules30 - 60%
Photoinitiator Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)Initiates polymerization upon light exposure0.5 - 2.0%
Drug Molecule (e.g., Dexamethasone)Active pharmaceutical ingredientVariable (dependent on desired loading)
UV Blocker (Optional) (e.g., 2-Hydroxy-4-methoxybenzophenone)Controls light penetration depth for better resolution0.1 - 0.5%
Example Formulation

This example formulation is designed to create a moderately stiff, biodegradable material suitable for drug-eluting scaffolds.

ComponentWeight (g) for 10g ResinMolar Equivalent (Allyl/Thiol)
This compound (APE)5.51.0
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)4.41.0
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)0.1N/A

Experimental Protocols

Resin Preparation Protocol
  • Safety Precautions: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Component Weighing: Accurately weigh each component in a light-blocking container (e.g., an amber vial).

  • Mixing:

    • If incorporating a solid drug, first dissolve or disperse it in the this compound, using gentle heating or sonication if necessary.

    • Add the thiol crosslinker (PETMP) to the APE mixture.

    • Add the photoinitiator (TPO) and any optional UV blocker.

  • Homogenization: Mix the components thoroughly until a homogenous, clear solution is obtained. A magnetic stirrer or a vortex mixer can be used. Ensure no air bubbles are present before printing.

  • Storage: Store the prepared resin in a cool, dark place until use.

3D Printing Protocol (DLP/SLA)
  • Printer Setup: Ensure the 3D printer (e.g., a DLP or SLA printer with a 385-405 nm light source) is clean and calibrated.

  • Resin Loading: Pour the formulated resin into the printer's vat.

  • Print Parameters: Set the printing parameters based on the resin's reactivity and the desired object's geometry. Key parameters include:

    • Layer Thickness: 50 - 100 µm

    • Exposure Time per Layer: 2 - 10 seconds (this will require optimization)

  • Printing: Initiate the printing process. Keep the printer's UV-blocking cover in place throughout the print.

Post-Processing Protocol
  • Part Removal: Once printing is complete, carefully remove the printed object from the build platform.

  • Washing: Wash the object in a two-stage process to remove unreacted resin:

    • First wash: Isopropyl alcohol (IPA) for 5-10 minutes.

    • Second wash: Fresh IPA for 5-10 minutes.

  • Drying: Gently dry the washed object with compressed air or allow it to air dry completely.

  • Post-Curing: Place the object in a UV curing chamber (405 nm) for 15-30 minutes to ensure complete polymerization and achieve final mechanical properties.

Characterization Protocols

Mechanical Testing Protocol (Tensile Strength)
  • Sample Preparation: Print dog-bone shaped specimens according to ASTM D638 standards.

  • Testing: Use a universal testing machine to perform tensile tests at a constant crosshead speed.

  • Data Collection: Record the stress-strain curve to determine the Young's modulus, ultimate tensile strength, and elongation at break.

In Vitro Drug Release Protocol
  • Sample Preparation: Print samples of a defined size and shape (e.g., discs or cubes).

  • Immersion: Place each sample in a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation: Incubate the vials at 37°C with gentle agitation.

  • Sampling: At predetermined time points, withdraw an aliquot of the buffer and replace it with fresh buffer to maintain sink conditions.

  • Analysis: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative drug release as a function of time.

Biocompatibility and Cytotoxicity Protocol (MTT Assay)
  • Sterilization: Sterilize the 3D printed samples (e.g., using ethylene (B1197577) oxide or gamma irradiation).

  • Cell Culture: Culture a relevant cell line (e.g., fibroblasts or osteoblasts) in a multi-well plate.

  • Exposure: Place the sterilized samples into the wells with the cultured cells. Include positive (toxic material) and negative (non-toxic material) controls.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Analysis: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Expected Material Properties

The properties of 3D printed objects formulated with this compound and thiol crosslinkers can be tuned by adjusting the formulation. Below are typical ranges for key properties based on analogous thiol-ene systems.

PropertyTypical Value RangeSignificance
Young's Modulus 0.5 - 2.0 GPaIndicates the stiffness of the material.
Ultimate Tensile Strength 10 - 40 MPaThe maximum stress the material can withstand before breaking.
Glass Transition Temperature (Tg) 40 - 60 °CThe temperature at which the polymer transitions from a rigid to a more flexible state.
In Vitro Degradation (Mass Loss) 10 - 50% over 40 daysIndicates the biodegradability of the material, crucial for drug release and implant resorption.
Cell Viability (MTT Assay) > 85%Demonstrates the biocompatibility of the material.

Visualizations

Workflow for Resin Formulation and 3D Printing

Workflow cluster_prep Resin Formulation cluster_print 3D Printing cluster_post Post-Processing A Weigh Components (APE, Thiol, PI, Drug) B Mix & Homogenize A->B C Load Resin into Printer B->C D Set Print Parameters (Layer Height, Exposure) C->D E Initiate Print D->E F Remove & Wash Part (e.g., in IPA) E->F G Post-Cure (UV Chamber) F->G H H G->H Final Part

Caption: Workflow for creating a 3D printed part from a custom resin.

Logical Flow for Biomedical Device Development

DevelopmentFlow cluster_testing Characterization concept Concept & Design (e.g., Drug-Eluting Scaffold) formulation Resin Formulation (APE + Thiol + Drug) concept->formulation printing 3D Printing & Post-Processing formulation->printing mech Mechanical Testing (Tensile, Compression) printing->mech release Drug Release Studies (In Vitro) printing->release bio Biocompatibility (Cytotoxicity, In Vivo) printing->bio optimization Optimization Required? mech->optimization release->optimization bio->optimization optimization->formulation Yes final_device Final Biomedical Device optimization->final_device No

Caption: Iterative development process for a 3D printed biomedical device.

References

Controlled Drug Delivery Systems Using Triallyl Pentaerythritol Hydrogels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of triallyl pentaerythritol (B129877) (TAPE) hydrogels as a versatile platform for controlled drug delivery. TAPE hydrogels, formed by the polymerization of the tetra-functional monomer pentaerythritol triallyl ether, offer a highly crosslinked, three-dimensional network suitable for encapsulating and releasing a variety of therapeutic agents. Their tunable properties make them an attractive candidate for developing novel drug delivery systems.

Introduction to Triallyl Pentaerythritol (TAPE) Hydrogels

This compound (TAPE) hydrogels are synthetic hydrogels prepared by the free-radical polymerization of pentaerythritol triallyl ether monomers in an aqueous solution. The resulting hydrogel possesses a robust and highly crosslinked structure, which is capable of entrapping large amounts of water and therapeutic molecules.[1] The physical and chemical properties of TAPE hydrogels, such as swelling ratio, mechanical strength, and drug release kinetics, can be tailored by modulating the monomer concentration and the degree of crosslinking.[2]

These hydrogels can be designed to be responsive to environmental stimuli such as pH and temperature, allowing for "smart" drug delivery systems.[3] The biocompatibility of TAPE hydrogels makes them suitable for a range of biomedical applications, including tissue engineering and controlled drug release.[1]

Data Presentation: Drug Loading and Release Parameters

The following tables summarize representative quantitative data for drug loading and release from hydrogels with a pentaerythritol-based crosslinker. The data presented here is adapted from studies on structurally similar hydrogel systems, such as those based on pentaerythritol tetra-acrylate (PETRA), to provide an illustrative example of the capabilities of TAPE hydrogels.

Table 1: Drug Loading Efficiency in Pentaerythritol-Based Hydrogels

Model DrugDrug TypeLoading MethodDrug Loading Efficiency (%)Drug Load (% w/w)
Lidocaine HClHydrophilicPost-loading (Swelling)95 ± 59.75 ± 0.75
Diclofenac SodiumHydrophilicPost-loading (Swelling)92 ± 420.68 ± 0.47
IbuprofenHydrophobicPost-loading (Swelling)85 ± 759.08 ± 3.97
DoxorubicinChemotherapeuticIn situ88 ± 6Not Reported

Data adapted from Wong and Dodou, 2017 for PEO hydrogels cross-linked with pentaerythritol tetra-acrylate.[4]

Table 2: In Vitro Drug Release Kinetics from Pentaerythritol-Based Hydrogels

Model DrugRelease Medium (pH)Time for 80% Release (hours)Release Mechanism
Lidocaine HCl7.48Anomalous (non-Fickian) transport
Diclofenac Sodium7.412Anomalous (non-Fickian) transport
Ibuprofen7.424Fickian diffusion
Doxorubicin5.548Swelling-controlled

Release characteristics are based on typical observations for hydrogel systems and are provided for illustrative purposes.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of TAPE hydrogels, drug loading procedures, and in vitro drug release studies.

Protocol for Synthesis of this compound (TAPE) Hydrogels

This protocol describes the synthesis of TAPE hydrogels via free-radical polymerization.

Materials:

  • Pentaerythritol triallyl ether (monomer)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Molds (e.g., glass plates with spacers, Eppendorf tubes)

Procedure:

  • Prepare a stock solution of the TAPE monomer in deionized water at the desired concentration (e.g., 10-30% w/v).

  • To the monomer solution, add the initiator, APS, to a final concentration of 0.1-1.0% (w/v).

  • Stir the solution gently until the APS is completely dissolved.

  • Add the accelerator, TEMED, to the solution (typically 1-5 µL per mL of solution) to initiate polymerization.

  • Immediately after adding TEMED, pour the solution into the desired molds.

  • Allow the polymerization to proceed at room temperature for 2-4 hours, or until a solid hydrogel is formed.

  • Carefully remove the hydrogels from the molds and wash them extensively with deionized water for 48-72 hours to remove any unreacted monomers, initiator, and accelerator.

  • The purified hydrogels can be stored in deionized water at 4°C until further use.

Protocol for Drug Loading into TAPE Hydrogels

This protocol outlines two common methods for loading therapeutic agents into TAPE hydrogels: post-loading (swelling) and in situ loading.

3.2.1. Post-Loading (Swelling) Method This method is suitable for both hydrophilic and hydrophobic drugs.

Materials:

  • Purified TAPE hydrogels (as prepared in Protocol 3.1)

  • Therapeutic drug

  • Appropriate solvent for the drug (e.g., deionized water, ethanol, PBS)

Procedure:

  • Prepare a stock solution of the drug in the chosen solvent at a known concentration.

  • Lyophilize the purified TAPE hydrogels to obtain dry discs or desired shapes.

  • Immerse the dried hydrogels in the drug solution.

  • Allow the hydrogels to swell in the drug solution for 24-48 hours at room temperature with gentle agitation to facilitate drug diffusion into the hydrogel matrix.

  • After the swelling period, remove the hydrogels from the drug solution.

  • Gently blot the surface of the hydrogels with filter paper to remove excess surface drug solution.

  • Dry the drug-loaded hydrogels (e.g., by lyophilization or in a vacuum oven at a low temperature) for storage.

3.2.2. In situ Loading Method This method is primarily suitable for hydrophilic drugs.

Materials:

  • Pentaerythritol triallyl ether (monomer)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Therapeutic drug (hydrophilic)

  • Deionized water

Procedure:

  • Dissolve the desired amount of the hydrophilic drug in the TAPE monomer solution before initiating polymerization.

  • Proceed with the hydrogel synthesis as described in Protocol 3.1, steps 2-8. The drug will be physically entrapped within the hydrogel network as it forms.

Protocol for In Vitro Drug Release Studies

This protocol describes a typical setup for evaluating the in vitro release kinetics of a drug from TAPE hydrogels.

Materials:

  • Drug-loaded TAPE hydrogels

  • Release medium (e.g., phosphate-buffered saline (PBS) at a specific pH, simulated body fluid)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a vial or tube.

  • Add a defined volume of the release medium to the vial.

  • Incubate the vials at a constant temperature (e.g., 37°C) with continuous, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).[6]

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the use of TAPE hydrogels for controlled drug delivery.

Hydrogel_Synthesis_Workflow cluster_0 Preparation of Pre-polymerization Solution cluster_1 Polymerization cluster_2 Purification Monomer TAPE Monomer Mix1 Mixing Monomer->Mix1 DI_Water Deionized Water DI_Water->Mix1 Initiator APS Initiator Initiator->Mix1 Accelerator Add TEMED Mix1->Accelerator Initiation Molding Pour into Molds Accelerator->Molding Curing Curing (2-4h) Molding->Curing Demolding Remove from Molds Curing->Demolding Washing Wash with DI Water (48-72h) Demolding->Washing Storage Store at 4°C Washing->Storage

Caption: Workflow for the synthesis of this compound (TAPE) hydrogels.

Drug_Loading_Workflow cluster_post_loading Post-Loading Method cluster_in_situ In Situ Loading Method start_post Dried TAPE Hydrogel swell Swelling & Diffusion (24-48h) start_post->swell drug_solution Drug Solution drug_solution->swell dry_post Drying swell->dry_post end_post Drug-Loaded Hydrogel dry_post->end_post start_situ TAPE Monomer Solution add_drug Add Hydrophilic Drug start_situ->add_drug polymerize Polymerization add_drug->polymerize end_situ Drug-Loaded Hydrogel polymerize->end_situ

Caption: Comparison of post-loading and in situ drug loading methods for TAPE hydrogels.

Drug_Release_Mechanisms cluster_hydrogel Drug-Loaded Hydrogel Matrix cluster_mechanisms Release Mechanisms d1 Drug Molecule d2 Drug Molecule d3 Drug Molecule Diffusion Fickian Diffusion d3->Diffusion Concentration Gradient d4 Drug Molecule Swelling Swelling-Controlled Release d4->Swelling Polymer Chain Relaxation d5 Drug Molecule Degradation Degradation-Controlled Release d5->Degradation Matrix Erosion Release Drug Release into Medium Diffusion->Release Swelling->Release Degradation->Release

Caption: Key mechanisms governing drug release from hydrogel matrices.

References

Application Notes and Protocols for Photo-Initiated Polymerization of Triallyl Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triallyl pentaerythritol (B129877), also known as pentaerythritol triallyl ether, is a trifunctional monomer commonly employed as a crosslinking agent in the formulation of polymers.[1] Its three allyl groups allow for the formation of a densely crosslinked polymer network upon polymerization, leading to materials with enhanced thermal stability, chemical resistance, and mechanical strength. Photo-initiated polymerization, or UV curing, is a widely utilized technique for the rapid and spatially controlled polymerization of monomers like triallyl pentaerythritol.[1] This method offers several advantages over thermal polymerization, including high reaction rates at ambient temperature, low energy consumption, and the ability to cure materials on demand in specific areas.[2]

The photo-initiated polymerization of this compound typically proceeds via a free-radical mechanism. The process is initiated by a photoinitiator, a molecule that absorbs light at a specific wavelength and generates reactive species, usually free radicals. These radicals then react with the allyl groups of the this compound monomer, initiating a chain reaction that leads to the formation of a crosslinked polymer network. The efficiency of the polymerization process and the final properties of the polymer are highly dependent on various experimental parameters, including the type and concentration of the photoinitiator, the intensity and wavelength of the light source, and the duration of exposure.[3]

These application notes provide a detailed experimental setup and protocols for the photo-initiated polymerization of this compound. The information is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis and characterization of crosslinked polymers for various applications, such as in coatings, adhesives, and biomaterials.

Materials and Equipment

  • Monomer: this compound (pentaerythritol triallyl ether)

  • Photoinitiators:

    • Type I (Cleavage): 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or similar acetophenone-based initiators.

    • Type II (H-abstraction): Benzophenone and a co-initiator such as an amine synergist.

  • Solvent (optional): A suitable solvent like acetone (B3395972) or dichloromethane (B109758) for viscosity adjustment.

  • UV Light Source: A mercury vapor lamp or a UV-LED lamp with a controllable intensity and a specific wavelength output (e.g., 365 nm).

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, preferably with a real-time monitoring setup (RT-FTIR), for kinetic studies.[4][5][6]

  • Sample Holders: KBr plates or other IR-transparent substrates for FTIR analysis.

  • Molds: Silicone or Teflon molds for preparing polymer samples for mechanical and thermal analysis.

  • Thermal Analysis Instruments: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).[2]

  • Mechanical Testing Instrument: Dynamic Mechanical Analyzer (DMA) or a universal testing machine.[7]

  • Nitrogen Source: For creating an inert atmosphere to minimize oxygen inhibition.

  • Standard laboratory glassware and equipment: Beakers, flasks, magnetic stirrer, pipettes, and safety equipment.

Experimental Workflow Diagram

G prep Formulation Preparation sample_prep Sample Preparation prep->sample_prep Mix monomer and photoinitiator uv_cure UV Curing sample_prep->uv_cure Place in mold or on substrate rt_ftir Real-time FTIR Monitoring uv_cure->rt_ftir In-situ monitoring post_cure Post-Curing (optional) uv_cure->post_cure Cured sample data_analysis Data Analysis rt_ftir->data_analysis Kinetic data characterization Polymer Characterization post_cure->characterization characterization->data_analysis Property data

Caption: Experimental workflow for photo-initiated polymerization.

Experimental Protocols

Protocol 1: Formulation Preparation

  • Ensure all glassware is clean and dry.

  • Weigh the desired amount of this compound monomer into a glass vial.

  • Add the photoinitiator to the monomer. The concentration of the photoinitiator can be varied, typically ranging from 0.1% to 5% by weight, to study its effect on the polymerization kinetics and final polymer properties.[3]

  • If using a Type II photoinitiator, add the co-initiator in a 1:1 or other desired molar ratio with the photoinitiator.

  • If necessary, add a solvent to reduce the viscosity of the formulation. Ensure the solvent is volatile and will not interfere with the polymerization reaction.

  • Mix the components thoroughly using a magnetic stirrer until the photoinitiator is completely dissolved. Protect the formulation from ambient light to prevent premature polymerization.

Protocol 2: Photo-initiated Polymerization (UV Curing)

  • Prepare the sample for curing. This can be done by placing a small drop of the formulation between two KBr plates for RT-FTIR analysis or by filling a mold of a specific geometry for mechanical and thermal characterization.

  • Place the sample under the UV light source. If oxygen inhibition is a concern, perform the curing in an inert atmosphere by purging the sample chamber with nitrogen.

  • Turn on the UV light source and expose the sample to UV radiation of a specific wavelength (e.g., 365 nm) and intensity. The irradiation time can be varied to control the extent of polymerization.

  • For kinetic studies using RT-FTIR, start the data acquisition simultaneously with the UV exposure.[4][5][6]

  • After the desired irradiation time, turn off the UV light source.

  • The cured polymer sample can then be removed from the substrate or mold.

Protocol 3: Post-Curing

  • For some applications, a post-curing step may be necessary to ensure complete conversion of the monomer and to enhance the mechanical properties of the polymer.

  • This can be achieved by heating the cured sample in an oven at a temperature below its degradation point for a specific period.

Polymerization Mechanism Diagram

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) PI_excited PI* (Excited State) PI->PI_excited hν (UV light) Radicals Free Radicals (R•) PI_excited->Radicals Cleavage or H-abstraction Monomer This compound Radicals->Monomer Radical Attack Radical_Monomer R-M• Monomer->Radical_Monomer Growing_Chain R-(M)n-M• Radical_Monomer->Growing_Chain + n(Monomer) Polymer Crosslinked Polymer Growing_Chain->Polymer Combination or Disproportionation

Caption: Free-radical polymerization mechanism.

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables to facilitate comparison of the effects of different experimental parameters.

Table 1: Representative Data for Photo-initiated Polymerization of a Multifunctional Allyl Ether System

Formulation IDPhotoinitiator (Type)Photoinitiator Conc. (wt%)Light Intensity (mW/cm²)Irradiation Time (s)Monomer Conversion (%)Polymerization Rate (%/s)Tg (°C)
APE-1DMPA (Type I)1.01060851.4255
APE-2DMPA (Type I)2.01060921.5362
APE-3DMPA (Type I)1.02060951.5860
APE-4Benzophenone/Amine (Type II)1.0 / 1.01060781.3050

Note: The data presented in this table is representative for a multifunctional allyl ether system and is intended to serve as an example. Actual results for this compound may vary and should be determined experimentally.

Characterization of the Polymer

  • Polymerization Kinetics: The kinetics of the polymerization reaction can be monitored in real-time using RT-FTIR spectroscopy.[4][5][6] The conversion of the allyl groups can be calculated by monitoring the decrease in the intensity of the characteristic C=C stretching vibration band in the IR spectrum. The rate of polymerization can be determined from the slope of the conversion versus time curve.

  • Thermal Properties: The glass transition temperature (Tg) and thermal stability of the cured polymer can be determined using DSC and TGA, respectively.[2]

  • Mechanical Properties: The mechanical properties of the polymer, such as the storage modulus, loss modulus, and tensile strength, can be evaluated using DMA or a universal testing machine.[7] These properties provide insights into the stiffness, damping characteristics, and overall mechanical performance of the crosslinked network.

References

Application Notes and Protocols for the Characterization of Polymer Networks Formed with Triallyl Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triallyl pentaerythritol (B129877) (APE), also known as pentaerythritol triallyl ether, is a versatile crosslinking agent utilized in the formation of polymer networks.[1] Its structure, featuring three reactive allyl groups and a hydroxyl group, allows for the creation of complex, three-dimensional polymer architectures through mechanisms like free-radical polymerization and thiol-ene coupling.[1] These networks are valuable in coatings, adhesives, and biomedical applications, where properties like mechanical strength, thermal stability, and chemical resistance are critical.[2]

Proper characterization of these polymer networks is essential to understand the relationship between the molecular structure and the macroscopic properties of the material.[3][4] This document provides detailed protocols for the synthesis and characterization of APE-based polymer networks, including methods for evaluating their swelling behavior, mechanical properties, thermal stability, and chemical structure.

Logical Workflow for Polymer Network Characterization

The overall process for creating and evaluating a polymer network involves synthesis followed by a suite of characterization techniques to determine its key properties.

G cluster_0 Synthesis Stage cluster_1 Characterization Stage cluster_2 Data Analysis & Interpretation Monomer Monomer Selection (e.g., APE + Co-monomer) Initiator Initiator Addition (Thermal or Photoinitiator) Monomer->Initiator Polymerization Polymerization & Crosslinking (e.g., UV Curing, Thermal) Initiator->Polymerization Purification Purification & Drying (Removal of unreacted species) Polymerization->Purification Swelling Swelling Studies Purification->Swelling Mechanical Mechanical Testing (Tensile, Compression) Purification->Mechanical Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Spectro Spectroscopic Analysis (FTIR) Purification->Spectro Analysis Structure-Property Relationship Analysis Swelling->Analysis Mechanical->Analysis Thermal->Analysis Spectro->Analysis G cluster_0 Network Structure cluster_1 Material Properties CrosslinkDensity Crosslink Density Swelling Swelling Ratio CrosslinkDensity->Swelling -ve correlation Modulus Elastic Modulus CrosslinkDensity->Modulus +ve correlation Thermal Thermal Stability (Tg, Td) CrosslinkDensity->Thermal +ve correlation PolymerChain Polymer Chain Flexibility PolymerChain->Modulus -ve correlation Defects Network Defects (e.g., dangling ends) Defects->Modulus -ve correlation

References

Application Notes and Protocols: Triallyl Pentaerythritol in Superabsorbent Polymer (SAP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of superabsorbent polymers (SAPs) utilizing triallyl pentaerythritol (B129877) as a key crosslinking agent. Triallyl pentaerythritol, a tri-functional allyl ether monomer, offers a unique combination of reactive sites that can enhance the crosslinking efficiency, mechanical strength, and water absorption capacity of SAPs.[1]

Introduction to this compound in SAP Synthesis

Superabsorbent polymers are hydrophilic, crosslinked polymeric networks capable of absorbing and retaining large amounts of water or aqueous solutions.[2] The choice of crosslinking agent is critical in determining the final properties of the SAP, including its swelling capacity, absorbency under load (AUL), and biodegradability.

This compound (also known as pentaerythritol triallyl ether or PEATA) is an effective crosslinking agent for the synthesis of SAPs. Its three reactive allyl groups allow for the formation of a stable, three-dimensional polymer network.[1] The use of this compound can lead to SAPs with enhanced water retention, making them suitable for a variety of applications, including hygiene products, agriculture, and drug delivery systems.[1][2]

Experimental Protocols

The following protocols are based on the solution polymerization of acrylic acid, a common method for SAP synthesis. These can be adapted for the use of this compound as the crosslinker.

Materials and Equipment

Materials:

  • Acrylic acid (AA)

  • This compound (Crosslinker)

  • Potassium persulfate (KPS) or Ammonium persulfate (APS) (Initiator)

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • Distilled water

  • Ethanol (B145695)

  • Nitrogen gas

Equipment:

  • Four-neck reaction flask

  • Mechanical stirrer

  • Condenser

  • Thermometer

  • Heating mantle or water bath

  • Drying oven

  • Beakers, graduated cylinders, and other standard laboratory glassware

Synthesis of Poly(acrylic acid) SAP using this compound

This protocol describes the synthesis of a poly(acrylic acid) based superabsorbent polymer via solution polymerization with this compound as the crosslinker.

Protocol:

  • Neutralization of Acrylic Acid:

    • In a four-neck reaction flask equipped with a mechanical stirrer, condenser, and thermometer, add a specific amount of acrylic acid and distilled water.

    • Slowly add a solution of sodium hydroxide (e.g., 40% w/v) to the acrylic acid solution while stirring in an ice bath to control the exothermic reaction. The degree of neutralization is a critical parameter affecting the swelling capacity. A typical range is 60-80%.

  • Addition of Crosslinker and Initiator:

    • To the neutralized acrylic acid solution, add the desired amount of this compound as the crosslinking agent. The concentration of the crosslinker will significantly impact the swelling properties of the final SAP.

    • Purge the solution with nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction.

    • While maintaining the nitrogen atmosphere, add the initiator, such as potassium persulfate, to the reaction mixture.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (typically 60-80°C) using a water bath or heating mantle.

    • Continue the polymerization reaction with constant stirring for a specified duration, usually 2-4 hours. The solution will become a viscous gel.

  • Purification and Drying:

    • Once the polymerization is complete, cool the resulting hydrogel to room temperature.

    • Cut the hydrogel into smaller pieces and wash it with ethanol to remove any unreacted monomers and other impurities.

    • Dry the washed hydrogel in an oven at 60-80°C until a constant weight is achieved.

    • The dried SAP can then be ground into a powder of the desired particle size.

Data Presentation

The properties of the synthesized SAP are highly dependent on the reaction parameters. The following tables summarize the expected trends based on general principles of SAP synthesis. The specific values would need to be determined experimentally for SAPs crosslinked with this compound.

Table 1: Effect of this compound Concentration on Swelling Capacity

This compound (wt% relative to monomer)Swelling Capacity (g/g) in Distilled WaterSwelling Capacity (g/g) in 0.9% NaCl
0.5HighModerate
1.0Moderate-HighModerate
1.5ModerateLow-Moderate
2.0LowLow

Note: Increasing the crosslinker concentration generally leads to a more tightly crosslinked network, which restricts the swelling of the polymer chains, thereby decreasing the swelling capacity.[3][4]

Table 2: Effect of Initiator Concentration on Swelling Capacity

Initiator (wt% relative to monomer)Swelling Capacity (g/g) in Distilled Water
0.5Moderate
1.0High
1.5Moderate-High
2.0Moderate

Note: The initiator concentration affects the polymerization rate and the length of the polymer chains. An optimal concentration is required to achieve the maximum swelling capacity.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_processing Post-Processing Neutralization Neutralization of Acrylic Acid Addition Addition of Triallyl Pentaerythritol & Initiator Neutralization->Addition Polymerization Polymerization Addition->Polymerization Purification Purification (Ethanol Wash) Polymerization->Purification Drying Drying Purification->Drying Grinding Grinding Drying->Grinding Final_Product SAP Powder Grinding->Final_Product

Caption: Workflow for the synthesis of superabsorbent polymer.

Polymerization Reaction

polymerization_reaction cluster_reactants Reactants AA Acrylic Acid (Monomer) SAP Superabsorbent Polymer (Crosslinked Network) AA->SAP Polymerization TAPE This compound (Crosslinker) TAPE->SAP Crosslinking Initiator Initiator (e.g., KPS) Initiator->AA Initiates

Caption: Schematic of SAP polymerization and crosslinking.

References

Application Notes and Protocols: Triallyl Pentaerythritol in Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of stimuli-responsive polymers using triallyl pentaerythritol (B129877) as a key crosslinking agent. The focus is on the development of pH-responsive hydrogels, which have significant potential in controlled drug delivery and other biomedical applications.

Introduction to Triallyl Pentaerythritol in Stimuli-Responsive Polymers

This compound, also known as pentaerythritol triallyl ether (PEATA), is a trifunctional crosslinking agent that enhances the mechanical strength, thermal stability, and network formation of polymers. Its three reactive allyl groups allow for efficient crosslinking during polymerization, making it an excellent candidate for creating robust polymer networks.[1][2] In the context of stimuli-responsive polymers, this compound is particularly valuable for the synthesis of hydrogels. These hydrogels can exhibit significant changes in their swelling behavior in response to external stimuli such as pH, temperature, and ionic strength.[3][4]

The incorporation of this compound into a polymer matrix, such as a poly(acrylic acid-co-acrylamide) network, results in a pH-responsive hydrogel. The carboxylic acid groups of the acrylic acid provide the pH-sensitivity, while the crosslinks formed by this compound maintain the structural integrity of the hydrogel during swelling and deswelling cycles. This controlled swelling behavior is crucial for applications such as targeted drug delivery, where the polymer matrix can be designed to release a therapeutic agent in response to the specific pH of a target site in the body, such as the slightly acidic environment of a tumor or the varying pH of the gastrointestinal tract.[1][5][6]

Experimental Protocols

Synthesis of a pH-Responsive Hydrogel using this compound

This protocol is adapted from the synthesis of an allyl pentaerythritol crosslinker-based hydrogel (APECLHs) and outlines the preparation of a pH-responsive hydrogel composed of acrylic acid and acrylamide (B121943), crosslinked with this compound.[3]

Materials:

  • Acrylic acid (AA)

  • Acrylamide (AAm)

  • This compound (Crosslinker)

  • Potassium persulfate (KPS, Initiator)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Diethyl ether

  • Acetone

Procedure:

  • In a round bottom flask, dissolve 3.60 g (50 mmol) of acrylic acid in 20 mL of deionized water.

  • Neutralize the carboxylic acid groups by adding a 5M aqueous solution of NaOH (10 mL, 50 mmol).

  • Add 3.55 g (50 mmol) of acrylamide to the solution and stir for 1 hour at 30 °C in an inert atmosphere.

  • Add the desired amount of this compound crosslinker (see Table 1 for examples) to the solution and stir for an additional 30 minutes.

  • Introduce the initiator, 0.5 g of KPS (5% w/v), to the solution.

  • Raise the temperature to 80 °C and continue stirring until a hydrogel is formed.

  • Extract the resulting hydrogel in diethyl ether and acetone.

  • Dry the hydrogel in an oven at 80 °C for 24 hours.

Characterization of the pH-Responsive Hydrogel

2.2.1. Swelling Behavior Analysis

The swelling behavior of the hydrogel is a critical parameter for its application in drug delivery. The following protocol describes how to determine the swelling ratio of the synthesized hydrogel at different pH values.

Materials:

  • Dried hydrogel samples

  • Buffer solutions of various pH (e.g., pH 1.2, 5.8, and 7.4 to simulate different physiological environments)

  • Analytical balance

  • Filter paper

Procedure:

  • Weigh the dried hydrogel samples (Wd).

  • Immerse the samples in buffer solutions of different pH values.

  • At regular time intervals, remove the swollen hydrogels, gently blot with filter paper to remove excess surface water, and weigh them (Ws).

  • Continue this process until the hydrogels reach a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following equation:

    SR (%) = [(Ws - Wd) / Wd] x 100

2.2.2. In Vitro Drug Release Study

This protocol outlines a general procedure for evaluating the drug release profile from the pH-responsive hydrogel. A model drug, such as 5-Fluorouracil (5-FU) or doxorubicin (B1662922) (DOX), can be used.

Materials:

  • Synthesized hydrogel

  • Model drug

  • Buffer solutions of different pH

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Drug Loading: Swell a known amount of the dried hydrogel in a solution of the model drug with a known concentration for a specified period until equilibrium is reached.

  • Drug Quantification: After loading, dry the hydrogel and measure the amount of drug loaded by analyzing the remaining drug concentration in the solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

  • Release Study: Place the drug-loaded hydrogel in a known volume of buffer solution at a specific pH.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh buffer to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Data Presentation

The concentration of the crosslinker, this compound, has a significant impact on the properties of the resulting hydrogel. The following tables provide a summary of how varying the amount of crosslinker can affect the formulation and the physical properties of the hydrogel.

Table 1: Formulation of pH-Responsive Hydrogels with Varying this compound Concentration [3]

Hydrogel CodeAcrylic Acid (g)Acrylamide (g)This compound (g)KPS (g)Percent Yield (%)
APECLHs-13.603.550.0100.5-
APECLHs-23.603.550.0200.5-
APECLHs-33.603.550.0300.5-
APECLHs-43.603.550.0400.5-

Note: Percent yield data was not available in the provided search results.

Table 2: Effect of Crosslinker Concentration on Hydrogel Properties (Representative Data)

PropertyIncreasing this compound ConcentrationRationale
Swelling Ratio DecreasesA higher crosslinking density restricts the mobility of the polymer chains, reducing their ability to expand and absorb water.[7]
Drug Release Rate DecreasesThe tighter network structure created by a higher crosslinker concentration hinders the diffusion of the entrapped drug molecules.
Mechanical Strength IncreasesMore crosslinks lead to a more robust and rigid polymer network.
Mesh Size (ξ) DecreasesThe distance between crosslinking points is reduced with a higher concentration of the crosslinking agent.

Visualizations

Experimental Workflow and Stimuli-Response Mechanism

The following diagrams illustrate the experimental workflow for the synthesis of the pH-responsive hydrogel and the mechanism of its pH-dependent swelling.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization start Mix Acrylic Acid & Acrylamide neutralize Neutralize with NaOH start->neutralize add_crosslinker Add this compound neutralize->add_crosslinker add_initiator Add KPS Initiator add_crosslinker->add_initiator polymerize Polymerize at 80°C add_initiator->polymerize extract_dry Extract and Dry polymerize->extract_dry hydrogel pH-Responsive Hydrogel extract_dry->hydrogel swelling Swelling Studies hydrogel->swelling drug_release Drug Release Studies hydrogel->drug_release

Caption: Experimental workflow for the synthesis and characterization of a pH-responsive hydrogel.

ph_response_mechanism cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph Protonated Carboxylic Groups (-COOH) hydrophobic Hydrophobic Interactions Dominate low_ph->hydrophobic collapsed Collapsed Hydrogel (Low Swelling) hydrophobic->collapsed high_ph De-protonated Carboxylate Groups (-COO⁻) collapsed->high_ph Increase pH electrostatic Electrostatic Repulsion high_ph->electrostatic swollen Swollen Hydrogel (High Swelling) electrostatic->swollen swollen->low_ph Decrease pH

Caption: Mechanism of pH-responsive swelling in a hydrogel containing carboxylic acid groups.

References

Application Notes and Protocols for Monitoring Triallyl Pentaerythritol Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the polymerization kinetics of triallyl pentaerythritol (B129877) (TAPE), a trifunctional allyl ether monomer. Given the importance of understanding reaction kinetics for controlling polymer properties, this document outlines the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Physicochemical Properties of Triallyl Pentaerythritol

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for designing polymerization experiments and interpreting analytical data.

PropertyValueReference
Chemical Formula C₁₄H₂₄O₄[1][2]
Molecular Weight 256.34 g/mol [1][2]
Appearance Colorless to yellowish oil/liquid[1]
Boiling Point 156-161 °C at 3 mmHg[1]
Density Approximately 0.985 - 1.261 g/cm³[1][2]
Refractive Index ~1.4650[1]
Solubility Partially miscible in water[3]
CAS Number 1471-17-6[1]

Analytical Techniques and Protocols

The polymerization of multi-allyl monomers like TAPE can be challenging to monitor due to potentially slow reaction rates and the complexity of the cross-linking process. The following protocols are tailored for the kinetic analysis of TAPE polymerization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for monitoring the disappearance of specific functional groups in real-time. For TAPE, the focus is on the consumption of the allyl C=C double bonds.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a formulation of TAPE with a suitable initiator (e.g., a free-radical initiator like benzoyl peroxide or AIBN for thermal polymerization, or a photoinitiator for UV curing).

    • If analyzing in transmission mode, place a small drop of the liquid monomer formulation between two transparent salt plates (e.g., KBr or NaCl) to create a thin film.

    • For Attenuated Total Reflectance (ATR)-FTIR, place a drop of the formulation directly onto the ATR crystal.

  • Instrument Setup:

    • Set the FTIR spectrometer to collect spectra in the mid-IR range (typically 4000-650 cm⁻¹).

    • For kinetic studies, configure the instrument for time-resolved data acquisition (e.g., one spectrum every 30 seconds).

    • If thermal polymerization is being studied, use a heated transmission cell or a heated ATR accessory to maintain a constant temperature.

  • Data Acquisition:

    • Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

    • Acquire the initial spectrum of the uncured TAPE formulation (t=0).

    • Initiate the polymerization by heating or UV irradiation and immediately begin time-resolved spectral acquisition.

  • Data Analysis:

    • Monitor the decrease in the intensity of the characteristic vibrational bands of the allyl group. Key bands to track are:

      • C=C stretching vibration: ~1645 cm⁻¹

      • =C-H out-of-plane bending: ~920 cm⁻¹ and ~990 cm⁻¹

    • To account for variations in sample thickness, use an internal standard peak that does not change during the reaction (e.g., a C-O or C-H stretching band from the pentaerythritol backbone).

    • Calculate the degree of conversion (α) of the allyl groups at each time point (t) using the following formula: α(t) = 1 - (Aₜ / A₀) where Aₜ is the normalized absorbance of the allyl C=C peak at time t, and A₀ is the normalized absorbance at t=0.

Illustrative Data Presentation (FTIR):

Time (min)Absorbance of C=C stretch (~1645 cm⁻¹)Degree of Conversion (α)
00.850.00
100.680.20
200.510.40
300.380.55
600.210.75
1200.100.88

Note: The data in this table is for illustrative purposes only.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Mix TAPE with Initiator B Apply Thin Film to Salt Plate/ATR Crystal A->B C Acquire Background Spectrum B->C D Acquire Initial Spectrum (t=0) C->D E Initiate Polymerization (Heat/UV) D->E F Time-Resolved Spectral Acquisition E->F G Monitor Decrease in Allyl Peak Area (~1645 cm⁻¹) F->G H Normalize Against Internal Standard G->H I Calculate Degree of Conversion (α) vs. Time H->I

Caption: Workflow for FTIR monitoring of TAPE polymerization.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the exothermic polymerization reaction, providing valuable kinetic and thermodynamic data.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the TAPE and initiator formulation into a DSC pan.

    • Hermetically seal the pan to prevent monomer evaporation.

    • Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup and Data Acquisition:

    • Non-isothermal Method (to determine total heat of reaction):

      • Place the sample and reference pans in the DSC cell.

      • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a temperature where the reaction is complete (e.g., 250 °C).

      • The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.

    • Isothermal Method (to determine reaction rate at a specific temperature):

      • Rapidly heat the sample to the desired isothermal temperature (e.g., 140, 150, 160 °C).

      • Hold the sample at this temperature until the heat flow returns to the baseline, indicating the end of the reaction.

      • Record the heat flow as a function of time.

  • Data Analysis:

    • From the isothermal data, the rate of reaction (dα/dt) is directly proportional to the heat flow (dH/dt): dα/dt = (1 / ΔH_total) * (dH/dt)

    • The degree of conversion (α) at any time (t) is the fractional area of the exotherm up to that time: α(t) = ΔH_t / ΔH_total

    • Kinetic parameters such as the reaction order (n) and the rate constant (k) can be determined by fitting the data to appropriate kinetic models.

    • The activation energy (Ea) can be calculated from non-isothermal data using methods like the Ozawa-Flynn-Wall method or from isothermal data at different temperatures using the Arrhenius equation.

Illustrative Data Presentation (DSC):

ParameterValue
Total Heat of Reaction (ΔH_total)350 J/g
Activation Energy (Ea)85 kJ/mol
Reaction Order (n)1.8
Isothermal Temperature (°C)Time to 50% Conversion (min)Rate Constant (k) (min⁻¹)
14025.50.027
15015.20.046
1609.10.076

Note: The data in these tables is for illustrative purposes only.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_methods DSC Methods cluster_analysis Data Analysis A Weigh 5-10 mg of TAPE formulation B Seal in Hermetic DSC Pan A->B C Non-isothermal Scan (e.g., 10 °C/min) B->C D Isothermal Scan (Hold at T_cure) B->D E Determine Total Heat of Reaction (ΔH_total) C->E F Calculate Conversion (α) and Rate (dα/dt) D->F E->F G Determine Kinetic Parameters (Ea, n, k) F->G

Caption: Workflow for DSC kinetic analysis of TAPE polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy provides detailed structural information and can be used to quantify the disappearance of monomer and the appearance of polymer.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the TAPE formulation in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside an NMR tube.

    • Alternatively, for bulk polymerization studies, a sealed capillary containing the monomer can be placed inside a standard NMR tube containing a lock solvent.[4]

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For kinetic studies, set up an arrayed experiment to acquire spectra at regular time intervals.

    • If the polymerization is thermally initiated, preheat the NMR probe to the desired reaction temperature.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) of the uncured sample.

    • Initiate the polymerization and start the automated acquisition of spectra over time.

  • Data Analysis:

    • In the ¹H NMR spectrum, monitor the disappearance of the vinyl proton signals of the allyl group, which typically appear in the range of 5.0-6.0 ppm.

    • Use a stable, non-reacting peak as an internal reference for integration (e.g., solvent peak or an internal standard).

    • The degree of conversion (α) can be calculated by comparing the integral of the vinyl proton signals at time t (Iₜ) to the initial integral at t=0 (I₀): α(t) = 1 - (Iₜ / I₀)

    • ¹³C NMR can also be used to monitor the disappearance of the vinyl carbon signals (~117 and ~134 ppm).

Illustrative Data Presentation (NMR):

Time (min)Integral of Vinyl Protons (5.0-6.0 ppm)Degree of Conversion (α)
03.000.00
302.250.25
601.620.46
1200.900.70
2400.360.88

Note: The data in this table is for illustrative purposes only.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve TAPE formulation in Deuterated Solvent B Transfer to NMR Tube A->B C Place Tube in NMR Spectrometer B->C D Acquire Initial ¹H Spectrum (t=0) C->D E Initiate Polymerization D->E F Automated Time-Resolved Acquisition E->F G Integrate Vinyl Proton Signals (5-6 ppm) F->G H Normalize Against Internal Reference G->H I Calculate Degree of Conversion (α) vs. Time H->I

References

Troubleshooting & Optimization

Technical Support Center: Controlling Crosslinking Density with Triallyl Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling crosslinking density in polymers using triallyl pentaerythritol (B129877).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of triallyl pentaerythritol in my formulation?

This compound is a trifunctional crosslinking agent.[1][2] Its three reactive allyl groups allow it to form covalent bonds between polymer chains, creating a three-dimensional network structure.[2] This process, known as crosslinking, enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.[1]

Q2: How does changing the concentration of this compound affect my polymer?

Increasing the concentration of this compound generally leads to a higher crosslinking density.[3] This results in:

  • Decreased swelling: A denser network restricts the uptake of solvents.[3][4]

  • Increased tensile strength: The polymer becomes stronger and more resistant to deformation.[3]

  • Decreased elongation at break: The material becomes more rigid and less flexible.[3]

  • Smaller network mesh size: The average distance between crosslinks is reduced.[3][4]

Q3: Can this compound inhibit or slow down my polymerization reaction?

Yes, this is a known phenomenon with allyl ether monomers.[5] The hydrogen atoms on the carbon adjacent to the ether oxygen (allylic hydrogens) can be susceptible to abstraction by free radicals. This can lead to a "degradative chain transfer," which may slow down the rate of polymerization and potentially result in lower molecular weight polymers between crosslinks.[5][6]

Q4: What solvents are suitable for dissolving this compound for my reaction?

Pentaerythritol triallyl ether is soluble in various organic solvents. While specific solubility data is limited, related compounds like pentaerythritol are slightly soluble in methanol (B129727) and ethanol, and insoluble in acetone (B3395972) and toluene (B28343).[7] It is recommended to test the solubility of this compound in a small amount of your chosen reaction solvent before proceeding with the full-scale experiment.

Troubleshooting Guide

Issue 1: Low or No Crosslinking (Resulting polymer is weak or dissolves)
Potential Cause Suggested Solution
Insufficient Initiator Concentration Ensure the initiator concentration is adequate to generate enough free radicals to initiate polymerization of both the monomer and the crosslinker's allyl groups.
Inhibition of Polymerization Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction mixture is properly degassed (e.g., by purging with nitrogen or argon) before and during polymerization.
Degradative Chain Transfer As mentioned in the FAQs, allyl ethers can slow the reaction.[5] Consider increasing the reaction temperature (within the limits of your system's stability) or the initiator concentration to compensate for this effect.
Incorrect this compound Concentration Verify calculations for the amount of crosslinker added. An insufficient amount will lead to a low crosslinking density.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Suggested Solution
Inhomogeneous Mixing Ensure that the this compound is completely dissolved and homogeneously mixed into the monomer solution before initiating polymerization. Poor mixing can lead to regions of high and low crosslinking density.
Variable Oxygen Inhibition Inconsistent degassing between batches can lead to significant variations in polymerization kinetics and final properties. Standardize your degassing procedure.
Temperature Fluctuations Maintain a constant and uniform temperature throughout the polymerization process. Temperature gradients can cause different reaction rates within the sample.
Issue 3: Polymer is Too Brittle
Potential Cause Suggested Solution
Excessive Crosslinking Density The concentration of this compound is too high, leading to a very dense and rigid network. Reduce the concentration of the crosslinker in subsequent experiments.
Steric Hindrance The bulky structure of triallyl isocyanurate, a related compound, can lead to steric hindrance that prevents the formation of a fully grown, tough network, resulting in brittleness.[8] While not identical, similar steric effects could play a role with this compound. Optimizing monomer and crosslinker concentrations may be necessary.

Data Presentation

The following tables summarize the quantitative impact of varying the concentration of a pentaerythritol-based acrylate (B77674) crosslinker (pentaerythritol tetra-acrylate, PETRA) on the properties of polyethylene (B3416737) oxide (PEO) hydrogels. While PETRA has four reactive groups compared to this compound's three, the trends are analogous and provide a valuable reference.

Table 1: Effect of Crosslinker Concentration on Network Structure [4][9]

PETRA Conc. (% w/w)Equilibrium Water Content (EWC) (%)Avg. Molecular Weight Between Crosslinks ( g/mol )Crosslinking Density (mol/cm³) x 10⁻⁴Network Mesh Size (nm)
1.085.679886.531.7910.72
2.566.842073.798.525.09
5.060.111341.6513.174.09
10.056.561018.6717.343.60

Table 2: Effect of Crosslinker Concentration on Mechanical Properties [3]

PETRA Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)
1.00.20118.3
2.50.4585.0
5.00.8870.0
10.01.4165.0

Experimental Protocols

Method 1: Determination of Crosslinking Density by Swelling Analysis

This method is based on the principle that the extent of swelling of a crosslinked polymer in a suitable solvent is inversely proportional to its crosslinking density.[10]

Materials and Equipment:

  • Cured polymer sample of known dry weight

  • A "good" solvent for the polymer (e.g., water for hydrogels, toluene for non-polar rubbers)[11]

  • Analytical balance

  • Vials with tight-fitting caps

  • Oven for drying

Procedure:

  • A small, pre-weighed, dry polymer sample (W_dry) is placed in a vial.

  • The solvent is added to the vial, completely immersing the sample. The vial is sealed to prevent solvent evaporation.

  • The sample is allowed to swell for a set period (e.g., 24-48 hours) at a constant temperature until equilibrium is reached.[11][12]

  • The swollen sample is removed from the solvent, the surface is gently blotted to remove excess solvent, and it is immediately weighed to obtain the swollen weight (W_swollen).[11]

  • The swollen polymer is then dried in an oven until a constant weight is achieved (W_dried_after_swelling). This step accounts for any leachable, uncrosslinked polymer.

Data Analysis: The crosslinking density (ν) can be calculated using the Flory-Rehner equation:[13][14]

ν = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)]

Where:

  • Vᵣ is the volume fraction of the polymer in the swollen gel.

  • χ is the Flory-Huggins polymer-solvent interaction parameter.

  • Vₛ is the molar volume of the solvent.

Method 2: Determination of Crosslinking Density by Dynamic Mechanical Analysis (DMA)

DMA measures the viscoelastic properties of a material, from which the crosslinking density can be calculated.[15]

Materials and Equipment:

  • DMA instrument

  • Polymer sample with a well-defined geometry (e.g., rectangular bar, film)

Procedure:

  • The polymer sample is securely clamped in the DMA.

  • A temperature sweep is performed at a constant frequency (e.g., 1 Hz) and a small, controlled strain within the linear viscoelastic region of the material.[15]

  • The temperature range should cover the glass transition and the rubbery plateau region of the polymer.

  • The storage modulus (E'), loss modulus (E''), and tan δ are recorded as a function of temperature.

Data Analysis: The crosslinking density is calculated from the storage modulus in the rubbery plateau region (E'rubbery), which is the relatively flat region of the E' curve above the glass transition temperature.[16][17]

The molecular weight between crosslinks (Mc) can be calculated using the theory of rubber elasticity:

E' = 3ρRT / Mc

Where:

  • E' is the storage modulus in the rubbery plateau.

  • ρ is the polymer density.

  • R is the ideal gas constant.

  • T is the absolute temperature (in Kelvin) in the rubbery plateau region.

The crosslinking density (ν) is then calculated as:

ν = ρ / Mc

Visualizations

G cluster_input Input Variables cluster_process Polymerization Process cluster_output Resulting Polymer Properties TAPE_Conc This compound Concentration Polymerization Free Radical Polymerization TAPE_Conc->Polymerization Controls CrosslinkDensity Crosslinking Density Polymerization->CrosslinkDensity Determines Swelling Swelling Ratio CrosslinkDensity->Swelling Inversely Proportional TensileStrength Tensile Strength CrosslinkDensity->TensileStrength Directly Proportional Elongation Elongation at Break CrosslinkDensity->Elongation Inversely Proportional MeshSize Network Mesh Size CrosslinkDensity->MeshSize Inversely Proportional

Caption: Relationship between crosslinker concentration and polymer properties.

G cluster_prep Sample Preparation cluster_swell Equilibrium Swelling cluster_dry Drying and Final Weighing cluster_calc Calculation DrySample 1. Weigh dry polymer sample (W_dry) Immerse 2. Immerse in solvent in a sealed vial DrySample->Immerse Equilibrate 3. Allow to swell to equilibrium (24-48h) Immerse->Equilibrate WeighSwollen 4. Blot and weigh swollen sample (W_swollen) Equilibrate->WeighSwollen DryOven 5. Dry sample in oven to constant weight WeighSwollen->DryOven CalcVr 7. Calculate Polymer Volume Fraction (Vr) WeighSwollen->CalcVr WeighDried 6. Weigh final dry sample (W_dried) DryOven->WeighDried WeighDried->CalcVr FloryRehner 8. Apply Flory-Rehner Equation CalcVr->FloryRehner Result Crosslinking Density (ν) FloryRehner->Result

Caption: Experimental workflow for swelling analysis.

G cluster_setup DMA Setup cluster_test Testing cluster_analysis Data Analysis Clamp 1. Clamp polymer sample with defined geometry SetParams 2. Set parameters: - Frequency (e.g., 1 Hz) - Strain (in LVR) - Temperature Range Clamp->SetParams TempSweep 3. Perform temperature sweep SetParams->TempSweep Record 4. Record Storage Modulus (E') and Loss Modulus (E'') TempSweep->Record IdentifyPlateau 5. Identify Rubbery Plateau (flat region of E' above Tg) Record->IdentifyPlateau CalcMc 6. Calculate Molecular Weight between Crosslinks (Mc) IdentifyPlateau->CalcMc Result Crosslinking Density (ν) CalcMc->Result

Caption: Experimental workflow for DMA.

References

Technical Support Center: Strategies to Minimize Unreacted Triallyl Pentaerythritol (TAPE) in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of triallyl pentaerythritol (B129877) (TAPE) in polymerization. Our goal is to help you minimize residual monomer content, ensuring the quality, safety, and performance of your final polymer.

Troubleshooting Guide: High Unreacted TAPE Monomer

Encountering high levels of residual TAPE can compromise polymer properties and introduce potential toxicity. The following guide addresses the most common causes and provides systematic solutions.

Issue: Final polymer contains high levels of unreacted TAPE.

High residual monomer content is a frequent challenge in polymer synthesis. The underlying causes can be related to reaction kinetics, inhibitors, or suboptimal purification. Follow this logical progression to diagnose and resolve the issue.

Troubleshooting_Workflow start High Unreacted TAPE Detected cause1 Possible Cause: Suboptimal Reaction Conditions start->cause1 cause2 Possible Cause: Presence of Inhibitors start->cause2 cause3 Possible Cause: Inefficient Purification start->cause3 solution1a Solution: Optimize Initiator Concentration cause1->solution1a Initiator-related issue? solution1b Solution: Adjust Reaction Temperature & Time cause1->solution1b Thermal conditions issue? solution2a Solution: Deoxygenate Monomer & Solvent cause2->solution2a Oxygen inhibition? solution2b Solution: Remove Storage Inhibitors cause2->solution2b Chemical inhibitors present? solution3a Solution: Employ Solvent Precipitation/Extraction cause3->solution3a

Caption: Troubleshooting workflow for diagnosing high residual TAPE.

Q1: My polymerization reaction resulted in low yield and high residual TAPE. What aspects of my reaction conditions should I investigate first?

A1: Low conversion is often tied to the kinetics of the polymerization reaction. The two most critical parameters to evaluate are initiator concentration and reaction temperature.

  • Possible Cause 1: Suboptimal Initiator Concentration. The concentration of the free-radical initiator is crucial. Too little initiator will generate an insufficient number of radicals to propagate the reaction effectively, leading to incomplete conversion. Conversely, an excessively high concentration can lead to premature termination of growing polymer chains, which can also stall the overall conversion.

  • Solution 1: Optimize Initiator Concentration. Systematically vary the initiator concentration to find the optimal level for your specific system. Start with a concentration recommended in the literature for similar allyl monomers and create a series of experiments with incremental increases and decreases. As a general rule, increasing the initiator concentration will increase the polymerization rate, but an optimum concentration often exists for achieving maximum final conversion.

  • Possible Cause 2: Inappropriate Reaction Temperature or Time. Free-radical initiators have an optimal temperature range for decomposition, defined by their half-life. If the reaction temperature is too low, the initiator will decompose too slowly, leading to a low concentration of active radicals. If the temperature is too high, the initiator may decompose too rapidly, exhausting the supply of radicals early in the reaction and leaving unreacted monomer. Reaction time is also critical; insufficient time will not allow the reaction to proceed to completion.

  • Solution 2: Adjust Reaction Temperature and Time. Ensure your reaction temperature is appropriate for the chosen initiator's half-life (e.g., 60-80 °C for AIBN). Consider running a time-course study to determine when the monomer conversion plateaus. Extending the reaction time or performing a "thermal post-cure" at a slightly elevated temperature can help consume remaining monomer.

Q2: I've optimized my initiator and temperature, but monomer conversion is still poor. What other factors could be at play?

A2: The presence of inhibitors is a common cause of poor polymerization performance, especially with sensitive monomers like TAPE.

  • Possible Cause 1: Oxygen Inhibition. Oxygen is a potent inhibitor of free-radical polymerization. It reacts with initiating and propagating radicals to form stable peroxy radicals, which are much less reactive and can terminate the polymerization process.

  • Solution 1: Rigorous Deoxygenation. Ensure that the monomer and solvent are thoroughly deoxygenated before starting the reaction. Common methods include sparging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes or performing several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the polymerization.

  • Possible Cause 2: Storage Inhibitors. Monomers like TAPE are often supplied with a small amount of inhibitor (e.g., hydroquinone) to prevent spontaneous polymerization during shipping and storage. If not removed, this inhibitor will scavenge the initial radicals generated, creating an induction period and potentially leading to incomplete conversion.

  • Solution 2: Remove Storage Inhibitors. Pass the TAPE monomer through a column of activated basic alumina (B75360) immediately before use to remove phenolic inhibitors.

Q3: My monomer conversion is reasonably high, but I still need to reduce the residual TAPE content to meet quality standards. What are the best post-polymerization purification strategies?

A3: Post-polymerization purification is essential for removing any remaining unreacted monomer, as well as initiator fragments and low-molecular-weight oligomers.

  • Possible Cause: Inefficient Purification Method. Simple filtration is often insufficient to remove dissolved residual monomer.

  • Solution: Employ an Effective Purification Protocol.

    • Precipitation: Dissolve the crude polymer in a suitable solvent in which it is highly soluble (e.g., Tetrahydrofuran - THF). Then, pour this solution into a large excess of a non-solvent (e.g., methanol, hexane, or water, depending on the polymer's polarity). The polymer will precipitate out, leaving the majority of the unreacted TAPE in the solvent phase.

    • Solvent Extraction (Soxhlet): For crosslinked or insoluble polymers, Soxhlet extraction is a highly effective, albeit slower, method. This technique continuously washes the polymer with a condensed solvent that is a good solvent for the monomer but a poor one for the polymer, gradually extracting the residual TAPE.

    • Supercritical Fluid Extraction: Methods using supercritical fluids can also be employed to extract residual monomers and solvents from the polymer matrix.

Frequently Asked Questions (FAQs)

Q1: What is a typical initiator concentration for TAPE polymerization?

A1: The optimal initiator concentration depends on various factors, including the desired molecular weight, reaction temperature, and solvent. However, a common starting point for free-radical polymerization is between 0.1 and 2.0 mol% relative to the monomer. It is highly recommended to perform a series of experiments to determine the ideal concentration for your specific application.

Q2: How does the structure of TAPE affect its polymerization?

A2: TAPE is a trifunctional allyl monomer. The presence of three allyl groups makes it an effective crosslinking agent, leading to the formation of network polymers. However, allyl monomers are known to undergo degradative chain transfer, a process where a hydrogen atom is abstracted from the carbon adjacent to the double bond. This can lead to a lower kinetic chain length and a slower polymerization rate compared to acrylate (B77674) or methacrylate (B99206) monomers. Furthermore, some sources indicate that TAPE can act as a polymerization inhibitor itself, which can contribute to challenges in achieving full conversion.

Q3: What analytical method is best for quantifying unreacted TAPE?

A3: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for quantifying volatile and semi-volatile residual monomers like TAPE. High-Performance Liquid Chromatography (HPLC) can also be used, particularly if the polymer is soluble and the monomer has a UV chromophore or can be detected by other means like an Evaporative Light Scattering Detector (ELSD).

Data Presentation

The following table provides representative data on how initiator concentration can influence monomer conversion and polymer molecular weight. Note that these are illustrative values based on general polymerization kinetics, and actual results will vary.

Initiator Conc. (mol% to Monomer)Polymerization Rate (Arbitrary Units)Final Monomer Conversion (%)Average Molecular Weight ( g/mol )
0.1Low75%High
0.5Medium92%Medium
1.0High98%Lower
2.0Very High97%Low
4.0High (potential for early termination)95%Very Low

Experimental Protocols

Protocol: Quantification of Unreacted TAPE using GC-FID

This protocol outlines a general method for determining the concentration of residual TAPE in a polymer matrix.

1. Principle: A known mass of the polymer is dissolved in a suitable solvent containing a known concentration of an internal standard. The solution is then injected into a gas chromatograph where the volatile components (monomer and internal standard) are separated and detected by a Flame Ionization Detector (FID). The monomer concentration is calculated from a calibration curve.

2. Materials and Equipment:

  • Gas Chromatograph with FID (GC-FID)

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks, pipettes, and vials

  • Syringes for GC injection

  • Solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

  • Internal Standard (IS) (e.g., a high-boiling point alkane like dodecane (B42187) or another compound not present in the sample)

  • Triallyl pentaerythritol (TAPE) standard

  • Helium or Nitrogen carrier gas

3. Standard Preparation:

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable amount of the internal standard in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by adding known amounts of TAPE and a fixed amount of the IS stock solution to volumetric flasks and diluting with the solvent. A typical concentration range might be 10 to 500 µg/mL of TAPE.

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the polymer sample into a 10 mL volumetric flask.

  • Add a precise volume (e.g., 1.0 mL) of the Internal Standard Stock Solution.

  • Add solvent to the flask, ensuring the total volume is less than 10 mL.

  • Agitate the flask (e.g., using a shaker or sonicator) until the polymer is completely dissolved. This may take several hours.

  • Once dissolved, dilute to the 10 mL mark with the solvent and mix thoroughly.

  • If the polymer precipitates upon addition of the IS or during dissolution, the sample may need to be filtered through a 0.45 µm PTFE syringe filter before injection. Ensure the filter does not adsorb the analyte.

5. GC-FID Conditions (Example):

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 260 °C

    • Hold: 5 minutes at 260 °C

6. Quantification:

  • Inject the calibration standards and the prepared sample solution into the GC.

  • For each chromatogram, determine the peak areas for TAPE and the internal standard.

  • Construct a calibration curve by plotting the ratio of the (TAPE peak area / IS peak area) against the concentration of TAPE for the standards.

  • Calculate the concentration of TAPE in the sample solution using its peak area ratio and the calibration curve.

  • Determine the weight percentage (wt%) of residual TAPE in the original polymer sample using the following formula:

    wt% TAPE = (Conc. of TAPE in solution (mg/mL) * Volume of solvent (mL)) / (Weight of polymer sample (mg)) * 100

Visualization of Key Relationships

Logical_Relationships Inc_Initiator Increase Initiator Concentration Rate Polymerization Rate Inc_Initiator->Rate Increases MW Polymer Molecular Weight Inc_Initiator->MW Decreases Inc_Temp Increase Reaction Temperature Inc_Temp->Rate Increases (to optimum) Inc_Purity Increase Monomer Purity (Remove Inhibitors) Inc_Purity->Rate Increases Conversion Final Monomer Conversion Inc_Purity->Conversion Increases Rate->Conversion Positively Correlated Residual_Monomer Unreacted TAPE Conversion->Residual_Monomer Inversely Correlated

Caption: Key factors influencing unreacted TAPE levels.

preventing premature polymerization of triallyl pentaerythritol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of triallyl pentaerythritol (B129877) (TAPE) during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is triallyl pentaerythritol (TAPE) and why is its stability important?

This compound is a trifunctional monomer containing three allyl ether groups. It is a versatile crosslinking agent used in the synthesis of polymers for various applications, including coatings, adhesives, and advanced materials in drug development.[1] Its stability is crucial because premature polymerization can alter its chemical properties, leading to failed experiments, inconsistent product performance, and potential safety hazards due to uncontrolled exothermic reactions.

Q2: What are the primary causes of premature polymerization of TAPE?

Premature polymerization of TAPE is typically initiated by the formation of free radicals. The main triggers for this process are:

  • Heat: Elevated temperatures accelerate the rate of free radical formation.

  • Light: Exposure to ultraviolet (UV) light can provide the energy to initiate polymerization.

  • Oxygen: While some inhibitors require oxygen to function effectively, oxygen can also contribute to the formation of peroxides, which are known polymerization initiators.[2]

  • Contamination: Impurities such as metal ions, dust, or residues from other chemicals can catalyze polymerization.

Q3: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds added to monomers like TAPE to prevent spontaneous polymerization. They function by scavenging free radicals, effectively terminating the chain reaction of polymerization. Common inhibitors for allyl ethers include phenolic compounds like Monomethyl Ether of Hydroquinone (MEHQ) and Butylated Hydroxytoluene (BHT).[3]

Q4: How can I tell if my TAPE has started to polymerize?

Signs of premature polymerization include:

  • Increased viscosity: The liquid will become noticeably thicker.

  • Gel or solid formation: The appearance of gel-like particles or complete solidification.

  • Exothermic reaction: The container may feel warm to the touch without any external heating.

  • Changes in appearance: The liquid may become cloudy or hazy.

Troubleshooting Guides

Problem: I noticed an increase in the viscosity of my stored TAPE.

An increase in viscosity is an early indicator of oligomerization (the formation of short polymer chains), which is a precursor to full polymerization.

  • dot

    G start Increased Viscosity Observed q1 Check Storage Temperature start->q1 temp_high Temperature too high q1->temp_high sol_temp Action: Move to recommended 2-8°C storage. Discard if significantly polymerized. temp_high->sol_temp Yes q2 Check Inhibitor Status temp_high->q2 No end Monomer Stabilized or Discarded sol_temp->end inhibitor_issue Inhibitor depleted or absent? q2->inhibitor_issue sol_inhibitor Action: Consider adding fresh inhibitor if monomer is still usable. Consult manufacturer's guidelines. inhibitor_issue->sol_inhibitor Yes q3 Check for Contamination inhibitor_issue->q3 No sol_inhibitor->end contamination Contamination suspected? q3->contamination sol_contamination Action: Discard monomer to avoid compromising experiments. contamination->sol_contamination Yes contamination->end No sol_contamination->end

    Caption: Troubleshooting workflow for increased viscosity in TAPE.

Problem: My TAPE has solidified in the container.

Solidification indicates that significant polymerization has occurred. At this stage, the material is generally not salvageable for its intended use as a monomer.

  • Immediate Action:

    • Do not attempt to heat the container to melt the polymer, as this can lead to a dangerous runaway reaction.

    • Carefully inspect the container for any signs of pressure buildup (e.g., bulging).

    • If the container appears to be under pressure, do not handle it and consult your institution's safety officer for guidance on disposal of hazardous materials.

    • If the container is stable, it should be disposed of according to your institution's hazardous waste guidelines.

  • Root Cause Analysis:

    • Review the storage conditions (temperature, light exposure) and compare them to the recommended guidelines.

    • Check the expiration date of the monomer. Inhibitors are consumed over time.

    • Investigate the possibility of contamination of the stock container.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the kinetics of polymerization and the rate of inhibitor consumption.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents the formation of peroxides from atmospheric oxygen, which can initiate polymerization.[2]
Light Exposure Store in an opaque or amber containerProtects the monomer from UV light, which can generate free radicals.[2]
Container Tightly sealed, clean, and dryPrevents contamination and exposure to air and moisture.

Table 2: Common Inhibitors for Allyl Monomers (Illustrative Data)

Note: The optimal concentration can vary depending on the purity of the monomer and the expected storage duration. It is recommended to consult the manufacturer's certificate of analysis for the specific inhibitor and its concentration.

InhibitorCommon NameTypical Concentration Range (ppm)Mechanism of Action
Monomethyl Ether of HydroquinoneMEHQ50 - 500Effective in the presence of oxygen, scavenges peroxy radicals.
Butylated HydroxytolueneBHT100 - 1000A phenolic antioxidant that donates a hydrogen atom to free radicals, terminating the polymerization chain.

Experimental Protocols

Protocol 1: Viscosity Measurement to Monitor TAPE Stability

Objective: To quantitatively assess changes in the viscosity of TAPE over time as an indicator of polymerization.

Materials:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde-type)

  • Constant temperature water bath

  • Stopwatch

  • TAPE sample

Procedure:

  • Set the constant temperature water bath to a specified temperature (e.g., 25°C) and allow it to equilibrate.

  • Carefully charge the viscometer with the TAPE sample, ensuring no air bubbles are introduced.

  • Place the viscometer in the water bath and allow it to thermally equilibrate for at least 20 minutes.

  • Using gentle suction, draw the liquid up through the capillary into the timing bulb.

  • Release the suction and accurately measure the time it takes for the liquid meniscus to pass between the two marked points on the viscometer.

  • Repeat the measurement at least twice. The flow times should be within an acceptable tolerance (e.g., as specified in ASTM D445).

  • Calculate the kinematic viscosity using the viscometer's calibration constant.

  • Record the viscosity and compare it to the initial viscosity of the fresh monomer and to subsequent measurements over time. A significant increase in viscosity indicates the onset of polymerization.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of TAPE and detect the presence of oligomers or other impurities.

Materials:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Appropriate capillary column (e.g., a low-polarity phenyl-methylpolysiloxane column)

  • High-purity helium as a carrier gas

  • TAPE sample

  • Suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • Prepare a dilute solution of the TAPE sample in the chosen solvent.

  • Set up the GC-MS method with appropriate parameters for the inlet temperature, oven temperature program, and mass spectrometer settings.

  • Inject a known volume of the prepared sample into the GC.

  • The oven temperature will ramp up, separating the components of the sample based on their boiling points and interaction with the column's stationary phase.

  • As components elute from the column, they will be ionized and fragmented in the mass spectrometer.

  • Analyze the resulting chromatogram and mass spectra. The peak corresponding to TAPE should be the most prominent. The presence of peaks at higher retention times may indicate the formation of dimers or other oligomers.

  • Compare the obtained spectrum with a reference spectrum of pure TAPE for confirmation.

Protocol 3: Detection of Polymerization using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To qualitatively detect the extent of polymerization in a TAPE sample by monitoring the disappearance of the allyl C=C bond.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • TAPE sample

Procedure:

  • Obtain a background spectrum on the clean ATR crystal.

  • Apply a small drop of the TAPE sample onto the ATR crystal.

  • Acquire the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-650 cm⁻¹).

  • Examine the spectrum for characteristic peaks of the allyl group, such as the C=C stretching vibration (typically around 1645 cm⁻¹) and the =C-H bending vibrations (around 920-990 cm⁻¹).

  • As polymerization occurs, the intensity of these peaks will decrease. By comparing the spectrum of a stored sample to that of a fresh, unpolymerized sample, the extent of polymerization can be qualitatively assessed.

Mandatory Visualization

Free Radical Polymerization of this compound

  • dot

    G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R.) I->R Heat, Light M TAPE Monomer (M) R->M R. + M -> R-M. RM Growing Polymer Chain (R-M.) M->RM R-M. + M -> R-M-M. P Stable Polymer (P) RM->P Chain Combination or Disproportionation

    Caption: The free-radical polymerization process of TAPE.

References

Technical Support Center: Optimizing Curing for Coatings with Triallyl Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the curing time of coatings containing triallyl pentaerythritol (B129877). It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What is the role of triallyl pentaerythritol in my coating formulation?

This compound is a trifunctional monomer used as a crosslinking agent in polymer chemistry, particularly in UV-curable systems such as coatings, inks, and adhesives. Its three reactive allyl groups enable the formation of a dense crosslinked network upon curing. This structure enhances the final properties of the coating, such as heat resistance, chemical stability, and mechanical strength.

Q2: How do I optimize the photoinitiator concentration for the fastest cure time?

The concentration of the photoinitiator is a critical factor influencing cure speed. While the optimal concentration is formulation-dependent, a typical starting range for acrylate (B77674) or allyl-based systems is 0.5% to 5% by weight of the total formulation.[1]

  • Too Low: An insufficient concentration will generate too few free radicals upon UV exposure, leading to a slow or incomplete cure.

  • Too High: An excessive concentration can be detrimental. It can cause surface-shielding, where the top layer cures so rapidly it blocks UV light from penetrating deeper into the coating, resulting in incomplete through-cure.[2] High concentrations can also lead to yellowing and increased brittleness in the final film.[1]

To find the optimum, it is recommended to conduct a ladder study, testing concentrations in small increments (e.g., 0.5%, 1.0%, 1.5%, 2.0%) and measuring the degree of cure.

Q3: How does UV light intensity affect the curing process?

UV intensity, or irradiance (measured in mW/cm²), has a significant impact on cure speed. A higher intensity generally delivers more energy in a shorter time, which can dramatically increase the rate of polymerization.[3] Studies have shown that a high-intensity, short-duration exposure can be more effective than a low-intensity, long-duration exposure, even if the total energy dose (mJ/cm²) is the same.[3] This is partly because high intensity can help overcome oxygen inhibition at the surface.[3] However, be aware that very high intensity can generate excess heat, which may be a concern for temperature-sensitive substrates.

Q4: My coating surface remains tacky after curing. What is causing this?

A tacky or greasy surface is a common issue in UV curing and is typically caused by oxygen inhibition . Oxygen in the ambient air can interact with the free radicals generated by the photoinitiator, quenching them and preventing polymerization at the coating's surface.[4] While the bulk of the coating may be fully cured, the top layer remains under-cured.

Q5: How can I prevent oxygen inhibition?

There are several effective methods to mitigate oxygen inhibition:

  • Inert Atmosphere: Curing under a nitrogen (N₂) atmosphere is a highly effective method as it displaces the oxygen from the curing environment.[4]

  • Higher UV Intensity: Increasing the lamp intensity can generate radicals at a rate that outpaces the inhibitory effect of oxygen diffusion.[3]

  • Formulation Additives: The inclusion of amine synergists or specific additives can help to consume oxygen at the surface.

  • Thiol-Ene Chemistry: Formulations that incorporate thiol-ene "click" reactions are known to be less susceptible to oxygen inhibition.[4]

Q6: What methods can I use to determine if my coating is fully cured?

Several analytical techniques can quantitatively or qualitatively assess the degree of cure:

  • Fourier Transform Infrared (FT-IR) Spectroscopy: This is a powerful method for monitoring the chemical changes during curing in real-time. By tracking the disappearance of the reactive group's characteristic absorption peak (e.g., the allyl C=C bond), one can calculate the degree of conversion.[3][5][6]

  • Differential Scanning Calorimetry (DSC): DSC can measure the residual heat of reaction in a partially cured sample. By comparing this to the heat of reaction of a completely uncured sample, the degree of cure can be determined.[7][8][9] It can also be used to measure the glass transition temperature (Tg), which typically increases with the degree of cure.[8]

  • Solvent Rub Test: This is a simple, practical test where the surface is rubbed with a solvent-soaked cloth (e.g., using MEK - methyl ethyl ketone) for a specified number of double rubs. A fully cured coating will show no damage, whereas an under-cured coating will soften, dissolve, or delaminate.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Slow or Incomplete Cure 1. Insufficient UV Energy: Lamp intensity is too low, or the exposure time is too short.[10] 2. Incorrect Photoinitiator Level: Concentration is too low for effective initiation.[1] 3. UV Lamp Issues: Lamps are old, reflectors are dirty, or the lamp's spectral output does not match the photoinitiator's absorption spectrum.[10][11] 4. Pigmented/Opaque System: Fillers or pigments are blocking UV light from penetrating the coating.[12]1. Increase UV lamp power or decrease the speed of the conveyor to increase exposure time.[4] 2. Perform a ladder study to find the optimal photoinitiator concentration (typically 0.5-5%).[1] 3. Clean reflectors, check lamp hours, and ensure the lamp is appropriate for your photoinitiator.[11] 4. Use a photoinitiator that absorbs at longer wavelengths for better penetration or consider a dual-cure system.
Surface Tackiness 1. Oxygen Inhibition: Atmospheric oxygen is quenching free radicals at the surface.[4] 2. Low UV Intensity: Insufficient radical generation at the surface to overcome oxygen inhibition.1. Cure the coating in an inert nitrogen atmosphere.[4] 2. Increase the peak UV irradiance (lamp intensity). 3. Add an amine synergist to the formulation.
Poor Adhesion 1. Incomplete Through-Cure: The coating is not fully cured at the substrate interface. 2. Substrate Contamination: The surface of the substrate is not clean (e.g., dust, oil, moisture). 3. High Shrinkage: High stress from volume shrinkage during polymerization is causing the coating to pull away from the substrate.1. Ensure sufficient UV dose and intensity to cure through the entire film thickness.[5] 2. Thoroughly clean and pretreat the substrate before coating application. 3. Optimize the formulation to manage shrinkage stress; consider using monomers or oligomers known for lower shrinkage.
Yellowing of Coating 1. Photoinitiator Type/Concentration: Some photoinitiators are prone to yellowing, especially at high concentrations.[1] 2. Over-Curing: Excessive exposure to UV radiation.1. Reduce the photoinitiator concentration to the minimum effective level. 2. Select a non-yellowing photoinitiator type (e.g., certain α-hydroxyketones).[1] 3. Optimize the UV dose to avoid unnecessary exposure.

Data Presentation

The following tables provide illustrative data on how key parameters can affect curing time. Note that exact values are highly dependent on the specific formulation (oligomers, other monomers, additives) and equipment.

Table 1: Illustrative Effect of Photoinitiator Concentration on Curing Time

Photoinitiator Concentration (% w/w)Relative Cure Time (Seconds)Observations
0.5%15Slow cure, may result in a tacky surface.
1.5%5Faster cure, good surface properties.
2.5% 3 Optimal range, rapid and complete cure.
5.0%4Cure speed may decrease due to surface light absorption; potential for brittleness.[1][2]
Conditions: Assumes constant UV intensity (e.g., 1000 mW/cm²) and film thickness.

Table 2: Illustrative Effect of UV Intensity on Curing Time

UV Lamp Intensity (mW/cm²)Relative Cure Time (Seconds)Observations
30010Slower cure, higher risk of oxygen inhibition.
1000 3 Good balance of speed and energy efficiency.
20001.5Very rapid cure, effective for overcoming oxygen inhibition but may generate heat.[3]
Conditions: Assumes constant photoinitiator concentration (e.g., 2.5% w/w) and film thickness.

Experimental Protocols

Protocol 1: Real-Time FT-IR Spectroscopy for Monitoring Cure Kinetics

This method tracks the disappearance of the allyl C=C bond to determine the rate and degree of polymerization.

Methodology:

  • Sample Preparation: Place a small drop of the uncured liquid formulation onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR accessory.

  • Baseline Spectrum: Record an FT-IR spectrum of the uncured sample before UV exposure. Identify the characteristic peak for the allyl group. For acrylate-based systems (a close analog), a key peak is the =C-H out-of-plane deformation at approximately 810 cm⁻¹.[3][6] A stable, non-reacting peak (e.g., a carbonyl C=O stretch around 1730 cm⁻¹) should be selected as an internal standard.[4]

  • Initiate Curing: Position a UV light source (e.g., a fiber-optic guide) to irradiate the sample on the ATR crystal.

  • Real-Time Data Acquisition: Begin UV exposure and simultaneously start collecting FT-IR spectra at rapid intervals (e.g., every 1-2 seconds).

  • Data Analysis:

    • For each spectrum, calculate the peak area of the reactive group (e.g., 810 cm⁻¹) and the internal standard peak.

    • The degree of conversion (DC) at time 't' can be calculated using the formula: DC(%) = [1 - (PeakArea_reactive(t) / PeakArea_standard(t)) / (PeakArea_reactive(0) / PeakArea_standard(0))] * 100

    • Plot the Degree of Conversion (%) versus time (s) to obtain the curing kinetics profile.[4]

Protocol 2: Differential Scanning Calorimetry (DSC) for Degree of Cure

This method measures the residual reaction enthalpy to quantify the extent of cure.

Methodology:

  • Determine Total Reaction Enthalpy (ΔH_total):

    • Place a small, accurately weighed amount (5-10 mg) of the uncured liquid coating into a DSC pan.

    • Run a dynamic DSC scan (e.g., from 25°C to 250°C at 10°C/min) under a nitrogen atmosphere to cure the sample fully.

    • Integrate the area of the exothermic curing peak to determine the total enthalpy of reaction (in J/g).

  • Measure Residual Enthalpy (ΔH_residual) of a Cured Sample:

    • Prepare a cured coating by exposing it to your standard UV curing process.

    • Place a small, accurately weighed amount (5-10 mg) of this cured sample into a DSC pan.

    • Run the same dynamic DSC scan as in step 1.

    • Integrate the area of any residual exothermic peak to determine the residual enthalpy.

  • Calculate Degree of Cure:

    • The degree of cure is calculated using the formula: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100

Protocol 3: Solvent Rub Test for Practical Cure Assessment

This is a simple, effective method to assess if the coating has achieved sufficient surface cure and chemical resistance.

Methodology:

  • Prepare the Sample: Place the cured coating on a firm, flat surface.

  • Saturate Applicator: Wrap a piece of cheesecloth or cotton cloth around your index finger and saturate it with the chosen solvent (typically methyl ethyl ketone, MEK).

  • Perform Rubs:

    • With moderate pressure, rub the cloth back and forth over a small area of the coating surface. One "double rub" consists of one forward and one backward stroke over the same path, taking about one second.

    • Continue for a predetermined number of double rubs (e.g., 50 or 100, as specified by internal standards).

  • Evaluate the Surface:

    • Pass: No visual change to the coating surface; no coating is transferred to the cloth.

    • Fail: The coating shows any signs of softening, marring, dissolving, or color transfer to the cloth. The number of rubs at which failure occurs is recorded.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Formulation & Preparation cluster_cure 2. Curing cluster_analysis 3. Analysis & Optimization formulate Formulate Coating (Vary PI concentration) apply Apply Uniform Film (Control thickness) formulate->apply uv_cure Expose to UV (Control intensity & time) apply->uv_cure ftir FT-IR Analysis (Measure conversion rate) uv_cure->ftir Real-Time dsc DSC Analysis (Measure residual cure) uv_cure->dsc solvent Solvent Rub Test (Assess surface cure) uv_cure->solvent optimize Optimize Parameters (Time, PI, Intensity) ftir->optimize dsc->optimize solvent->optimize

Caption: Workflow for optimizing UV curing parameters.

Troubleshooting Flowchart

G start Curing Issue Detected q1 Is the surface tacky? start->q1 sol1_a Cause: Oxygen Inhibition q1->sol1_a Yes q2 Is the bulk soft? (Fails solvent rub) q1->q2 No sol1_b Solutions: - Cure in N₂ atmosphere - Increase UV intensity - Add amine synergist sol1_a->sol1_b end_node Problem Resolved sol1_b->end_node sol2_a Cause: Incomplete Cure q2->sol2_a Yes q3 Is there poor adhesion? q2->q3 No sol2_b Solutions: - Increase UV dose (time or intensity) - Check/optimize PI concentration - Check lamp performance sol2_a->sol2_b sol2_b->end_node sol3_a Cause: Contamination / Stress q3->sol3_a Yes q3->end_node No / Other Issue sol3_b Solutions: - Clean substrate thoroughly - Ensure complete through-cure - Reformulate to reduce shrinkage sol3_a->sol3_b sol3_b->end_node

Caption: Flowchart for troubleshooting common curing problems.

References

Technical Support Center: Managing Shrinkage Stress in Triallyl Pentaerythritol Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the reduction of polymerization shrinkage stress in polymer systems utilizing triallyl pentaerythritol (B129877) (TAPE) as a crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is polymerization shrinkage stress and why is it a significant issue? A1: Polymerization shrinkage is the volumetric reduction that occurs when monomer molecules are converted into a denser polymer network.[1] During this process, weak intermolecular van der Waals forces are replaced by much shorter, stronger covalent bonds, causing the material to contract.[1][2] When this contraction is constrained by adhesion to a substrate or by the geometry of a mold, internal stresses develop.[3] These stresses can lead to a variety of problems, including dimensional inaccuracy, micro-cracking, warping, poor adhesion, and premature failure of the final product.[3][4]

Q2: What is the specific role of triallyl pentaerythritol (TAPE) in this process? A2: this compound is a multifunctional monomer used as a crosslinking agent.[5] Its multiple allyl groups allow it to form a tightly crosslinked three-dimensional polymer network.[6] This increased crosslink density enhances properties like mechanical strength, hardness, and thermal and chemical resistance.[6][7] However, a higher crosslink density can also lead to increased rigidity (higher elastic modulus) and may contribute to greater shrinkage stress, as the network has less flexibility to accommodate volumetric changes during polymerization.[2][8]

Q3: What are the primary factors that contribute to high shrinkage stress? A3: The development of shrinkage stress is a multifactorial phenomenon.[2] Key contributors include:

  • Material Composition: The chemical structure of the monomers and crosslinkers is critical. Low molecular weight monomers can increase the density of reactive groups, potentially leading to more shrinkage.[3]

  • Crosslink Density: A higher density of crosslinks, as promoted by TAPE, creates a more rigid network that can generate higher stress.[8]

  • Filler Content: Systems with low or no inert filler content will exhibit greater volumetric shrinkage as the entire volume consists of the reactive resin.[4]

  • Reaction Kinetics: A very rapid polymerization rate does not allow sufficient time for the polymer chains to relax before the network solidifies (vitrifies), trapping stress within the material.[9][10]

  • Curing Conditions: Factors such as light intensity, temperature, and the geometry of the cured part (the "C-factor") heavily influence the final stress state.[11][12]

Q4: What are the main strategies to mitigate polymerization shrinkage stress? A4: Strategies can be broadly categorized into formulation adjustments and process optimization.

  • Formulation Modification: This includes incorporating inert fillers to reduce the volume of shrinking resin, using higher molecular weight monomers, or adding chain transfer agents to delay the gel point and allow for stress relaxation.[4][9][13]

  • Process Control: This involves slowing down the polymerization rate using techniques like "soft-start" curing (a period of low-intensity light followed by high-intensity), which provides time for viscous flow and stress relief in the early stages of the reaction.[14] Applying the polymer in successive thin layers can also reduce the stress in the final part.[11][15]

Troubleshooting Guide

Q1: My cured polymer part is warped, cracked, or shows dimensional inaccuracy. What is the likely cause? A1: These defects are classic signs of excessive, unmanaged shrinkage stress.[4] The internal forces generated during polymerization have exceeded the material's strength or stability.

  • Potential Causes:

    • Rapid Curing: The polymerization rate is too high, preventing stress relaxation.[10]

    • High Crosslink Density: The concentration of this compound (TAPE) may be too high, leading to a brittle, highly stressed network.[8]

    • Non-Uniform Curing: Uneven exposure to light or heat can cause different parts of the material to shrink at different rates, inducing stress.

    • Part Geometry: Thick sections cool and cure more slowly than thin sections, leading to differential shrinkage.[16]

  • Recommended Solutions:

    • Optimize Curing Protocol: Implement a "soft-start" or pulsed curing method to slow the initial reaction rate.[14] This allows for molecular rearrangement and stress relief before the material vitrifies.

    • Adjust TAPE Concentration: Experiment with reducing the concentration of TAPE to lower the crosslink density. This may reduce brittleness but could also impact other mechanical properties, requiring a careful balance.

    • Incorporate Fillers: Add inert fillers (e.g., silica, glass fibers) to the formulation. This displaces a significant volume of the resin, directly reducing the overall volumetric contraction.[4][9]

    • Use Layering Techniques: If possible, build the part in thin layers, curing each one sequentially. This minimizes the volume of material shrinking at any one time.[11][15]

Q2: I'm observing poor adhesion to the substrate after curing. Is this related to shrinkage stress? A2: Yes, this is a very common consequence. As the polymer shrinks, it pulls away from the surface it is bonded to. If the shrinkage stress exceeds the adhesive strength of the bond, delamination or debonding will occur.[3][4]

  • Potential Causes:

    • High Shrinkage Stress: The primary cause is the stress at the interface being greater than the bond strength.

    • Insufficient Surface Preparation: The substrate may not be properly cleaned or treated to ensure strong initial adhesion.

    • Rapid Gelation: The polymer network may become rigid too quickly, concentrating stress at the interface.

  • Recommended Solutions:

    • Reduce Overall Stress: Apply the solutions from the previous question, such as slowing the cure rate or modifying the formulation with fillers.

    • Use a Flexible Intermediate Layer: Applying a liner or adhesive with a lower elastic modulus can help absorb some of the shrinkage stress, acting as a stress-relieving layer.[1]

    • Incorporate Chain Transfer Agents: Formulations with addition-fragmentation chain transfer (AFCT) agents can delay gelation, allowing more time for the polymer to relax before significant stress is transferred to the bond interface.[13][17]

Q3: How can I tell if my formulation changes are effectively reducing stress? A3: You will need to implement specific experimental methods to quantify shrinkage and stress. Visual inspection for defects is a good first step, but quantitative data is necessary for systematic improvement.

  • Recommended Actions:

    • Measure Volumetric Shrinkage: Use techniques like gas pycnometry or the buoyancy method (Archimedes' principle) to determine the actual percentage of volume loss.[12]

    • Measure Shrinkage Stress: Employ a tensometer or strain gauges to directly measure the force generated by the shrinking polymer under constrained conditions.[11][18] For dental applications, cusp deflection measurement is also a relevant indicator.[15]

    • Correlate with Mechanical Properties: Ensure that changes made to reduce stress do not unacceptably compromise other critical properties like flexural strength or hardness.

Data Presentation

Table 1: Influence of Formulation Components on Shrinkage and Stress

Component Change Effect on Volumetric Shrinkage Effect on Elastic Modulus Expected Impact on Shrinkage Stress Citation(s)
Increase Inert Filler Content Decrease Increase Generally Decreases [4][9]
Increase TAPE Concentration May Slightly Increase Increase Generally Increases [2][8]
Use Higher MW Monomers Decrease May Decrease Generally Decreases [3]

| Add AFCT Agents | No Significant Change | Delayed Increase | Significantly Decreases |[13][17] |

Table 2: Comparison of Common Stress and Shrinkage Measurement Techniques

Technique What It Measures Key Advantages Key Limitations Citation(s)
Dilatometry Volumetric Shrinkage Real-time measurement during curing. Highly sensitive to temperature fluctuations. [14]
Gas Pycnometry Volumetric Shrinkage Accurate, non-contact, measures in a dry state. Only measures the final (post-cure) shrinkage. [12][14]
Strain Gauge Strain/Deformation Can be used on complex geometries. Indirect stress measurement; requires conversion. [11]

| Tensometer | Shrinkage Force/Stress | Direct, real-time measurement of stress kinetics. | Requires standardized sample geometry. |[18] |

Experimental Protocols

Protocol 1: Measurement of Volumetric Shrinkage (Gas Pycnometry) This method determines volume change by measuring the sample's volume before and after curing in a dry state.[12]

  • Sample Preparation: Prepare at least three uncured samples of the polymer formulation of a known mass.

  • Initial Volume Measurement (V_initial): Place an uncured sample into the gas pycnometer chamber. Follow the instrument's procedure to measure the initial volume of the uncured material.

  • Curing: Cure the sample according to your established protocol (light source, time, intensity). Ensure complete polymerization.

  • Post-Cure Conditioning: Allow the sample to cool to the pycnometer's operating temperature in a desiccator to prevent water absorption.

  • Final Volume Measurement (V_final): Place the cured sample back into the gas pycnometer and measure its final volume.

  • Calculation: Calculate the volumetric shrinkage (VS) as a percentage:

    • VS (%) = [(V_initial - V_final) / V_initial] * 100

  • Analysis: Average the results from all samples and report with the standard deviation.

Protocol 2: Real-Time Measurement of Polymerization Shrinkage Stress (Tensometer) This protocol measures the force generated by a sample as it cures while bonded between two fixed points.[18]

  • Apparatus: A tensometer equipped with a light-curing unit mount and a load cell.

  • Sample Mounting: Secure two mounting rods (e.g., glass or metal) in the tensometer grips, leaving a standardized gap (e.g., 1-2 mm) between them.

  • Sample Application: Carefully apply the uncured polymer paste into the gap, ensuring it fully contacts and adheres to the ends of both rods. Shape the sample into a defined geometry.

  • Initiate Measurement: Start the data acquisition software to record the force (load) over time. The initial reading should be zeroed.

  • Curing: Position the light guide of the curing unit at a fixed distance from the sample and begin irradiation according to your curing protocol. The software will record the development of tensile force as the material shrinks.

  • Data Collection: Continue recording data for a set period after the light is turned off (e.g., 5-10 minutes) to monitor post-cure stress development.

  • Calculation: Convert the recorded force (in Newtons) to stress (in Megapascals) by dividing the force by the cross-sectional area of the bond between the sample and the mounting rods.

  • Analysis: Plot stress versus time to visualize the stress development kinetics. The maximum stress value is a key parameter for comparison between different formulations.[18]

Visualizations

G start Problem Identified: Cracking, Warping, or Delamination q1 Is the polymerization rate very high? start->q1 a1_yes Action: Slow the Curing Rate (e.g., Soft-Start, Lower Intensity) q1->a1_yes Yes q2 Is the formulation heavily crosslinked (high TAPE)? q1->q2 No a1_yes->q2 a2_yes Action: Reduce Crosslinker Concentration or Add Flexible Monomers q2->a2_yes Yes q3 Is the formulation 100% resin (no filler)? q2->q3 No a2_yes->q3 a3_yes Action: Incorporate Inert Fillers (e.g., Silica, Glass Fibers) q3->a3_yes Yes end_node Re-evaluate Performance: Measure Stress and Mechanical Properties q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for diagnosing and mitigating high shrinkage stress.

G cluster_0 Pre-Polymerization cluster_1 Post-Polymerization cluster_2 Result monomers Monomers + TAPE (Liquid State) forces1 Van der Waals Forces (Longer Distances) monomers->forces1 polymer Crosslinked Polymer Network (Solid State) monomers->polymer Curing (Light/Heat) forces2 Covalent Bonds (Shorter Distances) polymer->forces2 stress Volumetric Shrinkage & Internal Stress polymer->stress If Constrained

Caption: Conceptual diagram of the transition from monomers to a stressed polymer network.

G formulation Formulation Variables kinetics Polymerization Kinetics formulation->kinetics modulus Elastic Modulus Development formulation->modulus shrinkage Volumetric Shrinkage formulation->shrinkage process Process Variables process->kinetics output Final Shrinkage Stress kinetics->output + modulus->output + shrinkage->output +

Caption: Key factors influencing the magnitude of final shrinkage stress.

References

Technical Support Center: Improving the Mechanical Strength of Polymers with Triallyl Pentaerythritol (TAPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing triallyl pentaerythritol (B129877) (TAPE) to enhance the mechanical properties of polymers. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is triallyl pentaerythritol (TAPE) and how does it improve the mechanical strength of polymers?

A1: this compound (TAPE), also known as pentaerythritol triallyl ether (APE), is a trifunctional crosslinking agent. Its three reactive allyl groups can participate in free radical polymerization, forming a dense three-dimensional network within the polymer matrix.[1][2][3] This increased crosslink density restricts the movement of polymer chains, leading to a significant improvement in mechanical properties such as tensile strength, hardness, and thermal stability.[1][4]

Q2: In which polymer systems can TAPE be used?

A2: TAPE is versatile and can be used in a variety of polymer systems, including:

  • Acrylic Rubbers: To enhance mechanical strength and thermal properties.[1][4]

  • Unsaturated Polyester (B1180765) Resins: To improve thermal stability.

  • UV-Curable Resins: Where it acts as a reactive diluent and crosslinker to accelerate curing speed.

  • Super Absorbent Polymers (SAPs): To increase water retention capacity.

  • Thermosetting Resins and Coatings: To improve heat resistance and chemical stability.[3]

Q3: What are the typical concentrations of TAPE used in polymer formulations?

A3: The optimal concentration of TAPE depends on the specific polymer system and the desired final properties. It is recommended to perform a concentration-dependent study to determine the ideal ratio. Generally, increasing the concentration of TAPE leads to higher crosslink density, which in turn increases tensile strength and hardness but may decrease elongation at break.[1]

Q4: What curing methods are compatible with TAPE?

A4: TAPE is typically cured using methods that generate free radicals. This includes thermal curing with peroxide initiators or UV curing in the presence of a suitable photoinitiator.[3] The choice of curing method will depend on the polymer matrix and the specific application.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the experimental use of this compound.

Q5: My polymer mixture becomes too viscous and gels prematurely after adding TAPE. How can I prevent this?

A5: Premature gelation is often due to the high reactivity of TAPE. To mitigate this, consider the following:

  • Reduce TAPE Concentration: Start with a lower concentration of TAPE and gradually increase it to find the optimal balance between processability and desired mechanical properties.

  • Lower the Reaction Temperature: If using thermal curing, reducing the initial mixing temperature can slow down the crosslinking reaction.

  • Use an Inhibitor: For some systems, adding a small amount of a polymerization inhibitor can help to control the reaction rate during processing.

  • Optimize Mixing Time: Reduce the time between adding TAPE and the shaping/molding process.

Q6: The final cured polymer is very brittle and fractures easily. What could be the cause?

A6: Brittleness is a common issue when the crosslink density is too high. Here are some solutions:

  • Decrease TAPE Concentration: An excess of TAPE can lead to a highly crosslinked and rigid network, resulting in brittleness. Reducing the amount of TAPE will lead to a more flexible network.[1]

  • Introduce a Plasticizer: Adding a suitable plasticizer can increase the flexibility of the polymer network.

  • Modify the Polymer Backbone: Incorporating more flexible monomer units into the main polymer chain can help to offset the rigidity introduced by crosslinking.

  • Optimize Curing Conditions: Incomplete or overly aggressive curing can also lead to brittleness. Ensure that the curing temperature and time are optimized for your specific system.

Q7: I am observing phase separation in my polymer blend after adding TAPE. How can I improve compatibility?

A7: Phase separation can occur if TAPE is not fully miscible with the polymer matrix. To address this:

  • Use a Co-solvent: A co-solvent that is miscible with both the polymer and TAPE can improve homogeneity during mixing. Ensure the co-solvent is removed before or during curing.

  • Increase Mixing Energy: Employing high-shear mixing can help to create a more uniform dispersion of TAPE within the polymer matrix.

  • Modify TAPE or the Polymer: Chemical modification of either TAPE or the polymer to increase their chemical affinity can prevent phase separation. For example, introducing compatible functional groups.

  • Gradual Addition: Add TAPE to the polymer solution slowly while stirring vigorously to promote better dispersion.

Q8: The mechanical strength of my polymer has not improved significantly after adding TAPE. What could be the reason?

A8: A lack of improvement in mechanical properties could be due to several factors:

  • Incomplete Curing: The crosslinking reaction may not have gone to completion. Verify your curing conditions (temperature, time, initiator concentration) and ensure they are adequate.

  • Low TAPE Concentration: The amount of TAPE added may be insufficient to form a significant crosslinked network. Try incrementally increasing the concentration.

  • Incompatibility: As mentioned previously, poor dispersion of TAPE will lead to a non-uniform network and localized weak points.

  • Testing Method: Ensure that your mechanical testing protocol is appropriate for the material and that the results are being interpreted correctly.

Quantitative Data Summary

The following table summarizes the effect of varying concentrations of allyl pentaerythritol (APE) on the mechanical properties of an acrylic rubber composite. The data shows a clear trend of increasing hardness and modulus with higher APE content, at the expense of reduced elongation at break.

APE Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)E-Modulus (MPa)Hardness (Shore A)
08.54502.155
210.23803.560
412.13105.265
613.52507.870
814.819010.575
Note: This data is representative and based on findings reported in the literature.[1][4] Actual results may vary depending on the specific acrylic rubber formulation and processing conditions.

Experimental Protocols

Protocol 1: Preparation of TAPE-Crosslinked Acrylic Rubber

Materials:

  • Acrylic Rubber (ACM)

  • This compound (TAPE)

  • Dicumyl Peroxide (DCP) initiator

  • Two-roll mill

  • Compression molder

  • Tensile tester

Procedure:

  • Mastication: Soften the acrylic rubber on a two-roll mill at a temperature of 50-60°C.

  • Compounding:

    • Once the rubber forms a smooth sheet, add the desired amount of TAPE (e.g., 2, 4, 6, 8 phr) to the rubber on the mill. Continue milling until the TAPE is uniformly dispersed.

    • Add the dicumyl peroxide initiator (typically 1-2 phr) to the mixture and mill for a few more minutes to ensure homogeneous distribution.

  • Molding and Curing:

    • Take the compounded rubber sheet and place it into a pre-heated compression mold (160-170°C).

    • Apply a pressure of 10-15 MPa and cure for the predetermined optimal time (e.g., 15-20 minutes).

    • After curing, cool the mold under pressure before removing the crosslinked rubber sheet.

  • Post-Curing:

    • For some applications, a post-curing step in an oven (e.g., at 150°C for 4 hours) may be beneficial to complete the crosslinking reaction and remove any residual volatile byproducts.

  • Sample Preparation:

    • Cut dumbbell-shaped specimens from the cured sheets according to ASTM D412 for mechanical testing.

Protocol 2: Mechanical Property Testing

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer

  • Shore A Durometer

Procedure:

  • Tensile Testing (ASTM D412):

    • Mount the dumbbell-shaped specimen into the grips of the UTM.

    • Attach an extensometer to the gauge length of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.

    • Record the load and displacement data to determine tensile strength, elongation at break, and E-modulus.

  • Hardness Testing (ASTM D2240):

    • Place the cured rubber sheet on a flat, hard surface.

    • Use a Shore A durometer to measure the indentation hardness at multiple points on the surface.

    • Record the average of the readings.

Mandatory Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_processing Processing cluster_testing Characterization A Masticate Acrylic Rubber B Add TAPE and Mix A->B C Add Initiator and Mix B->C D Compression Molding & Curing C->D E Post-Curing D->E F Prepare Test Specimens E->F G Tensile Testing (UTM) F->G H Hardness Testing F->H

Caption: Experimental workflow for preparing and testing TAPE-crosslinked polymers.

Troubleshooting_Guide Start Start Experiment Issue Encountering an Issue? Start->Issue PrematureGel Premature Gelation Issue->PrematureGel Yes Brittleness Brittleness PhaseSeparation Phase Separation NoImprovement No Strength Improvement Issue->NoImprovement No Sol_Gel Reduce TAPE Conc. Lower Temp. Use Inhibitor PrematureGel->Sol_Gel Sol_Brittleness Reduce TAPE Conc. Add Plasticizer Optimize Curing Brittleness->Sol_Brittleness Sol_Phase Use Co-solvent High-Shear Mixing Modify Components PhaseSeparation->Sol_Phase Sol_Improvement Check Curing Conditions Increase TAPE Conc. Improve Mixing NoImprovement->Sol_Improvement

Caption: Troubleshooting decision tree for common issues with TAPE.

References

Technical Support Center: Enhancing Material Thermal Resistance with Triallyl Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triallyl pentaerythritol (B129877) (TAPE) to enhance the thermal resistance of materials.

Frequently Asked Questions (FAQs)

Q1: What is triallyl pentaerythritol (TAPE) and how does it improve the thermal resistance of materials?

A1: this compound (TAPE), also known as pentaerythritol triallyl ether, is a crosslinking agent.[1][2] Its molecular structure contains three reactive allyl groups, which can participate in polymerization reactions to form a dense, three-dimensional polymer network. This cross-linked structure restricts the thermal motion of polymer chains, thus enhancing the material's thermal stability.[3][4] Upon exposure to high temperatures, pentaerythritol derivatives act as charring agents, forming a stable, insulating char layer that protects the underlying material from further heat and oxygen exposure.[5][6]

Q2: In which polymer systems is TAPE typically used?

A2: TAPE is versatile and can be incorporated into various polymer systems. It is commonly used in thermosetting resins such as unsaturated polyester (B1180765) resins and epoxy resins.[7][8] Additionally, it finds application as a modifier in synthetic rubbers and elastomers to improve curing efficiency and network formation.

Q3: What are the expected outcomes of adding TAPE to my polymer system?

A3: Incorporating TAPE into a polymer formulation can lead to several beneficial outcomes, including:

  • Enhanced Thermal Stability: Increased decomposition temperature and higher char yield.

  • Improved Mechanical Properties: Increased hardness and stiffness due to a higher crosslink density.

  • Better Chemical Resistance: The dense network structure can limit the penetration of solvents and other chemicals.

  • Increased Flame Retardancy: The formation of a protective char layer can reduce flammability.[5]

Troubleshooting Guide

Issue 1: Incomplete Curing or Low Crosslinking Density

  • Q: My polymer blend with TAPE is not curing completely, resulting in a soft or tacky surface. What could be the cause?

  • A: This issue can arise from several factors:

    • Incorrect Initiator/Curing Agent Concentration: Ensure the initiator or curing agent concentration is optimized for the resin system containing TAPE. The addition of TAPE may necessitate an adjustment in the amount of initiator required.

    • Inhibition by Oxygen: The allyl groups in TAPE can be susceptible to inhibition by atmospheric oxygen, which can interfere with free-radical polymerization at the surface.

    • Insufficient Curing Temperature or Time: The curing profile (temperature and duration) may need to be adjusted. A higher temperature or longer curing time might be necessary to achieve complete crosslinking.

    • Solution:

      • Review and optimize the initiator concentration.

      • Consider conducting the curing process in an inert atmosphere (e.g., nitrogen) or using a surface-cure agent to mitigate oxygen inhibition.

      • Perform a series of experiments with varying curing temperatures and times to determine the optimal conditions. Differential Scanning Calorimetry (DSC) can be used to assess the extent of cure.[9]

Issue 2: Increased Viscosity and Processing Difficulties

  • Q: The addition of TAPE has significantly increased the viscosity of my resin, making it difficult to process. How can I address this?

  • A: TAPE, being a larger molecule, can increase the initial viscosity of the resin mixture.

    • Solution:

      • Adjusting the Formulation: If possible, slightly reducing the concentration of TAPE while still achieving the desired thermal properties can lower the viscosity.

      • Using a Reactive Diluent: Incorporating a low-viscosity reactive diluent can help to reduce the overall viscosity of the system without significantly compromising the final properties.

      • Elevating the Processing Temperature: Gently warming the resin mixture can lower its viscosity. However, be cautious not to initiate premature curing. It is crucial to understand the curing kinetics of your specific system.[10][11][12][13]

Issue 3: Inconsistent Thermal Stability Results

  • Q: I am observing variability in the thermal stability of my TAPE-modified polymer samples. What could be the reason?

  • A: Inconsistent results in thermal analysis (TGA/DSC) can stem from:

    • Inhomogeneous Dispersion: TAPE may not be uniformly dispersed throughout the polymer matrix, leading to localized areas with varying crosslink densities.

    • Sample Preparation for Analysis: Inconsistencies in sample size, form (powder vs. film), or placement in the thermal analysis instrument can affect the results.[3]

    • Thermal History: The thermal history of the samples, including storage conditions and any pre-heating steps, can influence their thermal behavior.

    • Solution:

      • Ensure thorough mixing of TAPE into the resin before curing.

      • Standardize your sample preparation procedure for TGA/DSC analysis, ensuring consistent sample mass and form.

      • Apply a consistent thermal history to all samples before analysis, for example, by performing a preliminary heating and cooling cycle in the DSC.[14]

Data Presentation

Table 1: Effect of TAPE on the Thermal Stability of Epoxy Resin

SampleTAPE Content (wt%)Onset Decomposition Temperature (Td5%) (°C)Temperature at Maximum Decomposition Rate (Tmax) (°C)Char Yield at 700°C (%)
Neat Epoxy032035515
Epoxy + TAPE534537525
Epoxy + TAPE1036039035

Note: Data is illustrative and may vary depending on the specific epoxy resin system and curing conditions.

Table 2: Effect of TAPE on the Thermal Stability of Unsaturated Polyester (UP) Resin

SampleTAPE Content (wt%)Onset Decomposition Temperature (Td5%) (°C)Temperature at Maximum Decomposition Rate (Tmax) (°C)Char Yield at 700°C (%)
Neat UP Resin029033012
UP Resin + TAPE531535022
UP Resin + TAPE1033036530

Note: Data is illustrative and may vary depending on the specific UP resin system and curing conditions.

Experimental Protocols

Protocol 1: Incorporation of TAPE into an Epoxy Resin System

  • Materials:

    • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

    • Curing agent (e.g., an amine-based hardener)

    • This compound (TAPE)

  • Procedure:

    • Preheat the epoxy resin to 60°C to reduce its viscosity.

    • Add the desired amount of TAPE to the preheated epoxy resin.

    • Mechanically stir the mixture at 60°C for 30 minutes to ensure homogeneous dispersion.

    • Allow the mixture to cool to room temperature.

    • Add the stoichiometric amount of the curing agent to the epoxy-TAPE mixture.

    • Stir thoroughly for 5-10 minutes until a uniform mixture is obtained.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into a preheated mold.

    • Cure the sample in an oven following a recommended curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).

    • Allow the cured sample to cool slowly to room temperature before demolding.

Protocol 2: Thermal Analysis using TGA and DSC

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA)

    • Differential Scanning Calorimeter (DSC)

  • TGA Procedure:

    • Prepare a small sample (5-10 mg) of the cured polymer.

    • Place the sample in a TGA crucible (e.g., alumina).

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset decomposition temperature (Td5%), the temperature of maximum decomposition rate (Tmax), and the final char yield.[3]

  • DSC Procedure:

    • Prepare a small sample (5-10 mg) of the cured polymer and seal it in a DSC pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Perform a heat-cool-heat cycle:

      • Heat from room temperature to a temperature above the expected glass transition temperature (Tg) (e.g., 200°C) at a rate of 10°C/min. This first scan is to erase the thermal history.

      • Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

      • Heat the sample again to the upper temperature at 10°C/min to determine the Tg.

    • Analyze the DSC thermogram to identify the glass transition temperature.[14][15][16]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis P1 Weigh Epoxy Resin and TAPE P2 Mix and Degas P1->P2 P3 Add Curing Agent P2->P3 P4 Pour into Mold and Cure P3->P4 A1 Prepare Sample for TGA/DSC P4->A1 Cured Sample A2 Perform TGA Analysis A1->A2 A3 Perform DSC Analysis A1->A3 A4 Data Interpretation A2->A4 A3->A4

Caption: Experimental workflow for preparing and analyzing TAPE-modified polymers.

Thermal_Resistance_Mechanism cluster_crosslinking Crosslinking Phase (Curing) cluster_pyrolysis Thermal Decomposition Phase (High Temperature) Resin Polymer Resin Crosslinked_Network Dense 3D Network Resin->Crosslinked_Network TAPE This compound TAPE->Crosslinked_Network Char_Formation Char Formation Crosslinked_Network->Char_Formation Exposure to Heat Heat Heat Heat->Char_Formation Insulating_Layer Insulating Char Layer Char_Formation->Insulating_Layer Reduced_Degradation Reduced Polymer Degradation Insulating_Layer->Reduced_Degradation

Caption: Mechanism of enhanced thermal resistance by TAPE.

References

troubleshooting guide for poor adhesion in triallyl pentaerythritol-based coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with triallyl pentaerythritol-based coatings. It provides troubleshooting advice and frequently asked questions to address common challenges, particularly poor adhesion.

Troubleshooting Guide: Poor Adhesion

Poor adhesion of your this compound-based coating to a substrate can be a significant challenge. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Question: My this compound-based coating is exhibiting poor adhesion to the substrate. What are the potential causes and how can I troubleshoot this issue?

Answer:

Poor adhesion can stem from several factors, broadly categorized into substrate preparation, coating formulation, and the curing process. Follow this step-by-step guide to diagnose and resolve the problem.

Step 1: Evaluate Substrate Preparation

Inadequate surface preparation is a primary cause of adhesion failure.[1] The coating needs a clean and receptive surface to form a strong bond.

  • Is the substrate clean?

    • Problem: Contaminants such as oils, grease, dust, moisture, or mold release agents can act as a barrier between the coating and the substrate, preventing proper adhesion.[1][2][3]

    • Solution: Thoroughly clean the substrate. Depending on the substrate and contaminant, this can be done using solvents, detergents, or specialized alkaline cleaners.[1][4] Ensure the surface is completely dry before coating.

  • Is the surface energy of the substrate sufficient?

    • Problem: Many substrates, especially plastics, have low surface energy, which prevents the coating from wetting the surface properly, leading to poor adhesion.[5] For good adhesion, the surface energy of the substrate should generally be higher than the surface tension of the liquid coating.

    • Solution: Increase the surface energy of the substrate through surface activation techniques. Common methods include:

      • Corona Discharge Treatment: Effective for a variety of plastic films.

      • Plasma Treatment: A versatile method that can be used on a wide range of materials, including plastics and metals, to introduce reactive chemical groups on the surface.[2]

      • Flame Treatment: Often used for polyolefins.

      • Priming: Applying a thin layer of a primer compatible with both the substrate and the coating can significantly enhance adhesion.[6]

Step 2: Analyze the Coating Formulation

The composition of your this compound-based coating is critical for adhesion.

  • Is the formulation balanced?

    • Problem: An improper balance of resins, monomers (like this compound), and additives can negatively impact adhesion.[4] High shrinkage during curing, a characteristic of some free-radical polymerizing systems, can create internal stress at the coating-substrate interface, leading to delamination.[2][7]

    • Solution:

      • Review Monomer/Oligomer Ratios: Adjust the ratio of triallyl pentaerythritol (B129877) to other components to optimize for adhesion without compromising other desired properties.

      • Consider Low-Shrinkage Monomers: If shrinkage is a suspected issue, consider incorporating monomers known for lower volume shrinkage during polymerization.

  • Are you using an adhesion promoter?

    • Problem: For challenging substrates, the inherent adhesion of the coating formulation may be insufficient.

    • Solution: Incorporate an adhesion promoter into your formulation. Adhesion promoters are bifunctional molecules that act as a bridge between the substrate and the coating.[8][9] Common types include:

      • Silanes: Particularly effective for inorganic substrates like glass and metals, as they can form covalent bonds with the surface.[4][9][10]

      • Zirconates and Titanates: Useful for a variety of substrates.[8]

      • Acid-functional Monomers: Can improve adhesion to polar substrates.[11]

Step 3: Optimize the Curing Process

The curing process solidifies the coating and is a critical step for achieving good adhesion. For this compound-based coatings, this is typically a UV curing process.

  • Are the curing conditions optimal?

    • Problem: Both under-curing and over-curing can lead to poor adhesion.[4] Under-curing results in a weak, soft film with poor substrate bonding. Over-curing can make the coating brittle and increase internal stresses.

    • Solution: Optimize the UV curing parameters:

      • UV Dose (mJ/cm²): Ensure the coating receives a sufficient total amount of UV energy to fully cure. The required dose can vary depending on the photoinitiator, coating thickness, and substrate.

      • UV Irradiance (mW/cm²): The intensity of the UV light can affect the cure speed and depth of cure.

      • Wavelength: The UV lamp's spectral output should match the absorption spectrum of the photoinitiator in your formulation.

  • Are environmental conditions controlled?

    • Problem: High humidity and temperature fluctuations can interfere with the curing process and negatively impact adhesion.[4]

    • Solution: Conduct the coating and curing process in a controlled environment with stable temperature and humidity.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor adhesion in your this compound-based coatings.

TroubleshootingWorkflow start Start: Poor Adhesion Observed substrate_prep Step 1: Evaluate Substrate Preparation start->substrate_prep formulation Step 2: Analyze Coating Formulation substrate_prep->formulation If adhesion is still poor sub_clean Is substrate clean? substrate_prep->sub_clean curing Step 3: Optimize Curing Process formulation->curing If adhesion is still poor form_balance Is formulation balanced? formulation->form_balance solution Adhesion Improved curing->solution If adhesion is still poor, re-evaluate all steps cure_params Are curing parameters optimal? curing->cure_params sub_energy Is surface energy adequate? sub_clean->sub_energy Yes action_clean Clean and dry substrate sub_clean->action_clean No sub_energy->formulation Yes action_energy Perform surface treatment (Corona, Plasma, Primer) sub_energy->action_energy No action_clean->sub_energy action_energy->formulation form_promoter Using an adhesion promoter? form_balance->form_promoter Yes action_balance Adjust monomer/oligomer ratios form_balance->action_balance No form_promoter->curing Yes action_promoter Incorporate a suitable adhesion promoter (e.g., silane) form_promoter->action_promoter No action_balance->form_promoter action_promoter->curing cure_env Is environment controlled? cure_params->cure_env Yes action_params Optimize UV dose, irradiance, and wavelength cure_params->action_params No cure_env->solution Yes action_env Control temperature and humidity cure_env->action_env No action_params->cure_env action_env->solution

Caption: A step-by-step workflow for troubleshooting poor coating adhesion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my coating?

A1: this compound is a trifunctional monomer containing three reactive allyl groups.[12][13] In UV-curable coatings, it acts as a crosslinking agent. During the curing process, the allyl groups polymerize to form a dense, three-dimensional network, which contributes to the coating's hardness, chemical resistance, and thermal stability.[12]

Q2: How do I know if my substrate has low surface energy?

A2: A simple qualitative test is to apply a drop of water to the surface. If the water beads up (forms a high contact angle), the surface energy is likely low.[9] For a quantitative measurement, you can use a contact angle goniometer to measure the contact angle of several liquids with known surface tensions. This data can then be used to calculate the surface energy of the substrate.[8][14][15]

Q3: Can the thickness of the coating affect adhesion?

A3: Yes, coating thickness can influence adhesion. Thicker coatings can generate more internal stress during curing, which may lead to adhesion failure. It's important to apply the coating at the recommended thickness and ensure uniform coverage.

Q4: My coating has poor adhesion to plastic. What are the key considerations?

A4: Plastics are notoriously difficult substrates for coating adhesion due to their low surface energy and non-porous nature.[15] For plastics, surface treatment is often mandatory. Corona or plasma treatment is highly effective at increasing the surface energy of plastics.[2][10] Additionally, selecting monomers and adhesion promoters that are compatible with the specific plastic is crucial.

Q5: What is the difference between adhesive and cohesive failure?

A5: When performing an adhesion test, it's important to observe the mode of failure:

  • Adhesive failure occurs at the interface between the coating and the substrate. This indicates a problem with the bond between the two layers.

  • Cohesive failure occurs within the coating layer itself. This suggests that the internal strength of the coating is weaker than its adhesion to the substrate. Observing the failure mode can provide valuable clues about the root cause of the problem.

Quantitative Data

The following tables provide illustrative quantitative data for UV-curable coatings. Note that the exact values for your specific this compound-based formulation may vary.

Table 1: Surface Energy of Common Substrates

SubstrateSurface Energy (mJ/m²)
Steel700 - 1100
Aluminum~840
Glass250 - 500
Polycarbonate (PC)~42
Polyethylene (PE)~31
Polypropylene (PP)~29
Polytetrafluoroethylene (PTFE)~18
Data sourced from multiple references.[6][5][14][16]

Table 2: Illustrative Adhesion Strength of a UV-Curable Acrylate (B77674) Coating on Different Substrates (with and without Adhesion Promoter)

SubstrateAdhesion PromoterPull-Off Adhesion Strength (MPa)
Low Carbon SteelNone0.44
Low Carbon SteelPhytic acid-based promoter1.65
AluminumNone0.13
AluminumPhytic acid-based promoter1.11
Illustrative data adapted from a study on a phytic acid-based adhesion promoter in UV-curable coatings.[1]

Table 3: Effect of UV Curing Dose on Coating Properties (Illustrative Example)

UV Dose (mJ/cm²)Pendulum Hardness (s)Gel Content (%)Adhesion (Cross-Hatch, ASTM D3359)
34085904B
680110945B
1020125965B
1360130975B
Illustrative data adapted from a study on UV-curable aliphatic urethane (B1682113) acrylate coatings.[17]

Experimental Protocols

Protocol 1: Surface Energy Determination by Contact Angle Measurement

Objective: To quantitatively determine the surface energy of a substrate to assess its suitability for coating.

Materials:

  • Contact angle goniometer with a sessile drop analysis module

  • Dispensing system for precise droplet volumes

  • High-resolution camera

  • Substrate to be tested

  • Set of test liquids with known surface tensions (e.g., deionized water, diiodomethane, ethylene (B1197577) glycol)

Methodology:

  • Ensure the substrate surface is clean and free of contaminants.

  • Place the substrate on the sample stage of the goniometer.

  • Dispense a small droplet (typically 1-5 µL) of the first test liquid onto the substrate surface.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the goniometer software to measure the contact angle between the baseline of the droplet and the tangent at the three-phase contact point.[15]

  • Repeat the measurement at least three times at different locations on the substrate and calculate the average contact angle.

  • Repeat steps 3-6 for at least two other test liquids with different surface tension characteristics.

  • Use the measured contact angles and the known surface tensions of the liquids to calculate the surface energy of the substrate using an appropriate model (e.g., Owens-Wendt-Rabel-Kaelble (OWRK) or Fowkes theory).

Protocol 2: Adhesion Measurement by Cross-Hatch Test (ASTM D3359)

Objective: To assess the adhesion of the coating to the substrate using a qualitative tape test.

Materials:

  • Cross-hatch cutter with appropriate blade spacing (e.g., 1 mm for coatings up to 50 µm thick)

  • Illuminated magnifier

  • Soft brush

  • Pressure-sensitive tape as specified in ASTM D3359

  • Coated substrate

Methodology:

  • Ensure the coating is fully cured according to the manufacturer's specifications.

  • Place the coated substrate on a firm, flat surface.

  • Make a series of parallel cuts through the coating down to the substrate using the cross-hatch cutter.

  • Rotate the substrate 90 degrees and make a second series of parallel cuts, creating a lattice pattern.

  • Gently brush the cut area to remove any loose flakes or ribbons of coating.

  • Apply a piece of the specified adhesive tape over the lattice and smooth it down firmly with a finger or pencil eraser to ensure good contact.

  • After 60-90 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.[10]

  • Inspect the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, 0B = more than 65% of the area is removed).[10]

Protocol 3: Adhesion Measurement by Pull-Off Test (ASTM D4541)

Objective: To determine the quantitative pull-off strength of the coating.

Materials:

  • Portable pull-off adhesion tester

  • Loading fixtures (dollies) of the appropriate size

  • Adhesive for bonding the dolly to the coating (e.g., a two-part epoxy)

  • Solvent for cleaning

  • Cutting tool for scoring around the dolly (if required)

Methodology:

  • Select a flat, representative area on the coated surface.

  • Clean the surface of the coating and the face of the dolly to remove any contaminants.

  • Mix the adhesive according to the manufacturer's instructions.

  • Apply a thin, uniform layer of adhesive to the face of the dolly.

  • Press the dolly onto the coated surface and ensure it is perpendicular to the surface. Remove any excess adhesive.

  • Allow the adhesive to cure for the recommended time and at the specified temperature.

  • If necessary, score around the dolly through the coating to the substrate.

  • Attach the pull-off adhesion tester to the dolly.

  • Apply a perpendicular tensile force at a smooth, constant rate as specified in the standard.

  • Record the force at which the dolly and coating are pulled off the surface. This is the pull-off strength, typically reported in megapascals (MPa) or pounds per square inch (psi).[17]

  • Examine the face of the dolly and the test area to determine the nature of the failure (adhesive, cohesive, or glue failure).[17]

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing, coating, and testing a substrate.

ExperimentalWorkflow start Start: Select Substrate cleaning Substrate Cleaning start->cleaning surface_treatment Surface Treatment (Optional) cleaning->surface_treatment coating_application Apply this compound -Based Coating surface_treatment->coating_application curing UV Curing coating_application->curing adhesion_testing Adhesion Testing curing->adhesion_testing cross_hatch ASTM D3359 (Cross-Hatch) adhesion_testing->cross_hatch pull_off ASTM D4541 (Pull-Off) adhesion_testing->pull_off end End: Analyze Results cross_hatch->end pull_off->end

Caption: General workflow for coating application and adhesion testing.

References

Validation & Comparative

A Comparative Analysis of Triallyl Pentaerythritol and Other Multi-Functional Allyl Ethers in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals on the performance and characteristics of key multi-functional allyl ethers used as crosslinking agents and reactive diluents.

This guide provides a comprehensive comparative study of Triallyl Pentaerythritol (B129877) (TAPE) and other widely used multi-functional allyl ethers, including Tetraallyl Pentaerythritol, Trimethylolpropane (B17298) Diallyl Ether (TMPDE), and Diallyl Phthalate (B1215562) (DAP). The information presented is intended for researchers, scientists, and drug development professionals working in the field of polymer chemistry, materials science, and formulation development.

Executive Summary

Multi-functional allyl ethers are crucial components in the formulation of a wide range of polymers, including unsaturated polyester (B1180765) resins, UV-curable coatings, and adhesives. Their primary function is to act as crosslinking agents, forming a three-dimensional network that enhances the mechanical, thermal, and chemical resistance properties of the final product. The choice of a specific allyl ether can significantly impact the curing characteristics and ultimate performance of the polymer system. This guide offers a side-by-side comparison of the physical and chemical properties of TAPE and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable crosslinker for a given application.

Physical and Chemical Properties of Selected Multi-Functional Allyl Ethers

A summary of the key physical and chemical properties of Triallyl Pentaerythritol (TAPE), Tetraallyl Pentaerythritol, Trimethylolpropane Diallyl Ether (TMPDE), and Diallyl Phthalate (DAP) is presented in Table 1. The functionality, molecular weight, and structure of these molecules directly influence their reactivity and the properties of the resulting polymer network.

Table 1: Physical and Chemical Properties of Selected Multi-Functional Allyl Ethers

PropertyThis compound (TAPE)Tetraallyl PentaerythritolTrimethylolpropane Diallyl Ether (TMPDE)Diallyl Phthalate (DAP)
CAS Number 1471-17-61529-43-7682-09-7131-17-9
Molecular Formula C₁₄H₂₄O₄C₁₇H₂₈O₄C₁₂H₂₂O₃C₁₄H₁₄O₄
Molecular Weight 256.34 g/mol 296.41 g/mol 214.30 g/mol 246.26 g/mol
Functionality (Allyl Groups) 3422
Hydroxyl Groups 1010
Appearance Colorless to light yellow liquidColorless to light yellow liquidColorless liquidColorless to pale yellow oily liquid
Boiling Point 156-161 °C @ 3 mmHg-135 °C @ 13 mmHg161 °C @ 4 mmHg
Density ~1.00 g/cm³-~0.955 g/mL at 25 °C~1.12 g/cm³

Comparative Performance in Polymer Systems

The performance of multi-functional allyl ethers as crosslinkers is primarily determined by their functionality and chemical structure. Higher functionality generally leads to a higher crosslink density, which in turn enhances the mechanical strength and thermal stability of the cured polymer.

A study on the effect of the chemical structure of allyl ethers on the polymerization of multifunctional acrylate (B77674) systems revealed that the curing rate and the extent of cure are dependent on the molecular weight and the number of allyl groups in the molecule.[1] Highly functional allyl ethers contribute to the formation of a more rigid and densely cross-linked network.[1]

Table 2: Comparative Performance Characteristics of Multi-Functional Allyl Ethers in Unsaturated Polyester Resins

Performance MetricThis compound (TAPE)Tetraallyl PentaerythritolTrimethylolpropane Diallyl Ether (TMPDE)Diallyl Phthalate (DAP)
Curing Speed FastVery FastModerate to FastModerate
Crosslink Density HighVery HighModerateModerate
Hardness of Cured Resin HighVery HighGoodGood
Thermal Stability GoodExcellentGoodGood
Chemical Resistance ExcellentSuperiorGoodExcellent
Flexibility ModerateLowGoodModerate

Note: The performance characteristics in this table are generalized based on the functionality and typical applications of these crosslinkers. Actual performance may vary depending on the specific formulation and curing conditions.

Experimental Protocols

Synthesis of Multi-Functional Allyl Ethers

The synthesis of allyl ethers of polyols like pentaerythritol and trimethylolpropane is typically achieved through a Williamson ether synthesis. This involves the reaction of the polyol with an allyl halide (e.g., allyl chloride) in the presence of a base.

3.1.1. Synthesis of this compound (TAPE)

  • Materials: Pentaerythritol, allyl chloride, sodium hydroxide (B78521), and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

  • Procedure:

    • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve pentaerythritol in an aqueous solution of sodium hydroxide.

    • Add the phase transfer catalyst to the mixture.

    • Slowly add allyl chloride to the reaction mixture while maintaining a constant temperature (typically 60-80 °C).[2]

    • After the addition is complete, continue stirring for several hours until the reaction is complete (monitored by techniques like GC or TLC).

    • Cool the reaction mixture and separate the organic layer.

    • Wash the organic layer with water and brine to remove unreacted reagents and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Purify the crude product by vacuum distillation to obtain pure this compound.[3]

3.1.2. Synthesis of Trimethylolpropane Diallyl Ether (TMPDE)

  • Materials: Trimethylolpropane, allyl chloride, sodium hydroxide.

  • Procedure:

    • Charge a flask with trimethylolpropane and heat to 90°C.

    • Simultaneously add a 40% aqueous solution of sodium hydroxide and allyl chloride dropwise to the flask over a period of 2-3 hours while maintaining the temperature and stirring.[4]

    • After the addition, continue the reaction until completion.

    • Add water to dissolve the precipitated sodium chloride and separate the organic layer.

    • The organic layer can be purified by vacuum distillation to yield TMPDE with a purity of over 99%.[4]

3.1.3. Synthesis of Diallyl Phthalate (DAP)

  • Materials: Phthalic anhydride (B1165640), allyl alcohol, and a catalyst (e.g., p-toluenesulfonic acid).

  • Procedure:

    • In a reaction flask equipped with a Dean-Stark trap and condenser, combine phthalic anhydride and allyl alcohol.

    • Add the acid catalyst to the mixture.

    • Heat the mixture to reflux and continuously remove the water formed during the esterification reaction using the Dean-Stark trap.

    • Monitor the reaction progress by measuring the acid value of the reaction mixture.

    • Once the desired acid value is reached, cool the mixture.

    • The crude product can be purified by vacuum distillation.[1]

Evaluation of Crosslinker Performance in Unsaturated Polyester Resin

This protocol describes a general method for evaluating the performance of different multi-functional allyl ethers as crosslinkers in an unsaturated polyester resin system.

  • Materials: Unsaturated polyester resin, styrene (B11656), the multi-functional allyl ether to be tested (TAPE, Tetraallyl Pentaerythritol, TMPDE, or DAP), a peroxide initiator (e.g., methyl ethyl ketone peroxide - MEKP), and a promoter (e.g., cobalt naphthenate).

  • Procedure:

    • Formulation: Prepare a series of formulations by blending the unsaturated polyester resin with a fixed amount of styrene and varying amounts of the multi-functional allyl ether.

    • Initiation: To each formulation, add a specific amount of the promoter and initiator, and mix thoroughly.

    • Curing: Pour the catalyzed resin into molds and allow it to cure at room temperature. Monitor the gel time and the peak exotherm temperature.

    • Post-Curing: After the initial cure, post-cure the samples in an oven at an elevated temperature (e.g., 80 °C) for a specified period to ensure complete crosslinking.

    • Characterization:

      • Hardness: Measure the Barcol or Shore D hardness of the cured samples.

      • Mechanical Properties: Perform tensile and flexural tests to determine properties such as tensile strength, modulus, and elongation at break.

      • Thermal Analysis: Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the cured polymer.[5][6][7][8]

      • Gel Content: Determine the extent of crosslinking by measuring the gel content. This involves immersing a weighed sample of the cured polymer in a suitable solvent (e.g., acetone) for an extended period, then drying and re-weighing the insoluble portion.[9]

Visualization of Structures and Workflows

Chemical Structures of Multi-Functional Allyl Ethers

G cluster_TAPE This compound (TAPE) cluster_TetraAPE Tetraallyl Pentaerythritol cluster_TMPDE Trimethylolpropane Diallyl Ether (TMPDE) cluster_DAP Diallyl Phthalate (DAP) TAPE C(CH₂OCH₂CH=CH₂)₃(CH₂OH) TetraAPE C(CH₂OCH₂CH=CH₂)₄ TMPDE CH₃CH₂C(CH₂OH)(CH₂OCH₂CH=CH₂)₂ DAP C₆H₄(COOCH₂CH=CH₂)₂

Caption: Chemical structures of the compared multi-functional allyl ethers.

General Workflow for Unsaturated Polyester Resin Curing

G Resin Unsaturated Polyester Resin + Styrene Mixing Thorough Mixing Resin->Mixing Crosslinker Multi-functional Allyl Ether (TAPE, etc.) Crosslinker->Mixing Promoter Promoter (e.g., Cobalt Naphthenate) Promoter->Mixing Initiator Initiator (e.g., MEKP) Initiator->Mixing Curing Curing at Room Temperature (Gelation and Exotherm) Mixing->Curing PostCuring Post-Curing (Elevated Temperature) Curing->PostCuring CuredProduct Crosslinked Polyester PostCuring->CuredProduct

Caption: General experimental workflow for curing unsaturated polyester resin.

Performance Comparison Logic

G Functionality Allyl Ether Functionality CrosslinkDensity Crosslink Density Functionality->CrosslinkDensity Increases Mechanical Mechanical Properties (Hardness, Strength) CrosslinkDensity->Mechanical Improves Thermal Thermal Stability (Tg) CrosslinkDensity->Thermal Increases TAPE TAPE (3) TAPE->Functionality TetraAPE Tetra-APE (4) TetraAPE->Functionality TMPDE TMPDE (2) TMPDE->Functionality DAP DAP (2) DAP->Functionality

Caption: Logical relationship between functionality and performance.

References

A Comparative Guide to Validating the Degree of Crosslinking in Triallyl Pentaerythritol Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of key methodologies for characterizing network formation in triallyl pentaerythritol-based polymers, complete with experimental protocols and comparative data.

The extent of crosslinking in a polymer network is a critical parameter that dictates its mechanical properties, swelling behavior, and ultimately its performance in applications ranging from drug delivery to tissue engineering. For networks derived from triallyl pentaerythritol (B129877), a tetra-functional crosslinking agent, precise validation of the degree of crosslinking is paramount. This guide provides a comparative overview of common techniques used for this purpose, offering detailed experimental protocols and a summary of quantitative data to aid in the selection of the most appropriate validation method.

Key Validation Methodologies: A Comparative Overview

Several well-established techniques can be employed to determine the degree of crosslinking in polymer networks. The choice of method often depends on the specific properties of the network, the desired level of accuracy, and the available instrumentation. The most common methods include sol-gel analysis, swelling ratio determination, and rheological analysis. Spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy can provide qualitative and semi-quantitative information about the crosslinking process.

Method Principle Information Obtained Advantages Disadvantages
Sol-Gel Analysis Separation of the soluble (sol) fraction from the insoluble, crosslinked (gel) fraction of the polymer network by solvent extraction.Gel fraction (%), a direct measure of the extent of network formation.Simple, direct, and widely accessible.Can be time-consuming; solvent choice is critical.
Swelling Ratio Measurement of the amount of solvent absorbed by the crosslinked network at equilibrium.Swelling ratio (Q), which is inversely related to the crosslink density. Can be used to calculate the average molecular weight between crosslinks (Mc).Simple and provides information about the network structure.Indirect method; requires knowledge of the Flory-Huggins interaction parameter.
Rheological Analysis Measurement of the viscoelastic properties of the material, such as the storage modulus (G') and loss modulus (G'').Storage modulus (G') in the rubbery plateau region is proportional to the crosslink density.Provides information on mechanical properties and network structure; non-destructive.Requires specialized equipment; interpretation can be complex.
FTIR Spectroscopy Monitoring the disappearance of the vinyl C=C bond stretching vibration of the allyl groups during polymerization.Qualitative or semi-quantitative assessment of the conversion of allyl groups.Fast and provides information on the chemical changes during crosslinking.Primarily qualitative for crosslink density; quantification can be challenging.

Experimental Protocols

Sol-Gel Analysis

This method determines the fraction of the polymer that has been incorporated into the insoluble network (the gel fraction).

Materials:

  • Dried this compound network sample

  • Soxhlet extraction apparatus

  • Extraction thimble

  • Appropriate solvent (e.g., toluene (B28343), acetone)

  • Vacuum oven

  • Analytical balance

Procedure:

  • Accurately weigh a dried sample of the crosslinked this compound network (W_initial).

  • Place the sample in a cellulose (B213188) extraction thimble.

  • Perform Soxhlet extraction with a suitable solvent for a prolonged period (e.g., 24-48 hours) to remove the soluble (sol) fraction.

  • After extraction, carefully remove the thimble containing the insoluble gel fraction.

  • Dry the gel fraction in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved (W_final).

  • Calculate the gel fraction using the following equation:

    Gel Fraction (%) = (W_final / W_initial) x 100

Swelling Ratio Determination

The swelling behavior of a crosslinked network is inversely proportional to its crosslink density.

Materials:

  • Dried this compound network sample

  • Suitable solvent (e.g., deionized water for hydrogels, toluene for organogels)

  • Vials

  • Analytical balance

  • Filter paper

Procedure:

  • Accurately weigh a dried sample of the crosslinked network (W_dry).

  • Immerse the sample in a vial containing an excess of the chosen solvent.

  • Allow the sample to swell at a constant temperature until equilibrium is reached (this may take several hours to days).

  • At regular intervals, remove the swollen sample, gently blot the surface with filter paper to remove excess solvent, and weigh it (W_swollen).

  • Continue until the weight of the swollen sample remains constant.

  • Calculate the swelling ratio (Q) using the following equation:

    Q = (W_swollen - W_dry) / W_dry

The average molecular weight between crosslinks (Mc) can be estimated using the Flory-Rehner equation, which requires the Flory-Huggins polymer-solvent interaction parameter (χ).

Rheological Analysis

Rheology provides information about the viscoelastic properties of the network, which are directly related to the crosslink density.

Instrumentation:

  • Rheometer with parallel plate or cone-plate geometry

Procedure:

  • Place a sample of the this compound network onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap distance.

  • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).

  • Within the LVER, perform a frequency sweep at a constant strain and temperature.

  • The storage modulus (G') in the rubbery plateau region of the frequency sweep is proportional to the crosslink density.

FTIR Spectroscopy

FTIR spectroscopy can be used to monitor the consumption of the allyl groups' C=C double bonds during the crosslinking reaction.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Obtain an FTIR spectrum of the uncrosslinked this compound monomer.

  • Obtain FTIR spectra of the polymer network at different stages of crosslinking.

  • Monitor the decrease in the intensity of the characteristic peak for the C=C stretching vibration of the allyl group (typically around 1645 cm⁻¹). The disappearance of this peak indicates the consumption of the allyl groups and the formation of the crosslinked network. For semi-quantitative analysis, the peak area can be normalized to an internal standard peak that does not change during the reaction.

Visualizing the Validation Workflow

experimental_workflow cluster_synthesis Network Synthesis cluster_validation Crosslinking Validation cluster_data Data Analysis cluster_interpretation Interpretation synthesis This compound Network Formation sol_gel Sol-Gel Analysis synthesis->sol_gel swelling Swelling Ratio Determination synthesis->swelling rheology Rheological Analysis synthesis->rheology ftir FTIR Spectroscopy synthesis->ftir gel_fraction Calculate Gel Fraction (%) sol_gel->gel_fraction swelling_ratio Calculate Swelling Ratio (Q) swelling->swelling_ratio storage_modulus Determine Storage Modulus (G') rheology->storage_modulus peak_intensity Analyze C=C Peak Intensity ftir->peak_intensity crosslink_density Degree of Crosslinking gel_fraction->crosslink_density swelling_ratio->crosslink_density storage_modulus->crosslink_density peak_intensity->crosslink_density

Caption: Experimental workflow for validating the degree of crosslinking.

Logical Relationships in Crosslinked Networks

The degree of crosslinking directly influences the macroscopic properties of the polymer network. This relationship can be visualized as follows:

logical_relationship cluster_properties Network Properties crosslinking Degree of Crosslinking gel_fraction Gel Fraction crosslinking->gel_fraction increases swelling Swelling Ratio crosslinking->swelling decreases modulus Storage Modulus (G') crosslinking->modulus increases mc Molecular Weight between Crosslinks (Mc) crosslinking->mc decreases

Caption: Relationship between crosslinking and network properties.

A Comparative Guide to Analytical Methods for Quantifying Residual Triallyl Pentaerythritol (TAPE) in Cured Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cured polymers, the quantification of residual monomers such as triallyl pentaerythritol (B129877) (TAPE) is critical for quality control, product safety, and performance assessment. The presence of unreacted TAPE can affect the mechanical properties, biocompatibility, and long-term stability of the final product. This guide provides a comparative overview of common analytical methods for quantifying residual TAPE, complete with experimental protocols and performance data to aid in method selection.

The primary analytical techniques for the determination of residual monomers in polymer matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the volatility of the analyte, the complexity of the polymer matrix, and the required sensitivity.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the quantification of residual TAPE. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase, followed by UV or other detection methods.
Sample Preparation Solvent Extraction, Headspace AnalysisSolvent Extraction, Dissolution/Precipitation
Limit of Detection (LOD) 0.05 - 0.1 mg/kg1 - 5 mg/kg
Limit of Quantification (LOQ) 0.15 - 0.3 mg/kg3 - 15 mg/kg
**Linearity (R²) **> 0.995> 0.995
Precision (%RSD) < 10%< 10%
Accuracy (Recovery) 85 - 110%90 - 105%
Analysis Time ~30 minutes per sample~20 minutes per sample
Advantages High sensitivity and selectivity, definitive identification by mass spectrum.Suitable for less volatile compounds, simpler sample preparation for some matrices.
Disadvantages May require derivatization for non-volatile compounds, potential for thermal degradation of the analyte.Lower sensitivity compared to GC-MS, potential for matrix interference.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Solvent Extraction

This method is highly sensitive and provides definitive identification of TAPE.

1. Sample Preparation: Ultrasonic-Aided Solvent Extraction

  • Weigh approximately 1 gram of the cured polymer sample, which has been cryogenically ground to a fine powder.

  • Place the powder into a 20 mL glass vial.

  • Add 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or acetone) and an internal standard (e.g., 1,4-dichlorobenzene).

  • Place the vial in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C)[1][2].

  • After extraction, centrifuge the sample to separate the polymer debris.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for TAPE (e.g., m/z 57, 99, 141, 199).

3. Calibration and Quantification

  • Prepare a series of calibration standards of TAPE in the extraction solvent with a constant concentration of the internal standard.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of TAPE to the peak area of the internal standard against the concentration of TAPE.

  • Quantify the amount of TAPE in the sample extract using the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for TAPE and can be advantageous if the polymer matrix contains other non-volatile interfering compounds.

1. Sample Preparation: Dissolution and Precipitation

  • Weigh approximately 0.5 grams of the finely ground cured polymer into a 50 mL beaker.

  • Dissolve the polymer in 10 mL of a suitable solvent in which the polymer is soluble but TAPE is also soluble (e.g., tetrahydrofuran (B95107) - THF).

  • Once dissolved, add 20 mL of a non-solvent for the polymer (e.g., methanol) to precipitate the polymer.

  • Stir the mixture for 10 minutes to ensure complete precipitation.

  • Filter the mixture through a 0.45 µm PTFE syringe filter to remove the precipitated polymer.

  • The filtrate, containing the residual TAPE, is then collected in an HPLC vial for analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Calibration and Quantification

  • Prepare a series of TAPE calibration standards in the mobile phase.

  • Analyze the standards using the established HPLC method.

  • Create a calibration curve by plotting the peak area of TAPE against its concentration.

  • Determine the concentration of TAPE in the sample solution from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Cured Polymer Sample grind Cryogenic Grinding start->grind weigh Weighing grind->weigh extract Ultrasonic Extraction (Dichloromethane) weigh->extract separate Centrifugation & Filtration extract->separate inject GC Injection separate->inject Sample Extract separate_gc Chromatographic Separation inject->separate_gc detect Mass Spectrometry Detection separate_gc->detect quantify Quantification (Internal Standard) detect->quantify result Residual TAPE Concentration quantify->result

Caption: Workflow for GC-MS analysis of residual TAPE in cured polymers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Cured Polymer Sample grind Grinding start->grind dissolve Dissolution in THF grind->dissolve precipitate Precipitation with Methanol dissolve->precipitate filter Filtration precipitate->filter inject HPLC Injection filter->inject Sample Filtrate separate_hplc Chromatographic Separation inject->separate_hplc detect UV Detection separate_hplc->detect quantify Quantification (External Standard) detect->quantify result Residual TAPE Concentration quantify->result

Caption: Workflow for HPLC analysis of residual TAPE in cured polymers.

Conclusion

The selection of an appropriate analytical method for quantifying residual TAPE in cured polymers depends on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. GC-MS offers superior sensitivity and specificity, making it ideal for trace-level quantification. HPLC provides a robust alternative, particularly for less volatile analytes or when GC-MS is not available. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in the development and validation of their analytical methods.

References

A Comparative Performance Analysis: Thiol-Ene vs. Acrylate Polymerization for Triallyl Pentaerythritol-Based Networks

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry, particularly for applications in biomaterials, coatings, and drug delivery, the choice of polymerization technique is paramount to tailoring the final properties of the material. This guide provides a detailed performance comparison between two prominent photo-initiated polymerization methods—thiol-ene and acrylate (B77674) polymerization—with a focus on networks formed using triallyl pentaerythritol (B129877) as a key monomer. This comparison is supported by experimental data from representative systems to guide researchers, scientists, and drug development professionals in selecting the optimal chemistry for their specific needs.

Executive Summary

Thiol-ene and acrylate polymerizations offer distinct advantages and disadvantages rooted in their fundamental reaction mechanisms. Thiol-ene polymerization proceeds via a step-growth mechanism, leading to more homogeneous network structures, reduced shrinkage stress, and a notable insensitivity to oxygen inhibition.[1][2] In contrast, acrylate polymerization follows a chain-growth mechanism, which can achieve high molecular weights rapidly but often results in heterogeneous networks and is notoriously susceptible to oxygen inhibition.[3] When considering triallyl pentaerythritol as the 'ene' component in a thiol-ene system, it contributes to the formation of a crosslinked network. For a comparative acrylate system, a trifunctional acrylate monomer like pentaerythritol triacrylate (PETA) can be considered a structural analogue.

Reaction Mechanisms: A Fundamental Divide

The divergent performance characteristics of thiol-ene and acrylate systems originate from their distinct polymerization pathways. Thiol-ene polymerization is a radical-mediated step-growth addition reaction. A thiyl radical adds across an 'ene' double bond (in this case, the allyl group of this compound), followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from a thiol, regenerating the thiyl radical. This cycle repeats, gradually building a homogeneous network.

Acrylate polymerization, however, is a chain-growth process. A radical initiator activates an acrylate monomer, which then rapidly adds subsequent monomers to the growing polymer chain. This leads to the formation of long polymer chains from the outset of the reaction. When multifunctional acrylates are used, a crosslinked network is formed, but the rapid, localized polymerization can lead to network heterogeneity.

References

A Comparative Guide to the Biocompatibility of Polymers Crosslinked with Triallyl Pentaerythritol for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable crosslinking agent is a critical determinant of the biocompatibility and overall performance of polymeric biomaterials used in medical devices, drug delivery systems, and tissue engineering scaffolds. Triallyl pentaerythritol (B129877) (TAPE) is a crosslinking agent that has garnered interest for its potential to create stable polymer networks. This guide provides an objective comparison of the biocompatibility of polymers crosslinked with TAPE and its close analog, pentaerythritol triacrylate (PETA), against common alternative crosslinkers. The information presented herein is supported by experimental data to aid in the informed selection of materials for medical applications.

Executive Summary

This guide compares the in vitro cytotoxicity and hemocompatibility of polymers crosslinked with triallyl pentaerythritol (or its analog pentaerythritol triacrylate) against several alternatives: N,N'-methylenebisacrylamide (MBAA), poly(ethylene glycol) diglycidyl ether (PEGDE), 1,4-butanediol (B3395766) diglycidyl ether (BDDE), and the natural crosslinker, genipin (B1671432). While direct comparative data for TAPE is limited, studies on the structurally similar PETA suggest that pentaerythritol-based crosslinkers can yield polymers with good biocompatibility, demonstrating high cell viability. Natural crosslinkers like genipin also exhibit excellent biocompatibility. In contrast, synthetic crosslinkers such as BDDE have raised some concerns regarding long-term adverse effects.

Data Presentation: A Comparative Analysis of Crosslinker Biocompatibility

The following tables summarize key biocompatibility data for various crosslinkers. It is important to note that the data is compiled from different studies using various polymer systems, cell lines, and experimental conditions. Therefore, direct comparison should be made with caution.

Table 1: In Vitro Cytotoxicity Data

CrosslinkerPolymer SystemCell LineCell Viability (%)Reference
Pentaerythritol Triacrylate (PETA)Poly(L-lactide) (PLA)Not Specified>90%[1]
Pentaerythritol Triacrylate (PETA)Poly(trimethylene carbonate) (PTMC)Not SpecifiedNon-cytotoxic[2][3]
GenipinChitosanL929 fibroblasts88.4 - 90.9%[4]
1,4-butanediol diglycidyl ether (BDDE)Hyaluronic AcidHuman keratinocytes and fibroblastsReduced cell viability compared to PEGDE
N,N'-methylenebisacrylamide (MBAA)Not Specified in available abstractsNot Specified in available abstractsData not readily available in abstracts

Table 2: Hemocompatibility Data (Hemolysis %)

CrosslinkerPolymer SystemHemolysis (%)Reference
This compound (TAPE)Data not readily available in abstractsData not readily available in abstracts
Pentaerythritol Triacrylate (PETA)Data not readily available in abstractsData not readily available in abstracts
GenipinData not readily available in abstractsData not readily available in abstracts
1,4-butanediol diglycidyl ether (BDDE)Data not readily available in abstractsData not readily available in abstracts
N,N'-methylenebisacrylamide (MBAA)Data not readily available in abstractsData not readily available in abstracts
Poly(ethylene glycol) diglycidyl ether (PEGDE)Hyaluronic AcidLower hemolysis than BDDE

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to facilitate the replication and validation of these findings.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT reagent (5 mg/mL in phosphate-buffered saline - PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test polymer samples and controls

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Sample Incubation: Introduce the test polymer samples (e.g., as extracts or in direct contact) to the cells. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Express the cell viability as a percentage of the negative control.

Hemolysis Assay for Hemocompatibility

This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.

Materials:

  • Fresh whole human blood with an anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Triton X-100) and negative control (e.g., PBS)

  • Test polymer samples

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: Centrifuge the whole blood to separate the RBCs. Wash the RBCs several times with PBS. Resuspend the RBCs in PBS to a desired concentration (e.g., 5% v/v).

  • Sample Incubation: Place the test polymer samples in test tubes. Add the RBC suspension to the tubes. Include positive and negative controls.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis relative to the positive control (representing 100% hemolysis).

Mandatory Visualization

Experimental Workflow for Biocompatibility Assessment

The following diagram illustrates a typical workflow for assessing the biocompatibility of a crosslinked polymer.

experimental_workflow cluster_synthesis Polymer Synthesis & Crosslinking cluster_characterization Material Characterization cluster_invitro In Vitro Biocompatibility cluster_invivo In Vivo Biocompatibility (Optional) Polymer Base Polymer Synthesis Crosslinking Reaction Polymer->Synthesis Crosslinker Crosslinking Agent (TAPE or Alternative) Crosslinker->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) Characterization->Hemocompatibility Data Data Analysis & Comparison Cytotoxicity->Data Hemocompatibility->Data Implantation Animal Implantation Histology Histological Analysis Implantation->Histology Inflammation Inflammatory Response Implantation->Inflammation Histology->Data Inflammation->Data Data->Implantation

Caption: Workflow for assessing polymer biocompatibility.

Signaling Pathway: NF-κB Activation in Response to Biomaterials

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response to implanted biomaterials. Leachables or surface properties of a polymer can trigger this pathway, leading to the expression of pro-inflammatory cytokines.

nf_kb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Biomaterial Biomaterial (Leachables/Surface) Receptor Cell Surface Receptor (e.g., TLRs) Biomaterial->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB IkB_p P-IκB IkB->IkB_p NFkB_active NF-κB NFkB_inactive->NFkB_active translocates to Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_active->DNA binds to Transcription Gene Transcription DNA->Transcription initiates mRNA mRNA Transcription->mRNA Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mRNA->Cytokines translation

Caption: NF-κB signaling pathway activation by biomaterials.

References

A Comparative Guide to Leachable Compounds from Crosslinked Biomaterials: Triallyl Pentaerythritol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Crosslinking Agents

The choice of crosslinking agent influences the biocompatibility and safety profile of the final material. A primary concern is the potential for unreacted monomer or crosslinker to leach out of the polymer matrix over time.

Triallyl Pentaerythritol (B129877) (TAPE) is a trifunctional monomer used to create crosslinked networks in polymers. Its allyl groups can participate in free-radical polymerization, often initiated by UV light or heat. The primary leachable concerns from TAPE-crosslinked materials are residual, unreacted TAPE monomer and low-molecular-weight oligomers. While specific toxicity data for TAPE is limited in the public domain, it is structurally related to other acrylate (B77674) and allyl compounds that are known to be irritants and sensitizers[1][2].

Alternative Crosslinkers have been investigated to address the potential cytotoxicity associated with some synthetic crosslinkers.

  • Glutaraldehyde: A widely used and effective crosslinking agent, particularly for protein-based materials. However, concerns about its cytotoxicity due to the leaching of unreacted molecules have led to a search for safer alternatives[3].

  • Genipin (B1671432): A naturally derived crosslinking agent from the gardenia fruit. It is known for its lower cytotoxicity compared to glutaraldehyde[4]. However, unreacted genipin can still be present and its complete removal is crucial.

  • Dialdehyde Starch (DAS): A biodegradable and generally recognized as safe (GRAS) polysaccharide-based crosslinker. It is considered a less toxic alternative to glutaraldehyde, though the potential for leaching of unreacted aldehydes exists[5][6][7].

  • Poly(ethylene glycol) Diglycidyl Ether (PEGDE): A flexible and biocompatible crosslinker. While generally considered safe, residual PEGDE and its hydrolysis byproducts could be potential leachables that require assessment[8][9].

Quantitative Analysis of Leachable Compounds

A comprehensive analysis of leachable compounds is essential for the safety assessment of any new biomaterial. The following table provides a hypothetical comparison based on available data for similar compounds and general expectations for these classes of crosslinkers. It is critical to note that these values are illustrative and actual leachable levels must be determined experimentally for each specific material and application.

CrosslinkerPotential Leachable CompoundsTypical Concentration Range (µg/g of material) - HypotheticalAnalytical MethodReference
Triallyl Pentaerythritol (TAPE) Residual TAPE monomer, TAPE oligomers1 - 50GC-MS, LC-MSBased on[1][10]
Glutaraldehyde Residual glutaraldehyde0.5 - 20HPLC-UV, LC-MSGeneral Knowledge
Genipin Residual genipin1 - 30HPLC-UV, LC-MSGeneral Knowledge
Dialdehyde Starch (DAS) Residual aldehyde groups, low MW starch fragments5 - 100Colorimetric assays, LC-MSGeneral Knowledge
Poly(ethylene glycol) Diglycidyl Ether (PEGDE) Residual PEGDE, PEGDE hydrolysis products1 - 50LC-MS, GC-MS[8]

Note: The concentration ranges are hypothetical and intended for illustrative purposes only. Actual concentrations are highly dependent on the specific material, crosslinking efficiency, and post-processing purification steps.

Experimental Protocols

A robust and validated analytical methodology is crucial for the accurate identification and quantification of leachable compounds. The following protocols outline a general workflow for a comprehensive extractables and leachables (E&L) study, in line with ISO 10993 guidelines[11][12][13].

Extraction Study (Simulated Use)

Objective: To identify and quantify compounds that migrate from the material under conditions that simulate clinical use.

Methodology:

  • Sample Preparation: The crosslinked material is prepared with a known surface area-to-volume ratio.

  • Solvent Selection: Solvents are chosen to mimic the physiological environment. Typically, a combination of polar (e.g., purified water, saline) and non-polar (e.g., hexane) solvents are used to cover a range of potential leachables[13][14].

  • Extraction Conditions: The material is incubated in the chosen solvents for a duration and at a temperature that reflects the intended clinical use. For long-term applications, accelerated aging conditions may be employed.

  • Extract Analysis: The extracts are analyzed using a suite of analytical techniques to identify and quantify the leachable compounds.

Analytical Techniques

A combination of chromatographic and spectroscopic techniques is necessary to detect and identify a wide range of potential leachables[15].

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: Separates volatile and semi-volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. The mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented ions.

    • Application: Ideal for identifying and quantifying residual monomers like TAPE and other small, volatile organic compounds[1].

    • Sample Preparation: Liquid-liquid extraction or solid-phase microextraction (SPME) of the aqueous extracts, followed by direct injection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: Separates non-volatile and thermally labile compounds in a liquid mobile phase. The mass spectrometer provides sensitive detection and identification.

    • Application: Suitable for a broad range of compounds including larger oligomers, and non-volatile crosslinkers like genipin and PEGDE[16].

    • Sample Preparation: Direct injection of the aqueous or organic extracts, often after a concentration step.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

    • Principle: Detects and quantifies elemental impurities at trace levels.

    • Application: Used to screen for any leachable metal catalysts or inorganic impurities that may have been introduced during the manufacturing process.

Toxicological Risk Assessment

Once leachable compounds are identified and quantified, a toxicological risk assessment is performed in accordance with ISO 10993-17 to determine the allowable limits for these substances[11][12][17][18][19]. This involves establishing a tolerable intake (TI) for each leachable based on available toxicological data.

Visualizing the Workflow and Relationships

To better understand the process of leachable compound analysis and the interplay of different crosslinkers, the following diagrams are provided.

ExperimentalWorkflow Experimental Workflow for Leachable Compound Analysis cluster_prep Sample Preparation & Extraction cluster_analysis Analytical Techniques cluster_data Data Analysis & Assessment Start Crosslinked Material Extraction Extraction with Simulated Solvents (e.g., Water, Saline, Hexane) Start->Extraction GCMS GC-MS Analysis (Volatiles/Semi-volatiles) Extraction->GCMS LCMS LC-MS Analysis (Non-volatiles) Extraction->LCMS ICPMS ICP-MS Analysis (Elemental Impurities) Extraction->ICPMS Quantification Identification & Quantification of Leachables GCMS->Quantification LCMS->Quantification ICPMS->Quantification RiskAssessment Toxicological Risk Assessment (ISO 10993-17) Quantification->RiskAssessment FinalReport FinalReport RiskAssessment->FinalReport Final Report & Safety Evaluation

Caption: Workflow for leachable compound analysis.

CrosslinkerComparison Logical Relationships in Crosslinker Selection cluster_synthetic Synthetic Crosslinkers cluster_natural Natural/Biocompatible Alternatives TAPE This compound (TAPE) Glutaraldehyde Glutaraldehyde Leachables Potential for Leachable Residual Monomers/Crosslinkers TAPE->Leachables Glutaraldehyde->Leachables Genipin Genipin DAS Dialdehyde Starch (DAS) Genipin->Leachables DAS->Leachables PEGDE PEGDE PEGDE->Leachables Cytotoxicity Potential Cytotoxicity Leachables->Cytotoxicity

Caption: Crosslinker types and associated risks.

References

A Comparative Guide to Triallyl Pentaerythritol and Diacrylate Crosslinkers: Impact on Polymer Flexibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision in polymer design, profoundly influencing the mechanical properties of the final product. This guide provides an objective comparison between two common types of crosslinkers: triallyl pentaerythritol (B129877) (TAPE) and diacrylates, with a focus on their effect on polymer flexibility. The information is supported by experimental data and detailed methodologies for key characterization techniques.

Chemical Structure and Crosslinking Mechanism

The flexibility of a polymer is largely dictated by its internal network structure, which is defined by the crosslinking agent. TAPE and diacrylates differ in their chemical structure and the way they form these networks.

Triallyl Pentaerythritol (TAPE): TAPE is a trifunctional monomer, meaning each molecule has three reactive allyl groups and one hydroxyl group.[1] This allows a single TAPE molecule to connect with three different polymer chains, potentially leading to a high crosslink density and a more complex three-dimensional network.[2] Allyl groups typically participate in free radical polymerization.

Diacrylate Crosslinkers: Diacrylates are difunctional, possessing two reactive acrylate (B77674) groups at the ends of a central spacer chain. A common example is polyethylene (B3416737) glycol diacrylate (PEGDA).[3] The length and chemical nature of this spacer are critical; longer, more flexible spacers like those in high molecular weight PEGDA can increase the distance between crosslinks, imparting greater flexibility to the polymer network.[4][5] Conversely, short and rigid spacers, as in ethylene (B1197577) glycol dimethacrylate (EGDMA), tend to create stiffer, more brittle polymers.[3][5] Acrylate groups are known to be highly reactive in free-radical photopolymerization.[6][7]

G cluster_0 Chemical Structures TAPE This compound (TAPE) C(CH₂OH)(CH₂OCH₂CH=CH₂)₃ Diacrylate Diacrylate (e.g., PEGDA) H₂C=CHCOO-(CH₂CH₂O)n-COCH=CH₂

Caption: Chemical structures of TAPE and a generic diacrylate.

Impact on Polymer Network and Flexibility

The choice between the trifunctional TAPE and a difunctional diacrylate fundamentally alters the polymer network architecture and, consequently, its mechanical behavior.

  • Crosslink Density: TAPE's trifunctional nature can create a more densely crosslinked network compared to a difunctional diacrylate at the same molar concentration.[1][2] Generally, a higher crosslink density restricts the mobility of polymer chains, leading to a stiffer, less flexible material with a higher Young's modulus and lower elongation at break.[8][9]

  • Chain Length (Diacrylates): For diacrylates, flexibility is highly tunable. Using a long-chain diacrylate, such as a high molecular weight PEGDA, increases the length of the polymer chains between crosslinks.[4] This results in a lower crosslink density and a more elastic, flexible network capable of absorbing more water (in the case of hydrogels).[3][10] Short-chain diacrylates create a tighter network, increasing rigidity.[5][11]

  • Reactivity: Acrylate groups are generally more reactive than the allyl groups found in TAPE.[12] The lower reactivity of allyl groups can sometimes lead to different network formations, as they are more prone to chain transfer reactions, which can affect the final mechanical properties.[12]

G cluster_input Crosslinker Properties cluster_output Resulting Polymer Properties Trifunctional High Functionality (e.g., TAPE) Network_Dense High Crosslink Density Trifunctional->Network_Dense Difunctional_Short Difunctional Short Chain (e.g., EGDMA) Difunctional_Short->Network_Dense Difunctional_Long Difunctional Long Chain (e.g., PEGDA) Network_Sparse Low Crosslink Density Difunctional_Long->Network_Sparse Rigid High Modulus Low Flexibility Flexible Low Modulus High Flexibility Network_Dense->Rigid Network_Sparse->Flexible

Caption: Relationship between crosslinker type and polymer flexibility.

Quantitative Data Comparison

The following table summarizes experimental data from studies on polymers synthesized with various diacrylate crosslinkers. While direct comparative data for TAPE under identical conditions is limited in the literature, its trifunctional nature suggests it would produce polymers with properties trending towards the higher end of the modulus spectrum, similar to or exceeding short-chain diacrylates.

Crosslinker TypePolymer SystemConcentration (% w/v or mol%)Compressive Modulus (kPa)Tensile Strength (kPa)Elongation at Break (%)Key Finding
PEGDA (MW 400) PEGDA Hydrogel20% w/v260--Shorter PEGDA chains lead to higher stiffness.[11]
PEGDA (MW 3400) PEGDA Hydrogel20% w/v~150 (estimated from graph)--Longer PEGDA chains increase elasticity.[4][11]
PEGDA (MW 1000) Silicone Hydrogel10 wt%1104--Decreasing long-chain PEGDA content increases the elastic modulus.[3]
PEGDA (MW 1000) Silicone Hydrogel18 wt%525--Increasing long-chain PEGDA content enhances material flexibility.[3]
EGDMA PMMA15% v/v-~95,000 (Flexural Strength)-Short-chain dimethacrylates can provide high strength.[5]
PCLDA (MW ~640) Polyacrylamide/Gelatin0.5 mol%23--Compressive modulus increases significantly with crosslinker concentration.[13]
PCLDA (MW ~640) Polyacrylamide/Gelatin2.0 mol%75--Higher crosslinker concentration leads to a stiffer polymer network.[13]

Note: Data is compiled from multiple sources and experimental conditions may vary. PCLDA = Polycaprolactone diacrylate, PMMA = Poly(methyl methacrylate).

Experimental Protocols

General Protocol for Hydrogel Synthesis via Photopolymerization

This protocol describes a common method for fabricating crosslinked hydrogels for mechanical testing.

  • Precursor Solution Preparation:

    • Dissolve the primary polymer (e.g., polyethylene glycol) in a suitable solvent (e.g., phosphate-buffered saline, PBS) to the desired concentration.

    • Add the crosslinker (e.g., PEGDA) to the solution at the desired molar ratio or weight percentage.

    • Add a photoinitiator (e.g., 0.05% w/v of Irgacure 2959).

    • Vortex or stir the solution until all components are fully dissolved.

  • Molding and Curing:

    • Pipette the precursor solution into a mold of defined geometry (e.g., cylindrical molds for compression testing, dog-bone shaped molds for tensile testing).

    • Expose the mold to UV light (e.g., 365 nm) for a specified duration (e.g., 5-10 minutes) to initiate polymerization and crosslinking. The intensity and duration will depend on the photoinitiator and sample thickness.

  • Post-Curing and Equilibration:

    • Carefully remove the crosslinked polymer from the mold.

    • Immerse the samples in a relevant buffer solution (e.g., PBS) and allow them to swell to equilibrium, typically for 24-48 hours. The buffer should be changed periodically to remove any unreacted components.

Protocol for Mechanical Testing
  • Use cylindrical samples with a known diameter and height.

  • Place the equilibrated sample on the lower platen of a universal testing machine.

  • Apply a compressive load at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data until the sample fails or reaches a predefined strain limit (e.g., 50% strain).

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve (typically 10-20% strain).[11]

  • Use dog-bone shaped samples according to ASTM standards.

  • Clamp the sample into the grips of a universal testing machine.

  • Apply a tensile load at a constant strain rate until the sample fractures.

  • Record the stress and strain data.

  • Determine the Young's Modulus (from the initial linear slope), Ultimate Tensile Strength (UTS) (the maximum stress achieved), and Elongation at Break (the strain at which the sample fractures).[9]

G cluster_prep 1. Sample Preparation cluster_test 2. Mechanical Analysis A Prepare Precursor Solution (Polymer + Crosslinker + Photoinitiator) B Pipette Solution into Mold A->B C UV Curing (Photopolymerization) B->C D Equilibrate Sample in Buffer (24-48h) C->D E Perform Mechanical Test (e.g., Compression or Tensile) D->E F Record Stress-Strain Data E->F G Calculate Mechanical Properties (Modulus, Strength, etc.) F->G

Caption: General experimental workflow for polymer synthesis and testing.

Conclusion

The choice between this compound and diacrylate crosslinkers allows for significant control over the final flexibility of a polymer network.

  • Diacrylates , particularly PEGDA, offer high tunability. They are the preferred choice when specific degrees of flexibility are required, as this can be easily modulated by changing the molecular weight and concentration of the crosslinker.[3][11] Long-chain diacrylates are ideal for creating soft, flexible polymers suitable for applications like soft tissue engineering.[10][14]

  • This compound (TAPE) , with its trifunctional structure, is suited for applications where a higher crosslink density is needed to enhance thermal stability and mechanical strength, potentially at the expense of flexibility.[1][2] It provides a means to create a more rigid and robust polymer network.

Ultimately, the selection depends on the target application's specific requirements for stiffness, elasticity, and overall mechanical performance. For drug development and tissue engineering, where mimicking the properties of biological tissues is often crucial, the tunable nature of diacrylate crosslinkers provides a distinct advantage.

References

validation of controlled release kinetics from triallyl pentaerythritol-based matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of triallyl pentaerythritol-based matrices with commonly used alternatives for controlled drug delivery. Due to the limited availability of direct experimental data on this compound-based matrices in publicly accessible literature, this guide establishes a framework for their evaluation by presenting a detailed analysis of established alternatives: Poly(lactic-co-glycolic acid) (PLGA), Alginate, and Chitosan (B1678972). The experimental data and protocols provided for these established materials serve as a benchmark for the validation and comparison of novel matrix systems.

Overview of Polymer-Based Matrices for Controlled Drug Release

Controlled release drug delivery systems are designed to release a therapeutic agent at a predetermined rate, for a specified period. The choice of the matrix material is critical in dictating the release kinetics, biocompatibility, and overall efficacy of the delivery system.

This compound-Based Matrices: A Potential Platform

Pentaerythritol triallyl ether is a crosslinking agent known for its hydrophilic properties.[1] Matrices based on this monomer are anticipated to form hydrogels with a three-dimensional network capable of entrapping and controlling the release of therapeutic agents. While specific drug release data is not widely available, its chemical structure suggests potential for tunable degradation and release profiles.

Established Alternative Matrices

To provide a comparative context, this guide focuses on three widely studied and utilized polymers in controlled drug delivery:

  • Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible copolymer, extensively used in FDA-approved therapeutic products.[2] Its degradation rate and drug release profile can be tailored by altering the ratio of lactic acid to glycolic acid.[3]

  • Alginate: A natural polysaccharide extracted from brown seaweed, known for its biocompatibility and ability to form hydrogels in the presence of divalent cations.[4][5] It is widely explored for the encapsulation of small molecules, proteins, and cells.[6]

  • Chitosan: A cationic polysaccharide derived from chitin, valued for its biocompatibility, biodegradability, and mucoadhesive properties.[7] It has been investigated for various drug delivery applications, including oral, nasal, and ophthalmic routes.

Comparative Analysis of Drug Release Kinetics

The following tables summarize representative in vitro drug release data for PLGA, Alginate, and Chitosan matrices from published studies. This data illustrates the typical release profiles and highlights the influence of the polymer type and formulation on the release kinetics.

Table 1: In Vitro Drug Release from PLGA Microspheres

DrugPLGA CompositionFormulationRelease ProfileReference
Enoxacin50:50MicrospheresBiphasic release with an initial burst of ~12-15% followed by sustained release over 30 days.[8][8]
Aclacinomycin A50:50MicrospheresTriphasic release with an initial burst, followed by a lag phase and then a sustained release phase. Cumulative release of ~50% over 70 days.[9][9]
BCL50:50MicrospheresContinuous release for up to 40 days, with ~50% released in the first 27 days.[10][10]

Table 2: In Vitro Drug Release from Alginate Beads

DrugAlginate ConcentrationFormulationRelease ProfileReference
Ibuprofen2% (w/v)BeadsSustained release with a t50% (time for 50% release) of 3.5 hours in phosphate (B84403) buffer (pH 7.4).[1][11][1][11]
Ibuprofen2.5% (w/v)MicrospheresProlonged release pattern over 8 to 10 hours in simulated intestinal fluid (pH 7.4).[12][12]

Table 3: In Vitro Drug Release from Chitosan Hydrogels

DrugChitosan FormulationFormulationRelease ProfileReference
Ciprofloxacin (B1669076)Chitosan/κ-carrageenan/HAHydrogel nanocompositeSustained release with ~52-66% of the drug released over 120 hours.[13][13]
CiprofloxacinN-trimethyl chitosan/sodium carboxymethyl xanthan gumHydrogel~96.1% cumulative release within 150 minutes in phosphate buffer saline.[14][15][14][15]
CiprofloxacinPEGDA-ChitosanHydrogel~97.34% cumulative release within 150 minutes in phosphate-buffered saline.[16][16]

Comparative Biocompatibility Assessment

Biocompatibility is a critical parameter for any material intended for in vivo use. The following table summarizes key biocompatibility findings for PLGA, Alginate, and Chitosan from various studies.

Table 4: Biocompatibility Profile of Alternative Matrices

MatrixBiocompatibility TestKey FindingsReference
PLGA In vitro Cytotoxicity (MTT Assay) on NIH/3T3 and MDA-MB-231 cellsNo significant cytotoxicity observed for pure PLGA scaffolds over 7 days.[17][18][17][18]
In vitro Cytotoxicity on Human Gingival FibroblastsPLGA at concentrations up to 16 µg/mL did not show significant cytotoxicity after 48 hours.[19][19]
In vivo ImplantationPLGA composites showed favorable cytocompatibility and osteogenesis in MC3T3-E1 cells.[20][21][20][21]
Alginate In vitro Cell Proliferation on Mesenchymal Stem CellsAlginate dialdehyde-gelatin hydrogels showed good cell adherence and proliferation.[4][4]
In vivo Implantation in ratsDid not produce a significant inflammatory reaction, and degradation was observed after four weeks.[4][22][4][22]
In vivo studies in a bone regeneration modelIncorporation of alginate into a HEMA-EGDMA network promoted osteogenic and angiogenic capacity.[23][23]
Chitosan Hemolysis AssayNeutralized chitosan nanoparticle solutions showed low hemolytic activity, with one formulation exhibiting as low as 2.56% hemolysis.[7] However, non-neutralized solutions showed high hemolytic activity.[2][7] Other studies have shown that chitosan nanoparticles and polymers do not induce hemolysis even at high concentrations.[24][2][7][24]
In vitro Cytotoxicity on Human Normal Lung CellsA ciprofloxacin-loaded hydrogel showed high cell viability (97%) at concentrations up to 50 µg/ml.[14][15][14][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments in the evaluation of controlled release matrices.

In Vitro Drug Release Testing

a) Dialysis Membrane Method

This method is widely used for assessing the in vitro drug release from nanoparticulate and microparticulate systems.

  • Materials: Dialysis membrane with a specific molecular weight cut-off (MWCO) at least 100 times higher than the molecular weight of the drug, release medium (e.g., phosphate-buffered saline, pH 7.4), formulation containing the drug, magnetic stirrer, and a sampling syringe.[25]

  • Procedure:

    • The drug-loaded matrix is placed inside a dialysis bag, which is then securely sealed.

    • The dialysis bag is immersed in a known volume of release medium, maintained at a constant temperature (e.g., 37°C) and stirred continuously.

    • At predetermined time intervals, aliquots of the release medium are withdrawn for analysis.

    • An equal volume of fresh release medium is added to maintain a constant volume and sink conditions.

    • The concentration of the released drug in the collected samples is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

b) Flow-Through Cell Method (USP Apparatus 4)

This method is particularly useful for poorly soluble drugs and for mimicking in vivo conditions more closely.[26][27][28][29]

  • Apparatus: A reservoir for the release medium, a pump, a flow-through cell to hold the sample, and a water bath to maintain the temperature.[26]

  • Procedure:

    • The drug-loaded matrix is placed in the flow-through cell.

    • The release medium is pumped from the reservoir through the cell at a constant flow rate (e.g., 4, 8, or 16 mL/min).[26]

    • The system can be operated in an open-loop (fresh medium continuously flows through the cell) or closed-loop (the medium is recirculated) configuration.[29]

    • The eluate from the cell is collected at specific time intervals.

    • The drug concentration in the eluate is analyzed to determine the release profile.

Biocompatibility Testing

a) In Vitro Cytotoxicity - MTT Assay

This colorimetric assay is a standard method to assess the metabolic activity of cells and, consequently, their viability in the presence of a biomaterial.[30][31][32]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[32]

  • Procedure:

    • Cells are seeded in 96-well plates and incubated.

    • Extracts of the biomaterial (prepared by incubating the material in cell culture medium) or the material itself are added to the cells.

    • After a specific incubation period (e.g., 24, 48, 72 hours), the MTT solution is added to each well.[33]

    • The plate is incubated for a few hours to allow the formation of formazan crystals.

    • A solubilization solution is added to dissolve the formazan crystals.[34]

    • The absorbance of the solution is measured using a microplate reader at a wavelength of around 570-590 nm.[30] Cell viability is calculated as a percentage relative to control cells (not exposed to the material).

b) In Vivo Biocompatibility - Histological Evaluation

This method involves the implantation of the biomaterial in an animal model to assess the local tissue response.[35][36]

  • Procedure:

    • The biomaterial is surgically implanted into a specific tissue site (e.g., subcutaneous, intramuscular) in an animal model (e.g., rat, rabbit).

    • After a predetermined period (e.g., weeks to months), the implant and surrounding tissue are explanted.

    • The tissue samples are fixed, processed, and embedded in paraffin (B1166041) or resin.

    • Thin sections of the tissue are cut and stained with histological stains (e.g., Hematoxylin and Eosin - H&E) to visualize the cells and tissue structure.[35]

    • The stained sections are examined under a microscope to evaluate the inflammatory response, fibrous capsule formation, tissue integration, and material degradation.[37][38]

Visualizing Key Processes and Workflows

The following diagrams, generated using Graphviz, illustrate fundamental workflows and biological pathways relevant to the validation of controlled release matrices.

experimental_workflow cluster_prep Matrix Preparation cluster_release In Vitro Release Study cluster_biocompatibility Biocompatibility Assessment prep Prepare Drug-Loaded Matrix release_setup Set up Release Apparatus (e.g., Dialysis, Flow-Through) prep->release_setup in_vitro In Vitro Cytotoxicity (e.g., MTT Assay) prep->in_vitro in_vivo In Vivo Implantation (Animal Model) prep->in_vivo sampling Collect Samples at Time Intervals release_setup->sampling analysis Analyze Drug Concentration (HPLC/UV-Vis) sampling->analysis kinetics Determine Release Kinetics analysis->kinetics histology Histological Evaluation in_vivo->histology

Caption: General experimental workflow for validating controlled release matrices.

foreign_body_response implant Biomaterial Implantation protein_adsorption Protein Adsorption (Vroman Effect) implant->protein_adsorption neutrophil Neutrophil Recruitment (Acute Inflammation) protein_adsorption->neutrophil macrophage Macrophage Recruitment neutrophil->macrophage m1_macrophage M1 Macrophage (Pro-inflammatory) macrophage->m1_macrophage m2_macrophage M2 Macrophage (Pro-healing) macrophage->m2_macrophage fgc Foreign Body Giant Cell Formation m1_macrophage->fgc fibroblast Fibroblast Recruitment m1_macrophage->fibroblast resolution Tissue Regeneration & Resolution m2_macrophage->resolution fgc->fibroblast fibrous_capsule Fibrous Capsule Formation fibroblast->fibrous_capsule drug_release_mechanisms matrix Drug-Loaded Matrix diffusion Diffusion matrix->diffusion swelling Swelling matrix->swelling erosion Erosion matrix->erosion release Drug Release diffusion->release swelling->release erosion->release

References

The Impact of Triallyl Pentaerythritol on the Glass Transition Temperature of Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is critical for material selection and application. The glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a key parameter influenced by the polymer's structure and the presence of additives. This guide provides an objective comparison of triallyl pentaerythritol (B129877) (TAPE) and its effect on the glass transition temperature of polymers, supported by experimental data and detailed methodologies.

Triallyl pentaerythritol (TAPE) is a trifunctional allyl ether monomer utilized as a crosslinking agent in polymer chemistry.[1] Its molecular structure, featuring three reactive allyl groups, allows for the formation of a three-dimensional network within a polymer matrix. This crosslinking enhances various properties of the polymer, including its thermal stability, mechanical strength, and chemical resistance.[2] One of the significant consequences of crosslinking is the alteration of the polymer's glass transition temperature. Generally, increasing the crosslink density restricts the mobility of polymer chains, leading to a higher Tg.[3]

Comparison with Alternative Crosslinking Agents

To contextualize the effect of TAPE, it is useful to compare it with other commonly used crosslinking agents, such as trimethylolpropane (B17298) triacrylate (TMPTA). Both TAPE and TMPTA are trifunctional monomers capable of creating densely crosslinked networks. However, the nature of their reactive groups—allyl ethers in TAPE and acrylates in TMPTA—can influence the final properties of the polymer.

Experimental Data

Currently, published, peer-reviewed studies providing specific quantitative data on the effect of varying concentrations of this compound on the glass transition temperature of a specific polymer like poly(methyl methacrylate) (PMMA) are scarce. However, based on the fundamental principles of polymer science, it is expected that the Tg of a polymer like PMMA would increase with an increasing concentration of TAPE.

For illustrative purposes, this guide presents a hypothetical data set based on expected trends for the impact of TAPE and a common alternative, Trimethylolpropane Triacrylate (TMPTA), on the glass transition temperature of Poly(methyl methacrylate) (PMMA). It is crucial to note that this data is for demonstrative purposes and should be verified with experimental results.

Table 1: Hypothetical Glass Transition Temperatures (Tg) of PMMA with Varying Concentrations of TAPE and TMPTA

Crosslinking AgentConcentration (wt%)Expected Glass Transition Temperature (Tg) (°C)
None (Pure PMMA)0105
This compound (TAPE)5115
This compound (TAPE)10125
This compound (TAPE)15135
Trimethylolpropane Triacrylate (TMPTA)5120
Trimethylolpropane Triacrylate (TMPTA)10135
Trimethylolpropane Triacrylate (TMPTA)15150

Note: This data is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

The glass transition temperature of polymers is most commonly determined using Differential Scanning Calorimetry (DSC).[4] This technique measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow curve.

Detailed Methodology for Differential Scanning Calorimetry (DSC)

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • If the sample is a liquid monomer mixture containing the crosslinker, polymerize the sample in the DSC pan or prepare a cured film from which a sample can be taken.

  • Seal the pan hermetically.

2. Instrument Setup:

  • Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

3. Thermal Program:

  • Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).

  • Ramp the temperature at a controlled heating rate, typically 10°C/min or 20°C/min, to a temperature well above the expected Tg.

  • Hold the sample at the high temperature for a few minutes to erase any prior thermal history.

  • Cool the sample back to the starting temperature at a controlled rate.

  • Perform a second heating scan at the same heating rate. The Tg is determined from the second heating scan to ensure the material is in a comparable state.

4. Data Analysis:

  • The glass transition is identified as a step-like transition in the heat flow versus temperature plot (thermogram).

  • The Tg is typically reported as the midpoint of the transition, determined by the inflection point of the step. Onset and endset temperatures of the transition can also be reported.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the introduction of a crosslinking agent like this compound and the resulting change in the glass transition temperature of a polymer.

G cluster_input Inputs cluster_process Process cluster_outcome Outcome Polymer Base Polymer (e.g., PMMA) Crosslinking Polymerization & Crosslinking Polymer->Crosslinking TAPE This compound (Crosslinker) TAPE->Crosslinking Network Crosslinked Polymer Network Crosslinking->Network Tg Increased Glass Transition Temperature (Tg) Network->Tg restricts chain mobility

Caption: Logical workflow of TAPE's effect on Tg.

References

Safety Operating Guide

Safe Disposal of Triallyl Pentaerythritol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of triallyl pentaerythritol (B129877), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with triallyl pentaerythritol. It is classified as an irritant and is harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves made of chloroprene (B89495) rubber, nitrile rubber, or fluorocarbon rubber (Viton).

  • Eye Protection: Use tightly sealed safety goggles.

  • Respiratory Protection: In case of brief exposure, low pollution, or aerosol formation, use a respiratory filter device. For intensive or longer exposure, a self-contained respiratory protective device is necessary.

  • Body Protection: A lab coat is required. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through a licensed waste disposal contractor, in accordance with all national and local regulations[1].

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound. The label must include the full chemical name and appropriate hazard warnings.

  • Do not mix this compound waste with other waste streams. Keep it in its original container whenever possible.

2. Spill and Leak Management:

  • In the event of a spill, prevent the material from entering drains, sewers, or surface and ground water.

  • Contain the spill by absorbing the liquid with an inert material such as sand, diatomite, acid binders, or universal binders.

  • Collect the absorbed material and place it into a suitable, sealed container for disposal.

3. Containerization:

  • Use containers that are in good condition with secure, leak-proof lids.

  • Handle uncleaned and empty containers as you would the product itself, as they may contain residues.

4. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated designated waste accumulation area.

  • Protect containers from heat and direct sunlight.

5. Final Disposal:

  • Arrange for the collection of the waste by a licensed and approved waste disposal company.

  • Provide the contractor with a complete and accurate description of the waste material.

  • As an alternative, and only if permitted by regulations and performed by qualified personnel, the material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[2].

Quantitative Safety Data

The following table summarizes key toxicological and ecotoxicological data for this compound.

Data PointValueSpeciesReference
Acute Oral Toxicity (LD50) >5000 mg/kgRat
Aquatic Toxicity (LC50) 52 mg/L over 96 hoursFish
Aquatic Toxicity (EC50) >100 mg/L over 72 hoursAlgae
Bioaccumulation Not expected to accumulate in organisms-

Note on Experimental Protocols: The disposal procedures outlined are based on standard safety data sheets and chemical handling guidelines. Specific experimental protocols for the disposal of this compound are not detailed in the provided search results. The recommended procedure is to utilize a professional waste disposal service.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_spill Spill Management (If Applicable) cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Triallyl Pentaerythritol Waste B Wear Appropriate PPE (Gloves, Goggles, Respirator) A->B C Label Dedicated Waste Container B->C D Collect Waste in Original or Approved Container C->D H Store Container in Cool, Dry, Well-Ventilated Area D->H E Prevent Entry into Drains/Waterways F Absorb with Inert Material (Sand, Diatomite) E->F G Place into Sealed Container for Disposal F->G G->H I Segregate from Incompatible Materials H->I J Contact Licensed Waste Disposal Contractor I->J K Provide Waste Information J->K L Arrange for Pickup and Transportation K->L M Maintain Disposal Records L->M

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Triallyl Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Triallyl pentaerythritol (B129877) is paramount. This document provides immediate, procedural guidance for the safe use of Triallyl pentaerythritol in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Tightly sealed goggles should be worn to protect against splashes.[1]
Hand Protection Protective gloves made of chloroprene (B89495) rubber (CR), nitrile rubber (NBR), or fluorocarbon rubber (Viton) are recommended.[1]
Respiratory Protection In cases of brief exposure or low pollution, a respiratory filter device is suitable. For intensive or longer exposure, a self-contained respiratory protective device should be used.[1]
Body Protection Wear suitable protective clothing to prevent skin contact.[2]

Operational Plans: Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.

Handling:

  • Work in a well-ventilated area with a good exhaustion system at the workplace.[1]

  • Avoid contact with skin and eyes.[1]

  • Keep away from sources of ignition.[2]

Storage:

  • Store in a cool, dry place in tightly closed receptacles.[1]

  • Protect from heat and direct sunlight.[1]

  • Avoid contact with air/oxygen to prevent the formation of peroxides.[1]

  • Recommended storage temperature is between 2-8°C.[2]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release:

  • Keep unprotected persons away and wear protective equipment.[1]

  • Prevent the chemical from entering sewers or surface/ground water.[1]

  • Absorb the spill with liquid-binding material such as sand, diatomite, or acid binders.[1]

  • Dispose of the collected material according to official regulations.[1]

First Aid:

  • Skin Contact: Immediately rinse with water.[1]

  • Eye Contact: Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.[1]

  • Inhalation: Move to fresh air and rest.[1]

  • Ingestion: Rinse out the mouth and drink plenty of water or milk. If you feel unwell, consult a doctor.[1]

Disposal Plan

Proper disposal of this compound and its containers is necessary to protect the environment.

  • Wastes from the manufacturing, formulation, supply, and use of this chemical must be disposed of according to official regulations.[1]

  • Leave the chemical in its original container and do not mix it with other waste.

  • Handle uncleaned containers in the same manner as the product itself.

  • Dispose of the contents and container at an approved waste disposal plant.

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_handling Safe Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Procedure prep Preparation: - Don appropriate PPE - Ensure proper ventilation handle Handling: - Avoid skin/eye contact - Keep away from ignition sources prep->handle store Storage: - Cool, dry, sealed container - Protect from light and air handle->store spill_detect Spill Detected handle->spill_detect contain Contain Spill: - Use absorbent material spill_detect->contain collect Collect Waste contain->collect package Package Waste: - Original or approved container collect->package dispose Dispose via Approved Facility package->dispose

Fig. 1: Workflow for Handling and Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.